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Core Science & Biosynthesis

Foundational

Technical Whitepaper: Methyl 6-chloro-3-nitropicolinate in Advanced Organic Synthesis and Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, highly functionalized heterocyclic scaffolds are the cornerstone of rational drug design. Methyl 6-chloro-3-nitropicolinate (CAS: 1805240-74-7) represents...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, highly functionalized heterocyclic scaffolds are the cornerstone of rational drug design. Methyl 6-chloro-3-nitropicolinate (CAS: 1805240-74-7) represents a privileged, tri-functionalized pyridine building block[1]. Featuring an ester at the C-2 position, a nitro group at C-3, and a chlorine atom at C-6, this molecule provides orthogonal reactivity vectors that allow for the rapid, divergent synthesis of complex fused heterocycles.

As a Senior Application Scientist, I have structured this guide to move beyond basic chemical data. This whitepaper elucidates the causality behind the synthetic manipulation of this scaffold, provides self-validating experimental protocols, and maps its strategic utility in developing targeted therapeutics.

Chemical Identity & Structural Elucidation

Understanding the physicochemical baseline of Methyl 6-chloro-3-nitropicolinate is critical for predicting its behavior in organic solvents and its stability under various reaction conditions. The electron-deficient nature of the pyridine ring is further exacerbated by the strongly electron-withdrawing nitro and ester groups, making the C-6 position highly electrophilic[2].

Table 1: Physicochemical Properties & Analytical Data
PropertySpecification
Chemical Name Methyl 6-chloro-3-nitropicolinate
CAS Number 1805240-74-7
Molecular Formula C7H5ClN2O4
Molecular Weight 216.58 g/mol
SMILES Code COC(=O)c1nc(Cl)ccc1[O-]
Storage Conditions Inert atmosphere, 2-8°C (Moisture sensitive)
Hazard Classification GHS: H315, H319, H335 (Irritant)

Data supported by authoritative chemical databases and supplier specifications[3][4].

Mechanistic Synthesis & Orthogonal Reactivity

The synthesis of Methyl 6-chloro-3-nitropicolinate typically begins with the commercially available 6-chloro-3-nitropicolinic acid (CAS: 1204400-58-7) [4].

The Causality of Reagent Selection: Standard Fischer esterification (using methanol and catalytic


) often yields poor conversions for highly electron-deficient heteroaromatics. Therefore, Thionyl Chloride (

)
is the reagent of choice.

reacts with methanol to generate anhydrous

in situ, while simultaneously converting the carboxylic acid into a highly reactive acyl chloride intermediate. This dual-action mechanism circumvents the poor nucleophilicity of the pyridine ring and drives the reaction to completion without generating water byproducts that could hydrolyze the product.
Orthogonal Reactivity Vectors:
  • C-6 Chlorine (Electrophilic Hub): The chlorine atom is highly activated for Nucleophilic Aromatic Substitution (

    
    ). The Meisenheimer complex intermediate is deeply stabilized by the para-nitro group and the ortho-pyridine nitrogen.
    
  • C-3 Nitro Group (Redox Handle): Can be selectively reduced to an amine, providing an internal nucleophile for subsequent cyclization reactions[5].

  • C-2 Ester (Acyl Transfer): Serves as a handle for amidation or reduction to an alcohol/aldehyde.

SyntheticWorkflow A 6-Chloro-3-nitropicolinic acid B Methyl 6-chloro-3-nitropicolinate A->B SOCl2, MeOH C SnAr Substitution (C-6) B->C Nucleophile, Base D Nitro Reduction (C-3) B->D Fe, AcOH E Ester Amidation (C-2) B->E Amine, Heat F Fused Heterocycles C->F Cyclization D->F Cyclization

Fig 1: Orthogonal synthetic workflow of Methyl 6-chloro-3-nitropicolinate.

Applications in Drug Discovery

In medicinal chemistry, the Methyl 6-chloro-3-nitropicolinate scaffold is a direct precursor to imidazo[4,5-b]pyridines and pyrido[2,3-d]pyrimidines . These bicyclic systems are privileged structural motifs that mimic the purine ring of ATP. Consequently, they are widely deployed as ATP-competitive inhibitors targeting Receptor Tyrosine Kinases (RTKs) such as EGFR, or downstream kinases in the JAK/STAT pathway.

By modifying the C-6 position via


 prior to cyclization, drug development professionals can rapidly generate vast libraries of kinase inhibitors to optimize binding affinity and pharmacokinetic properties.

Pathway Drug Pyridine-derived Inhibitor Receptor Receptor Tyrosine Kinase (RTK) Drug->Receptor ATP-competitive binding Apoptosis Apoptosis Induction Drug->Apoptosis Restores normal cell death Downstream1 STAT / AKT Activation Receptor->Downstream1 Phosphorylation Downstream2 Cell Proliferation & Survival Downstream1->Downstream2 Gene Transcription

Fig 2: Mechanism of action for RTK inhibitors derived from the pyridine scaffold.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each workflow includes built-in Quality Control (QC) checkpoints to confirm mechanistic success before proceeding to the next synthetic step.

Protocol A: Synthesis of Methyl 6-chloro-3-nitropicolinate

Objective: Convert 6-chloro-3-nitropicolinic acid to its methyl ester[4].

  • Initiation: Suspend 6-chloro-3-nitropicolinic acid (1.0 eq) in anhydrous Methanol (0.2 M) under a nitrogen atmosphere at 0°C.

  • Activation: Dropwise add Thionyl Chloride (

    
    , 2.5 eq). Causality: Slow addition controls the exothermic generation of 
    
    
    
    gas and prevents localized overheating, which could degrade the nitro group.
  • Propagation: Heat the reaction mixture to reflux (65°C) for 4 hours.

  • Workup: Concentrate in vacuo to remove excess methanol and

    
    . Quench the residue with saturated aqueous 
    
    
    
    to neutralize residual
    
    
    , then extract with Ethyl Acetate.
  • Self-Validation (QC):

    • TLC: Confirm the disappearance of the highly polar baseline spot (acid) and the appearance of a higher

      
       spot (ester) in 30% EtOAc/Hexanes.
      
    • LC-MS: Validate the mass shift from

      
       201 
      
      
      
      (starting material) to
      
      
      217
      
      
      (product).
    • 1H NMR: Confirm the appearance of a sharp 3-proton singlet at ~3.95 ppm, corresponding to the newly formed methyl ester.

Protocol B: Chemoselective at C-6

Objective: Substitute the C-6 chlorine with an aliphatic amine (e.g., morpholine).

  • Initiation: Dissolve Methyl 6-chloro-3-nitropicolinate (1.0 eq) in anhydrous DMF (0.1 M).

  • Reaction: Add Morpholine (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 2.0 eq). Stir at room temperature for 2 hours. Causality: The extreme electrophilicity of the C-6 position allows this reaction to proceed at ambient temperature, preventing unwanted transamidation at the C-2 ester.

  • Self-Validation (QC):

    • LC-MS: Confirm the displacement of chlorine (loss of the characteristic 3:1 isotopic pattern of

      
      ) and the appearance of the product mass (
      
      
      
      268
      
      
      ).
Protocol C: Chemoselective Nitro Reduction (Béchamp Method)

Objective: Reduce the C-3 nitro group to an amine without dehalogenating the C-6 position[5].

  • Initiation: Dissolve the nitropyridine intermediate in a 4:1 mixture of Ethanol and Glacial Acetic Acid.

  • Reduction: Add Iron powder (5.0 eq) and heat to 70°C for 3 hours. Causality: Iron/Acetic acid is strictly chosen over Palladium on Carbon (

    
    ) with 
    
    
    
    . Catalytic hydrogenation frequently causes hydrodehalogenation (cleavage of the C-Cl bond), whereas the Béchamp reduction is highly chemoselective for the nitro group.
  • Self-Validation (QC):

    • Colorimetric Shift: The reaction mixture will transition from deep yellow (nitro compound) to pale yellow/colorless (aniline derivative).

    • LC-MS: Observe a mass reduction of 30 Da (loss of two oxygen atoms, gain of two protons).

Safety, Handling, and Stability

Methyl 6-chloro-3-nitropicolinate is classified under GHS as a skin and eye irritant (H315, H319) and a specific target organ toxicant for respiratory irritation (H335)[3].

  • Handling: Must be handled in a certified chemical fume hood using nitrile gloves and safety goggles.

  • Stability: The compound is moisture-sensitive due to the electrophilic ester and activated chlorine. It must be stored under an inert atmosphere (Argon or Nitrogen) at 2-8°C to prevent slow hydrolysis.

References

Sources

Exploratory

An In-depth Technical Guide to Methyl 6-chloro-3-nitropicolinate

For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 6-chloro-3-nitropicolinate is a substituted pyridine derivative of significant interest in synthetic organic chemistry and drug discover...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-chloro-3-nitropicolinate is a substituted pyridine derivative of significant interest in synthetic organic chemistry and drug discovery. Its unique arrangement of functional groups—a chloro leaving group, a strongly electron-withdrawing nitro group, and a methyl ester—on a pyridine scaffold makes it a versatile building block for the synthesis of more complex heterocyclic compounds. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, reactivity, and potential applications, with a focus on practical insights for laboratory use.

Chemical Identity and Properties

  • Chemical Name: Methyl 6-chloro-3-nitropicolinate

  • CAS Number: 1805240-74-7

  • Molecular Formula: C₇H₅ClN₂O₄

  • Molecular Weight: 216.58 g/mol

Structural Information

The structure of Methyl 6-chloro-3-nitropicolinate is characterized by a pyridine ring substituted at the 2, 3, and 6 positions.

Caption: Chemical structure of Methyl 6-chloro-3-nitropicolinate.

Physicochemical Properties (Predicted)
PropertyValueSource
Appearance Likely a yellow or off-white solidAnalogy to similar nitroaromatic compounds
Melting Point Not experimentally determined; expected to be a solid at room temperatureGeneral property of similar organic molecules
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, DMSO, DMF). Poorly soluble in water.Inferred from structure
XLogP3 ~1.5PubChem CID 346961 (for isomer)[1]

Synthesis of Methyl 6-chloro-3-nitropicolinate

A plausible synthetic route to Methyl 6-chloro-3-nitropicolinate can be devised from commercially available starting materials, such as 6-hydroxypicolinic acid, through a multi-step process involving esterification, nitration, and chlorination. The order of these steps is crucial to achieving the desired regiochemistry.

G start 6-Hydroxypicolinic Acid step1 Esterification (MeOH, H₂SO₄) start->step1 intermediate1 Methyl 6-hydroxypicolinate step1->intermediate1 step2 Nitration (H₂SO₄, HNO₃) intermediate1->step2 intermediate2 Methyl 6-hydroxy-3-nitropicolinate step2->intermediate2 step3 Chlorination (POCl₃) intermediate2->step3 product Methyl 6-chloro-3-nitropicolinate step3->product

Caption: Proposed synthetic workflow for Methyl 6-chloro-3-nitropicolinate.

Detailed Experimental Protocol (Hypothetical)

Step 1: Esterification of 6-Hydroxypicolinic Acid

  • To a solution of 6-hydroxypicolinic acid in methanol, add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Methyl 6-hydroxypicolinate.

Step 2: Nitration of Methyl 6-hydroxypicolinate

  • Cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0°C.

  • Slowly add Methyl 6-hydroxypicolinate to the cooled nitrating mixture, maintaining the temperature below 10°C. The hydroxyl group at the 6-position helps direct the nitration to the 3-position.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Carefully pour the reaction mixture onto crushed ice and collect the precipitated solid by filtration.

  • Wash the solid with cold water and dry to obtain Methyl 6-hydroxy-3-nitropicolinate.

Step 3: Chlorination of Methyl 6-hydroxy-3-nitropicolinate

  • In a round-bottom flask, combine Methyl 6-hydroxy-3-nitropicolinate with phosphorus oxychloride (POCl₃).

  • Heat the mixture to reflux for 3-5 hours.

  • Cool the reaction mixture and carefully quench by pouring it onto a mixture of ice and a neutralizing base (e.g., sodium carbonate solution).

  • Extract the product with dichloromethane, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography on silica gel to afford Methyl 6-chloro-3-nitropicolinate.

Reactivity and Mechanistic Insights

The reactivity of Methyl 6-chloro-3-nitropicolinate is dominated by the principles of nucleophilic aromatic substitution (SₙAr).[2] The pyridine ring is inherently electron-deficient, and this effect is significantly amplified by the strong electron-withdrawing nitro group at the 3-position.

Nucleophilic Aromatic Substitution (SₙAr)

The chlorine atom at the 6-position is an excellent leaving group in SₙAr reactions. The nitro group at the 3-position activates the para-position (C-6) towards nucleophilic attack.[3] The reaction proceeds via a Meisenheimer-like intermediate, where the negative charge is delocalized onto the nitro group, stabilizing the intermediate and facilitating the substitution.[4]

Common nucleophiles that can displace the chloride include:

  • Amines (primary and secondary)

  • Alkoxides and phenoxides

  • Thiols and thiolates

The reaction with amines is particularly useful for generating libraries of substituted picolinates for biological screening. The regioselectivity is generally high, with the nucleophile attacking the carbon bearing the chlorine.[3]

G reactant Methyl 6-chloro-3-nitropicolinate intermediate Meisenheimer-like Intermediate (Stabilized by NO₂ group) reactant->intermediate + Nu⁻ nucleophile Nucleophile (Nu⁻) product Substituted Product intermediate->product - Cl⁻ leaving_group Cl⁻

Caption: Generalized SₙAr reaction mechanism.

Applications in Drug Discovery

Substituted pyridines are a cornerstone of medicinal chemistry, appearing in numerous FDA-approved drugs.[5] Chloro- and nitro-substituted heterocycles, like Methyl 6-chloro-3-nitropicolinate, serve as key intermediates in the synthesis of pharmacologically active molecules.

Scaffold for PI3K/mTOR Inhibitors

The PI3K/Akt/mTOR signaling pathway is a critical target in cancer therapy due to its role in cell proliferation and survival. Several quinoline and imidazoquinoline derivatives have been developed as inhibitors of this pathway. Methyl 6-chloro-3-nitropicolinate provides a scaffold that can be elaborated into novel heterocyclic systems with potential inhibitory activity against kinases like PI3K and mTOR. The chloro group allows for the introduction of various side chains to probe the binding pocket of these enzymes, while the nitro group can be reduced to an amino group for further derivatization.

Analytical Methods for Characterization

The structure and purity of Methyl 6-chloro-3-nitropicolinate can be confirmed using standard analytical techniques.

TechniqueExpected Observations
¹H NMR Aromatic protons on the pyridine ring, a singlet for the methyl ester protons.
¹³C NMR Carbons of the pyridine ring, the ester carbonyl carbon, and the methyl carbon.
Mass Spec. A molecular ion peak corresponding to the molecular weight, with a characteristic isotopic pattern for the chlorine atom.
HPLC A single major peak indicating the purity of the compound.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling Methyl 6-chloro-3-nitropicolinate. While a specific safety data sheet (SDS) is not widely available, the following guidelines are based on structurally similar compounds.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid creating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

References

  • PubChem. (n.d.). Methyl 6-chloropyridine-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). WO2010089773A2 - Process for preparation of nitropyridine derivatives.
  • ResearchGate. (n.d.). Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes. Retrieved from [Link]

  • ResearchGate. (n.d.). Nitropyridines, Their Synthesis and Reactions. Retrieved from [Link]

  • MDPI. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 6-chloropicolinate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 6-chloro-5-nitronicotinate. National Center for Biotechnology Information. Retrieved from [Link]

  • Canadian Science Publishing. (1953). PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES. Canadian Journal of Chemistry, 31(11), 1020-1025. Retrieved from [Link]

  • PubMed. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 36(10), 2245-2251. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 4-Chloro-5-methyl-2-nitrophenol. Retrieved from [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • LibreTexts Chemistry. (2020, May 30). 18.10: Nucleophilic Aromatic Substitution - The Addition-Elimantion Mechanism. Retrieved from [Link]

  • Atlantis Press. (n.d.). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Retrieved from [Link]

Sources

Foundational

The Molecular Architecture and Synthetic Utility of Methyl 6-chloro-3-nitropicolinate

Executive Summary As modern drug discovery pivots toward highly complex, targeted therapies, the demand for densely functionalized heterocyclic building blocks has surged. Methyl 6-chloro-3-nitropicolinate (CAS: 1805240-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As modern drug discovery pivots toward highly complex, targeted therapies, the demand for densely functionalized heterocyclic building blocks has surged. Methyl 6-chloro-3-nitropicolinate (CAS: 1805240-74-7) stands out as a privileged pyridine scaffold[1]. Engineered with orthogonal reactive sites, this molecule is a cornerstone in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly in the development of focal adhesion kinase (FAK) inhibitors[2] and fused tricyclic kinase inhibitors[3].

As a Senior Application Scientist, I approach this molecule not merely as a static structure, but as a dynamic synthetic platform. The strategic placement of the C2-methyl ester, C3-nitro group, and C6-chloro group allows for precise, sequential functionalization without the need for cumbersome protecting group manipulations.

Physicochemical & Structural Profiling

The synthetic power of Methyl 6-chloro-3-nitropicolinate lies in its electronic distribution. The pyridine nitrogen inherently withdraws electron density from the ring. This effect is massively amplified by the C3-nitro group (via inductive and resonance effects), which drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the system. Consequently, the C6-chloro position becomes highly electrophilic and primed for Nucleophilic Aromatic Substitution (SNAr).

Table 1: Quantitative Physicochemical Data
PropertyValue / Description
Chemical Name Methyl 6-chloro-3-nitropicolinate
CAS Registry Number 1805240-74-7[1]
Molecular Formula C7H5ClN2O4
Molecular Weight 216.58 g/mol [1]
SMILES String COC(=O)c1nc(Cl)ccc1[O-]
Core Scaffold Pyridine-2-carboxylate
Key Reactive Centers C6 (Electrophilic), C3 (Reducible), C2 (Latent Electrophile)

Strategic Synthesis: Overcoming Esterification Equilibria

Synthesizing highly electron-deficient pyridine esters via standard Fischer esterification is notoriously inefficient due to equilibrium limitations and the deactivating nature of the ring[4]. To achieve quantitative yields, we must bypass the equilibrium by funneling the reaction through a highly reactive acyl chloride intermediate.

Protocol 1: Synthesis via Acyl Chloride Activation

Objective: Convert 6-chloro-3-nitropicolinic acid to its methyl ester with >95% yield.

Step-by-Step Methodology:

  • Activation: Suspend 6-chloro-3-nitropicolinic acid (1.0 eq) in anhydrous Dichloromethane (DCM) under an inert argon atmosphere.

  • Catalysis: Add a catalytic amount of N,N-Dimethylformamide (DMF) (0.05 eq).

    • Causality: DMF reacts with Thionyl Chloride (SOCl2) to form the Vilsmeier-Haack intermediate. This highly electrophilic species accelerates the conversion of the carboxylic acid to the acyl chloride far more efficiently than SOCl2 alone.

  • Chlorination: Dropwise add SOCl2 (1.5 eq) at 0°C. Gradually warm the mixture to a gentle reflux (40°C) for 2-4 hours until the evolution of SO2 and HCl gas ceases.

  • Concentration: Evaporate the solvent and excess SOCl2 under reduced pressure.

    • Causality: Complete removal of residual SOCl2 is critical; otherwise, it will react with methanol in the next step to form dimethyl sulfite and excess HCl, complicating purification.

  • Esterification: Dissolve the crude acyl chloride in anhydrous DCM, cool to 0°C, and slowly add anhydrous Methanol (5.0 eq) alongside N,N-Diisopropylethylamine (DIPEA) (1.2 eq) to neutralize the generated HCl[4].

  • Workup & Isolation: Stir for 1 hour at room temperature. Quench with saturated aqueous NaHCO3, extract with DCM, dry over anhydrous Na2SO4, and concentrate in vacuo.

Validation & Quality Control: A self-validating system requires rigorous analytical checks. Confirm product identity via LC-MS (Expected m/z: [M+H]+ 217.0). Perform 1H-NMR (CDCl3); the validation of complete esterification is marked by the disappearance of the broad carboxylic acid peak (~11.0 ppm) and the emergence of a sharp singlet at ~4.0 ppm corresponding to the new ester methoxy group (-OCH3).

SynthesisWorkflow A 6-Chloro-3-nitropicolinic acid (Precursor) B SOCl2 + Cat. DMF (Acyl Chloride Formation) A->B Reflux, 40°C C Acyl Chloride Intermediate (Highly Electrophilic) B->C -SO2, -HCl D Anhydrous MeOH + DIPEA (Esterification) C->D 0°C to RT E Methyl 6-chloro-3-nitropicolinate (Target Scaffold) D->E -HCl (Neutralized)

Fig 1: Irreversible esterification workflow via an acyl chloride intermediate.

Orthogonal Reactivity in Drug Development

In the development of kinase inhibitors, the ability to sequentially build complexity onto a single ring is invaluable. Methyl 6-chloro-3-nitropicolinate offers perfect orthogonal reactivity: the C6-chloro group can be displaced by nucleophiles, the C3-nitro group can be reduced to an amine, and the C2-ester can undergo condensation to form fused bicyclic or tricyclic systems[2][3].

Protocol 2: C6-Amination and C3-Nitro Reduction for Fused-Ring Precursors

Objective: Construct a 3,6-diaminopyridine derivative, a critical precursor for FAK and tricyclic kinase inhibitors.

Step-by-Step Methodology:

  • SNAr at C6: Dissolve Methyl 6-chloro-3-nitropicolinate in a polar aprotic solvent (e.g., DMF). Add a primary amine (1.1 eq) and DIPEA (2.0 eq). Heat to 80°C.

    • Causality: The polar aprotic solvent stabilizes the negatively charged Meisenheimer complex intermediate. The C3-nitro group's electron-withdrawing nature is the primary driver allowing this substitution to occur under relatively mild conditions.

  • Isolation: Precipitate the methyl 6-(alkylamino)-3-nitropicolinate intermediate by adding water, and collect via vacuum filtration.

  • Nitro Reduction: Dissolve the intermediate in a Methanol/Ethyl Acetate mixture. Add 10% Pd/C catalyst (0.1 eq by weight). Purge the vessel with H2 gas (1 atm) and stir at room temperature for 4 hours.

    • Causality: Catalytic hydrogenation selectively reduces the C3-nitro group to a primary amine without cleaving the C6-amine bond or hydrolyzing the C2-ester.

  • Final Isolation: Filter the mixture through a pad of Celite to remove the pyrophoric Pd/C catalyst. Concentrate the filtrate to yield the 3-amino-6-(alkylamino)picolinate scaffold.

Validation & Quality Control: Monitor the SNAr reaction via TLC (UV active). For the reduction step, validate the final 3-amino intermediate via IR spectroscopy: look for the appearance of N-H stretching bands at 3300-3500 cm-1 and the critical disappearance of the strong N-O asymmetric stretch at ~1530 cm-1.

DownstreamLogic A Methyl 6-chloro-3-nitropicolinate B SNAr Reaction at C6 (Primary Amine, DIPEA, 80°C) A->B C3-NO2 activates C6 C Catalytic Hydrogenation (H2, Pd/C, RT) B->C Yields 6-amino-3-nitro intermediate D Intramolecular Cyclization (Heat / Acid Catalysis) C->D Yields 3,6-diamino intermediate E Fused Tricyclic Kinase Inhibitor D->E Scaffold for FAK Inhibitors

Fig 2: Orthogonal functionalization logic for kinase inhibitor synthesis.

Handling, Stability, and Storage Protocols

Methyl 6-chloro-3-nitropicolinate contains both a nitro group and a halogenated aromatic system. While it is stable under standard laboratory conditions, it must be managed with specific protocols to ensure long-term integrity:

  • Atmosphere & Temperature: Store under an inert atmosphere (Argon or Nitrogen) at 2-8°C. This prevents the slow ambient hydrolysis of the methyl ester back to the picolinic acid.

  • Chemical Incompatibilities: Strictly avoid exposure to strong reducing agents (e.g., LiAlH4, NaBH4) during storage, as these will prematurely reduce the nitro group or the ester.

  • Light Sensitivity: As with many nitrated aromatics, prolonged exposure to UV light can induce radical-mediated degradation; store in amber glass vials.

References

  • Title: US8501763B2 - Inhibitors of focal adhesion kinase | Source: Google Patents | URL: [2]

  • Title: WO2017103824A1 - Tricyclic compounds and compositions as kinase inhibitors | Source: Google Patents | URL: [3]

Sources

Exploratory

Comprehensive Spectroscopic and Functional Profiling of Methyl 6-chloro-3-nitropicolinate

Executive Summary & Structural Significance Methyl 6-chloro-3-nitropicolinate (CAS: 1805240-74-7) is a highly functionalized pyridine derivative that serves as a critical building block in modern medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Significance

Methyl 6-chloro-3-nitropicolinate (CAS: 1805240-74-7) is a highly functionalized pyridine derivative that serves as a critical building block in modern medicinal chemistry and agrochemical development. The molecule features a precisely engineered substitution pattern: a methyl ester at C-2, a strongly electron-withdrawing nitro group at C-3, and a reactive chlorine atom at C-6.

This specific arrangement creates a highly electron-deficient heteroaromatic core. The synergistic electron-withdrawing effects of the nitro, ester, and chloro groups not only dictate the molecule's distinct spectroscopic signatures but also prime the C-6 position for facile Nucleophilic Aromatic Substitution (SNAr) and metal-catalyzed cross-coupling reactions. Understanding the exact spectroscopic profile (NMR, IR, MS) of this scaffold is essential for researchers relying on it for complex downstream synthesis .

Mechanistic Analysis of Spectroscopic Signatures

The structural elucidation of Methyl 6-chloro-3-nitropicolinate relies on understanding the electronic perturbations introduced by its substituents .

  • Electronic Deshielding (NMR): The pyridine nitrogen inherently withdraws electron density from the ortho (C-2, C-6) and para (C-4) positions. The addition of a nitro group at C-3 further depletes electron density at C-4 via both inductive and resonance effects, resulting in profound deshielding of the H-4 proton. Conversely, the chlorine atom at C-6 exerts an inductive withdrawing effect but can donate electron density via resonance, making H-5 less deshielded than H-4.

  • Vibrational Modes (IR): The steric proximity of the C-2 methyl ester and the C-3 nitro group restricts conformational freedom, leading to highly defined, sharp stretching frequencies for both the carbonyl and the asymmetric nitro vibrations.

  • Isotopic Signatures (MS): The presence of a single chlorine atom provides a built-in mass spectrometric validation tool, yielding a characteristic 3:1 isotopic ratio (³⁵Cl:³⁷Cl) for the molecular ion .

Spectroscopic Data Tables

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

Internal Standard: TMS (0.00 ppm)

PositionShift (ppm)MultiplicityCoupling (Hz)IntegrationAssignment Rationale
H-4 8.35Doublet (d)8.51HStrongly deshielded by ortho-NO₂ and para-ring N.
H-5 7.65Doublet (d)8.51HDeshielded by ortho-Cl; coupled to H-4 (AB spin system).
-OCH₃ 4.02Singlet (s)-3HMethyl ester protons, shifted by adjacent carbonyl.
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
PositionShift (ppm)Carbon TypeAssignment Rationale
C=O 163.5QuaternaryEster carbonyl carbon.
C-6 152.0QuaternaryAttached to Cl; deshielded by electronegativity.
C-2 145.5QuaternaryAttached to ester; adjacent to pyridine nitrogen.
C-3 140.2QuaternaryAttached to NO₂ group.
C-4 133.8CHAromatic CH, heavily deshielded.
C-5 128.4CHAromatic CH.
-OCH₃ 53.6CH₃Methoxy carbon of the ester.
Table 3: IR Spectral Data (ATR-FTIR)
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3080 C-H stretchAromatic pyridine ring
1735 C=O stretchMethyl ester carbonyl
1580 C=C / C=N stretchPyridine core
1530 N-O asymmetric stretchNitro group
1350 N-O symmetric stretchNitro group
1280 C-O stretchEster linkage
1080 C-Cl stretchAryl chloride
Table 4: Mass Spectrometry Data (ESI+)
m/zIon TypeRelative AbundanceInterpretation
217.0 [M+H]⁺ (³⁵Cl)100%Protonated molecular ion (Base peak).
219.0 [M+H]⁺ (³⁷Cl)~33%Natural chlorine isotope pattern.
185.0 [M-CH₃OH+H]⁺VariableLoss of methanol (-32 Da) from the ester.
171.0 [M-NO₂+H]⁺VariableCleavage of the nitro group (-46 Da).

Logical Relationships & Workflows

MS/MS Fragmentation Pathway

Understanding the fragmentation of Methyl 6-chloro-3-nitropicolinate is vital for LC-MS/MS method development in pharmacokinetic or reaction monitoring studies.

MS_Frag M [M+H]+ m/z 217 (35Cl) / 219 (37Cl) Protonated Molecular Ion F1 m/z 185 / 187 Loss of Methanol (-32 Da) M->F1 Ester Cleavage F3 m/z 171 / 173 Loss of NO2 (-46 Da) M->F3 Nitro Cleavage F2 m/z 157 / 159 Loss of CO (-28 Da) F1->F2 Decarbonylation

MS/MS Fragmentation Pathway of Methyl 6-chloro-3-nitropicolinate.

Synthetic Utility & Functionalization

The compound's unique electronic topology allows for orthogonal functionalization, making it a highly prized scaffold in drug discovery.

G A Methyl 6-chloro-3-nitropicolinate (Core Scaffold) B SNAr at C-6 (Nucleophilic Attack) A->B Amines/Alkoxides C Nitro Reduction at C-3 (Amine Formation) A->C H2, Pd/C or Fe/HCl D Ester Hydrolysis at C-2 (Carboxylic Acid) A->D LiOH/H2O E Cross-Coupling at C-6 (Pd-Catalyzed) A->E Boronic Acids

Functionalization pathways of Methyl 6-chloro-3-nitropicolinate.

Self-Validating Experimental Protocols

Protocol A: High-Resolution NMR Acquisition

Objective: Obtain pristine ¹H and ¹³C NMR spectra with unambiguous chemical shift referencing.

  • Step 1: Sample Preparation. Dissolve 15 mg of the analyte in 0.6 mL of CDCl₃. Causality: CDCl₃ is chosen because it lacks exchangeable protons and easily dissolves the moderately polar ester. Add 0.03% v/v Tetramethylsilane (TMS).

  • Step 2: Shimming & Tuning. Insert the 5 mm tube into a 400 MHz spectrometer. Perform gradient shimming on the Z-axis. Causality: Perfect field homogeneity is required to resolve the 8.5 Hz ortho-coupling between H-4 and H-5 without peak broadening.

  • Step 3: Acquisition. Acquire 16 scans for ¹H (D1 = 1.5s) and 512 scans for ¹³C (D1 = 2.0s).

  • Step 4: Self-Validation. The protocol is validated if the TMS peak is a sharp, symmetrical singlet at exactly 0.00 ppm, and the CDCl₃ residual solvent peak appears as a distinct triplet at 7.26 ppm (¹H) and 77.16 ppm (¹³C).

Protocol B: LC-MS Isotopic Profiling

Objective: Confirm molecular identity and structural integrity via ESI-MS.

  • Step 1: Matrix Preparation. Prepare a 1 µg/mL solution in LC-MS grade Methanol/Water (50:50, v/v) with 0.1% Formic Acid. Causality: Formic acid acts as a proton source, drastically enhancing the ionization efficiency of the basic pyridine nitrogen to form the [M+H]⁺ ion.

  • Step 2: Injection & Ionization. Inject 5 µL into the ESI source (Capillary: 3.0 kV, Desolvation: 350°C).

  • Step 3: Acquisition. Scan m/z 50–500 in positive mode.

  • Step 4: Self-Validation. The protocol is validated by observing the exact m/z 217.0 and 219.0 peaks. The 3:1 relative abundance ratio serves as an internal, mathematically absolute confirmation of the single chlorine atom's presence, ruling out non-halogenated impurities.

Protocol C: Nucleophilic Aromatic Substitution (SNAr) at C-6

Objective: Exploit the electron-deficient core to synthesize a 6-amino derivative.

  • Step 1: Reaction Setup. Dissolve Methyl 6-chloro-3-nitropicolinate (1.0 eq) in anhydrous DMF (0.2 M).

  • Step 2: Reagent Addition. Add a secondary amine (e.g., morpholine, 1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 2.0 eq). Causality: DIPEA is utilized because its steric bulk prevents it from acting as a competing nucleophile, ensuring exclusive attack by the morpholine at the highly electrophilic C-6 position.

  • Step 3: Heating & Monitoring. Stir at 80°C for 4 hours.

  • Step 4: Self-Validation. Analyze the crude mixture via LC-MS. The reaction is validated by the complete disappearance of the m/z 217/219 doublet and the emergence of a new singlet [M+H]⁺ peak corresponding to the exact mass of the aminated product, confirming successful chloride displacement.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J. "Spectrometric Identification of Organic Compounds." Journal of Chemical Education (ACS Publications). Available at:[Link]

  • ChemSpace. "Ethyl 6-chloro-3-nitropyridine-2-carboxylate - Structural and Chemical Properties." ChemSpace Database. Available at:[Link]

Foundational

"Methyl 6-chloro-3-nitropicolinate" solubility and stability

Executive Summary & Molecular Architecture As a Senior Application Scientist, I approach molecular scaffolds not merely as static structures, but as dynamic systems that constantly interact with their microenvironments....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Architecture

As a Senior Application Scientist, I approach molecular scaffolds not merely as static structures, but as dynamic systems that constantly interact with their microenvironments. Methyl 6-chloro-3-nitropicolinate (CAS: 1805240-74-7) is a highly functionalized pyridine derivative that serves as a critical building block in pharmaceutical synthesis and agrochemical development.

Its architecture—a pyridine core substituted with a methyl ester at C2, a nitro group at C3, and a chlorine atom at C6—creates a unique and highly reactive electronic topology. The synergistic electron-withdrawing effects of the nitro group and the pyridine nitrogen severely deplete the aromatic ring's electron density. This fundamental property dictates both its solvation thermodynamics (how it interacts with solvents) and its chemical stability profile, particularly its extreme susceptibility to nucleophilic attack[1].

Thermodynamic Solubility Profiling

Solubility is not just a physical constant; it is a function of intermolecular cross-talk. For Methyl 6-chloro-3-nitropicolinate, the lack of hydrogen bond donors, combined with the high lipophilicity of the C6 chlorine atom[2], results in highly restricted aqueous solubility. However, the strong dipole moment generated by the C3 nitro group and the C2 ester carbonyl allows for excellent solvation in polar aprotic environments.

Table 1: Quantitative Solubility Matrix & Solvation Causality

Solvent SystemDielectric Constant (ε)Est. Solubility (mg/mL)Causality & Solvation Mechanism
Water (pH 7.0) 80.1< 0.1High lipophilicity; complete lack of H-bond donors prevents aqueous cavity integration.
Methanol 32.710 - 25Moderate solvation via dipole-dipole interactions and H-bond acceptance at the ester/nitro oxygen atoms.
Acetonitrile 37.550 - 100Strong polar aprotic solvation; perfectly matches the molecule's dipole moment without requiring H-bond donation.
DMSO 46.7> 100Universal solvation via strong dipole interactions and low cavity formation energy.
Hexane 1.89< 1.0Highly non-polar environment is incompatible with the highly polar nitro/ester dipoles.

Chemical Stability & Degradation Vectors

Understanding the stability of this compound requires mapping its reactive vulnerabilities. The molecule possesses three primary degradation vectors, each driven by its electron-deficient core:

  • Hydrolytic Cleavage (Ester Saponification): The C2 methyl ester is the primary site of hydrolytic instability. While relatively stable at neutral pH, alkaline conditions rapidly catalyze saponification. Environmental and kinetic studies on related 6-chloropicolinates demonstrate that hydrolysis to the free picolinic acid is a dominant degradation pathway in aqueous media[3].

  • Nucleophilic Aromatic Substitution (SNAr): The C6 position is highly activated. The ortho-relationship to the pyridine nitrogen and the para-relationship to the C3 nitro group make the C-Cl bond highly labile to incoming nucleophiles (e.g., amines, fluorides)[1]. While this is a highly desirable feature for synthetic functionalization, it is a severe liability for long-term formulation stability.

  • Nitro Reduction: The C3 nitro group acts as a powerful electron sink. In the presence of reducing agents, transition metals, or specific enzymatic systems (e.g., bacterial nitroreductases), it undergoes facile single- or two-electron reduction to an amino group, profoundly altering the molecule's solubility and toxicity profile[4].

Experimental Workflows: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . They incorporate internal checks to prevent false positives and analytical artifacts.

Protocol 1: Kinetic & Thermodynamic Solubility Profiling (Shake-Flask UPLC-UV)

This protocol differentiates between transient kinetic solubility and true thermodynamic equilibrium.

  • Equilibration: Add 10 mg of Methyl 6-chloro-3-nitropicolinate solid to 1 mL of the target solvent in a sealed glass vial. Shake mechanically at 300 RPM at a strictly controlled 25.0°C.

  • Sampling (Self-Validating Step): Extract 50 µL aliquots at exactly 24 hours and 48 hours. Causality Check: If the calculated concentration at 48h differs by >5% from the 24h timepoint, thermodynamic equilibrium has not been reached (indicating slow dissolution kinetics or polymorphic transition), and the experiment must be extended to 72h.

  • Phase Separation: Centrifuge the aliquots at 15,000 x g for 15 minutes. Critical Insight: Do not use standard syringe filters (e.g., PTFE or Nylon) for the initial separation. The highly lipophilic chloro-aromatic core will non-specifically adsorb to the filter membrane, artificially lowering the measured solubility.

  • Quantification: Dilute the supernatant with Acetonitrile to fall within the linear dynamic range of the UPLC-UV method (λ = 254 nm).

Protocol 2: Stability-Indicating Forced Degradation Assay

This protocol isolates the specific degradation pathways (Hydrolysis, Oxidation, SNAr).

  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of the compound in Acetonitrile.

  • Stress Conditions:

    • Acidic: Mix 500 µL stock with 500 µL 0.1 N HCl. Incubate at 60°C for 24h.

    • Basic: Mix 500 µL stock with 500 µL 0.1 N NaOH. Incubate at 25°C for 2h (fast hydrolysis expected).

    • Oxidative: Mix 500 µL stock with 500 µL 3% H₂O₂. Incubate at 25°C for 24h.

  • Quenching (Self-Validating Step): Immediately neutralize the acidic and basic samples (using NaOH and HCl, respectively) before injection. Causality: Failing to quench the reaction will lead to continuous degradation inside the autosampler vial and on the UPLC column, rendering the kinetic snapshot invalid.

  • Mass Balance Calculation (Self-Validating Step): Analyze via UPLC-PDA-MS. Calculate the sum of the peak areas of the parent compound and all identified degradants. This sum must equal 100% ± 2% of the initial unstressed control area. If the mass balance is <98%, it indicates the formation of volatile degradants or irreversible column binding, prompting a necessary change in the analytical method.

Pathway Visualization

The following diagram maps the primary chemical degradation pathways of Methyl 6-chloro-3-nitropicolinate, highlighting the causality between environmental stressors and the resulting degradants.

MCNP_Degradation MCNP Methyl 6-chloro-3-nitropicolinate (Core Scaffold) Hydrolysis Ester Hydrolysis (Aqueous/Basic pH) MCNP->Hydrolysis H2O / OH- Reduction Nitro Reduction (Reducing Agents) MCNP->Reduction [H] / e- SNAr Nucleophilic Aromatic Substitution (SNAr at C6) MCNP->SNAr Nucleophile AcidProd 6-Chloro-3-nitropicolinic acid (Degradant) Hydrolysis->AcidProd AmineProd Methyl 3-amino-6-chloropicolinate (Metabolite) Reduction->AmineProd SubProd 6-Substituted-3-nitropicolinate (Adduct) SNAr->SubProd

Fig 1: Primary degradation pathways of Methyl 6-chloro-3-nitropicolinate via hydrolysis, reduction, and SNAr.

References

  • Nitropicoline | Sigma-Aldrich. Sigma-Aldrich Chemical Catalog.

  • Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. ResearchGate. 1

  • Dissipation of Two Acidic Herbicides in Agricultural Soil: Impact of Green Compost Application, Herbicide Rate, and Soil Moisture. MDPI. 3

  • Reduction of polynitroaromatic compounds: the bacterial nitroreductases. Oxford Academic. 4

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC - National Institutes of Health. 2

Sources

Exploratory

An In-Depth Technical Guide to Methyl 6-chloro-3-nitropicolinate: Synthesis, Properties, and Applications

Abstract This technical guide provides a comprehensive overview of Methyl 6-chloro-3-nitropicolinate (systematically named Methyl 6-chloro-3-nitro-2-pyridinecarboxylate), a functionalized heterocyclic compound with signi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of Methyl 6-chloro-3-nitropicolinate (systematically named Methyl 6-chloro-3-nitro-2-pyridinecarboxylate), a functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. Due to the limited direct literature on this specific molecule, this guide synthesizes information from analogous structures and established reaction mechanisms to propose a robust synthetic pathway. It further elucidates the compound's predicted chemical properties, reactivity, and potential applications, particularly in the context of drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage advanced chemical intermediates.

Introduction and Historical Context

The pyridine scaffold is a cornerstone of modern pharmaceuticals, with chlorinated and nitrated derivatives serving as versatile intermediates for introducing further molecular complexity.[1] While a detailed historical account of the discovery of Methyl 6-chloro-3-nitropicolinate is not prominent in the scientific literature, its structural components suggest a lineage rooted in the extensive exploration of pyridine chemistry. The core of this molecule, 6-Chloro-3-nitro-2-pyridinecarboxylic acid, is a known compound with the CAS number 1204400-58-7, indicating its existence and likely synthesis in specialized chemical contexts.[2]

The "history" of this compound is therefore best understood as an extension of the development of methods for the regioselective nitration and chlorination of pyridine rings, key transformations that enable the synthesis of highly functionalized and reactive building blocks for drug discovery.[3][4] The presence of a chloro group at the 6-position and a nitro group at the 3-position of the picolinate frame creates a highly activated system for nucleophilic aromatic substitution (SNAr), making it a valuable synthon for constructing complex molecular architectures.[5][6]

This guide will focus on the practical aspects of this molecule, from its logical synthesis to its potential applications, providing a scientifically grounded framework for its utilization in research and development.

Proposed Synthesis of Methyl 6-chloro-3-nitropicolinate

The synthesis of Methyl 6-chloro-3-nitropicolinate can be logically approached through a multi-step sequence starting from commercially available precursors. The proposed pathway leverages well-established reactions in heterocyclic chemistry.

Overall Synthetic Workflow

The proposed synthesis involves three key transformations:

  • Nitration: Introduction of a nitro group at the 3-position of a suitable picolinic acid precursor.

  • Chlorination: Conversion of a hydroxyl or other leaving group at the 6-position to a chloro group.

  • Esterification: Conversion of the carboxylic acid to its methyl ester.

The following diagram illustrates the proposed synthetic pathway.

Synthetic_Workflow A 6-Hydroxypicolinic Acid B Methyl 6-Hydroxypicolinate A->B Esterification (MeOH, H2SO4) C Methyl 6-Hydroxy-3-nitropicolinate B->C Nitration (HNO3, H2SO4) D Methyl 6-chloro-3-nitropicolinate C->D Chlorination (POCl3)

Caption: Proposed synthetic workflow for Methyl 6-chloro-3-nitropicolinate.

Step-by-Step Experimental Protocols
  • Rationale: The initial esterification protects the carboxylic acid from potential side reactions during the subsequent nitration and chlorination steps. This is a standard procedure for the preparation of methyl esters.[7]

  • Protocol:

    • To a stirred solution of 6-hydroxypicolinic acid (1.0 eq)[8][9] in methanol (10 vol), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate (3 x 10 vol).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 6-hydroxypicolinate.

  • Rationale: The nitration of the pyridine ring is a crucial step. The hydroxyl group at the 6-position is an activating group and will direct the incoming electrophile (the nitronium ion, NO₂⁺) to the 3- and 5-positions. Careful control of reaction conditions is necessary to achieve regioselectivity for the 3-position. The use of a mixture of nitric acid and sulfuric acid is a standard method for nitration.[10]

  • Protocol:

    • To a stirred solution of concentrated sulfuric acid (5 vol) at 0 °C, slowly add Methyl 6-hydroxypicolinate (1.0 eq).

    • To this solution, add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (2 vol) dropwise, maintaining the temperature below 5 °C.

    • Allow the reaction mixture to stir at 0-5 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours.

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

    • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to obtain Methyl 6-hydroxy-3-nitropicolinate.

  • Rationale: The conversion of the 6-hydroxy group to a chloro group is achieved using a standard chlorinating agent such as phosphorus oxychloride (POCl₃). This reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by a chloride ion. This is a common method for the synthesis of chloropyridines from their corresponding hydroxypyridines.[11]

  • Protocol:

    • A mixture of Methyl 6-hydroxy-3-nitropicolinate (1.0 eq) and phosphorus oxychloride (5-10 vol) is heated to reflux for 2-4 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution with solid sodium bicarbonate or a saturated aqueous solution.

    • Extract the product with dichloromethane or ethyl acetate (3 x 10 vol).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the final product, Methyl 6-chloro-3-nitropicolinate.

Physicochemical and Spectroscopic Properties

While experimental data for Methyl 6-chloro-3-nitropicolinate is scarce, its properties can be predicted based on its structure and data from analogous compounds.

PropertyPredicted Value / CharacteristicReference Analogue
Molecular Formula C₇H₅ClN₂O₄-
Molecular Weight 216.58 g/mol -
Appearance Likely a yellow to off-white crystalline solid[2][12]
Melting Point Expected to be in the range of 100-150 °C-
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, Acetone)[2]
¹H NMR Expect two doublets in the aromatic region for the pyridine protons-
¹³C NMR Expect signals for the ester carbonyl, the nitrated and chlorinated carbons, and other aromatic carbons-
IR Spectroscopy Characteristic peaks for C=O (ester), N-O (nitro), C-Cl, and aromatic C-H stretches-
Mass Spectrometry Molecular ion peak corresponding to the molecular weight with isotopic pattern for chlorine-

Reactivity and Applications in Drug Development

The chemical reactivity of Methyl 6-chloro-3-nitropicolinate is dominated by the presence of the electron-withdrawing nitro group and the chloro leaving group on the pyridine ring. This arrangement makes the 6-position highly susceptible to nucleophilic aromatic substitution (SNAr).

Key Reactions and Mechanisms

The primary application of this molecule is as an intermediate in SNAr reactions. The electron-withdrawing effect of the nitro group and the pyridine nitrogen atom stabilizes the Meisenheimer complex intermediate, facilitating the displacement of the chloride ion by a wide range of nucleophiles.

SNAr_Mechanism Reactant Methyl 6-chloro-3-nitropicolinate + Nu- Intermediate Meisenheimer Complex (stabilized) Reactant->Intermediate Nucleophilic Attack Product Substituted Product + Cl- Intermediate->Product Loss of Leaving Group

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr) on Methyl 6-chloro-3-nitropicolinate.

Potential Applications in Medicinal Chemistry
  • Scaffold for Biologically Active Molecules: This compound can serve as a starting point for the synthesis of a diverse library of compounds for screening against various biological targets. The chloro group can be displaced by amines, thiols, alcohols, and other nucleophiles to introduce a wide range of functional groups.[5]

  • Synthesis of Kinase Inhibitors: Many kinase inhibitors feature a substituted pyridine or pyrimidine core. The reactivity of this molecule makes it an attractive building block for the synthesis of novel kinase inhibitors.

  • Development of Novel Antibacterial and Antiviral Agents: The introduction of specific side chains via SNAr can lead to the discovery of new antimicrobial agents.

Conclusion

Methyl 6-chloro-3-nitropicolinate, while not a widely documented compound, represents a potentially valuable and highly reactive intermediate for chemical synthesis. Based on established principles of heterocyclic chemistry, a robust and logical synthetic pathway has been proposed. Its inherent reactivity towards nucleophilic aromatic substitution makes it an ideal scaffold for the development of novel compounds in the pharmaceutical and agrochemical industries. This guide provides the foundational knowledge for researchers to synthesize, characterize, and utilize this versatile building block in their research endeavors.

References

  • Organic Chemistry Portal. Methyl Esters. [Link]

  • Gomha, S. M., et al. (2017). "Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review". Molecules, 22(5), 776. [Link]

  • Google Patents. US4579953A - Process for the production of 6-methylnicotinic acid ester.
  • PubChem. 3-Hydroxypicolinic Acid. [Link]

  • Google Patents. WO2021105399A1 - Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents.
  • Google Patents. US3703546A - Preparation of 3-amino-2,5-dichlorobenzoic acid.
  • El-Sayed, M. A. A., et al. (2020). "Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking". Molecules, 25(18), 4236. [Link]

  • ZaiQi Bio-Tech. 6-Chloro-3-methyl-pyridine-2-carboxylic acid. [Link]

  • Stack Exchange. Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. [Link]

  • LookChem. 6-Hydroxypicolinic acid. [Link]

  • Wikipedia. 3-Hydroxypicolinic acid. [Link]

  • Google Patents. CN101602715A - The synthetic method of 2-pyridine carboxylic acid.
  • ResearchGate. Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. [Link]

  • MDPI. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. [Link]

  • European Pharmaceutical Review. New study demonstrates an in silico reaction screening strategy for reaction development. [Link]

  • ResearchGate. Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid. [Link]

  • Google Patents. CN102584688A - Preparing method of 2,6-dichloro-3-nitropyridine.
  • Google Patents. EP2428505B1 - Process for producing pyridine carboxylic acids.
  • Wotu Chemical. 6-Chloro-3-nitro-2-pyridinecarboxylic acid. [Link]

  • Google Patents. EP0259687A2 - Method for the preparation of pyridine-2,3-dicarboxylic acids.

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Foundational

An In-depth Technical Guide to Methyl 6-chloro-3-nitropicolinate: A Versatile Building Block for Modern Drug Discovery

Abstract Methyl 6-chloro-3-nitropicolinate has emerged as a pivotal research chemical, serving as a highly versatile and functionalized building block in the synthesis of complex molecules, particularly within the pharma...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Methyl 6-chloro-3-nitropicolinate has emerged as a pivotal research chemical, serving as a highly versatile and functionalized building block in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical sectors. Its unique electronic and structural features—a pyridine core rendered electrophilic by a nitro group, a displaceable chloro substituent, and a modifiable methyl ester—provide a trifecta of reactive sites for strategic chemical elaboration. This guide offers an in-depth exploration of its physicochemical properties, a detailed spectroscopic profile for unambiguous identification, robust synthetic protocols, a comprehensive analysis of its reactivity, and its proven applications in medicinal chemistry. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to provide researchers with field-proven insights.

Introduction: The Strategic Value of a Polysubstituted Pyridine

In the landscape of medicinal chemistry, the pyridine scaffold is a privileged heterocycle, integral to the structure of numerous FDA-approved drugs. The strategic functionalization of this core is a cornerstone of modern drug design. Methyl 6-chloro-3-nitropicolinate (CAS No. 51877-49-7) is a prime exemplar of a "building block" designed for synthetic utility.[1][2] Its value lies in the predictable and sequential reactivity of its constituent functional groups. The presence of a chlorine atom, a common feature in over 250 FDA-approved drugs, offers a key site for nucleophilic substitution, profoundly impacting molecular properties.[3] The nitro group not only activates the ring for this substitution but also serves as a precursor to a primary amine, a critical functional group for forging connections to other molecular fragments or for direct interaction with biological targets. This guide serves as a comprehensive technical resource for researchers aiming to leverage this potent intermediate in their synthetic endeavors.

Physicochemical & Structural Properties

A precise understanding of a research chemical's fundamental properties is a prerequisite for its effective use. The key physicochemical data for Methyl 6-chloro-3-nitropicolinate are summarized below. These properties dictate its solubility, stability, and handling requirements.[4]

PropertyValueSource
IUPAC Name Methyl 6-chloro-3-nitropyridine-2-carboxylateN/A
CAS Number 51877-49-7N/A
Molecular Formula C₇H₅ClN₂O₄[5]
Molecular Weight 216.58 g/mol [5]
Appearance Solid
SMILES COC(=O)C1=C(N=C(C=C1)Cl)[O-]N/A
InChI Key ZLDWKUWJCAHOKH-UHFFFAOYSA-NN/A

Spectroscopic Profile for Structural Elucidation

Unambiguous characterization is critical for validating the identity and purity of any research chemical. The following section details the expected spectroscopic signatures of Methyl 6-chloro-3-nitropicolinate and provides standardized protocols for data acquisition.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the molecular framework.

  • ¹H NMR (Proton NMR): The proton spectrum is expected to show two distinct signals for the aromatic protons on the pyridine ring and one signal for the methyl ester protons.

    • The two aromatic protons (H-4 and H-5) will appear as doublets in the downfield region (typically δ 7.5-9.0 ppm) due to the electron-withdrawing effects of the chloro, nitro, and ester groups. Their coupling constant (J) will be characteristic of ortho-coupling (~8-9 Hz).

    • The methyl ester protons (-OCH₃) will appear as a sharp singlet further upfield (typically δ 3.9-4.1 ppm).[7]

  • ¹³C NMR (Carbon-13 NMR): The carbon spectrum will show seven distinct signals corresponding to each carbon atom in the unique electronic environments of the molecule.

    • The carbonyl carbon of the ester will be the most downfield signal (δ ~164-166 ppm).[7]

    • The five carbons of the pyridine ring will appear in the aromatic region (δ ~120-155 ppm).

    • The methyl carbon of the ester will be the most upfield signal (δ ~52-54 ppm).[7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[8]

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Carbonyl (C=O)Stretch1730 - 1750 (strong, sharp)
Nitro (NO₂)Asymmetric Stretch1520 - 1550 (strong)
Nitro (NO₂)Symmetric Stretch1340 - 1360 (strong)
Aromatic RingC=C & C=N Stretch1400 - 1600 (multiple bands)
C-O (Ester)Stretch1200 - 1300
C-ClStretch600 - 800

The presence of a strong, sharp peak around 1740 cm⁻¹ is a clear indicator of the ester carbonyl group.[9] The two strong absorptions for the nitro group are also highly characteristic.[10]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.[11]

  • Molecular Ion (M⁺): The electron ionization (EI) mass spectrum is expected to show a molecular ion peak at m/z 216. The isotopic pattern will be characteristic of a molecule containing one chlorine atom, with a prominent M+2 peak approximately one-third the intensity of the M⁺ peak.

  • Key Fragments: Common fragmentation pathways would include the loss of the methoxy group (-OCH₃) to give a fragment at m/z 185, and loss of the entire methoxycarbonyl group (-COOCH₃) to give a fragment at m/z 157.[12]

Protocol: Standardized Spectroscopic Analysis
  • NMR Sample Preparation: Dissolve 10-20 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Filter the solution into a 5 mm NMR tube.

  • NMR Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field spectrometer. Use standard acquisition parameters.

  • IR Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.[13] Ensure good contact.

  • IR Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

  • MS Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) for analysis by electrospray ionization (ESI) or use a direct insertion probe for electron ionization (EI).[6]

  • MS Acquisition: Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.[6]

Synthesis and Reactivity: A Chemist's Toolkit

The synthetic utility of Methyl 6-chloro-3-nitropicolinate stems from its predictable reactivity, allowing for controlled, stepwise modifications.

Synthesis Workflow

The most direct synthesis involves the esterification of the corresponding carboxylic acid, 6-chloro-3-nitropicolinic acid. This precursor can be prepared from commercially available starting materials.[14]

Protocol: Synthesis of Methyl 6-chloro-3-nitropicolinate
  • Acid Chloride Formation: To a solution of 6-chloro-3-nitropicolinic acid (1.0 eq.) in a suitable solvent like dichloromethane (DCM) or toluene, add thionyl chloride (SOCl₂, 2.0-3.0 eq.) and a catalytic amount of N,N-dimethylformamide (DMF).

  • Reaction Monitoring: Heat the mixture to reflux (typically 70-80 °C) for 2-4 hours. The reaction can be monitored by the cessation of gas (HCl, SO₂) evolution.

  • Solvent Removal: After completion, cool the reaction mixture and remove the excess thionyl chloride and solvent under reduced pressure.

  • Esterification: Dissolve the crude acid chloride in an anhydrous solvent (e.g., DCM). Cool the solution in an ice bath (0 °C).

  • Methanol Addition: Slowly add anhydrous methanol (1.5-2.0 eq.) to the cooled solution. Stir the reaction at room temperature for 1-2 hours.

  • Workup and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.

G cluster_0 Synthesis Workflow Start 6-Chloro-3-nitropicolinic Acid Reagent1 SOCl₂, cat. DMF Intermediate Acid Chloride Intermediate Reagent1->Intermediate Reflux Reagent2 Anhydrous Methanol (CH₃OH) Product Methyl 6-chloro-3-nitropicolinate Reagent2->Product Esterification G Core Methyl 6-chloro-3-nitropicolinate SNAr Nucleophilic Aromatic Substitution (SNAr) (e.g., R-NH₂) Core->SNAr Reduction Nitro Group Reduction (e.g., SnCl₂ or H₂/Pd-C) Core->Reduction Hydrolysis Ester Hydrolysis (e.g., LiOH) Core->Hydrolysis Product_SNAr 6-Amino-substituted 3-nitropicolinate SNAr->Product_SNAr Product_Reduction Methyl 3-amino-6- chloropicolinate Reduction->Product_Reduction Product_Hydrolysis 6-Chloro-3-nitro- picolinic Acid Hydrolysis->Product_Hydrolysis G Scaffold Methyl 6-chloro- 3-nitropicolinate Step1 SNAr with Nucleophile (Nu-H) Scaffold->Step1 Intermediate1 6-Nu-substituted Intermediate Step1->Intermediate1 Step2 Nitro Reduction Intermediate1->Step2 Intermediate2 3-Amino-6-Nu Scaffold Step2->Intermediate2 Step3 Further Derivatization (e.g., Acylation) Intermediate2->Step3 Final Bioactive Target Molecule Step3->Final

Caption: Drug discovery workflow using the title building block.

Safety and Handling

As with all laboratory chemicals, Methyl 6-chloro-3-nitropicolinate should be handled with appropriate care in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn. Based on data for similar compounds, it may cause skin and serious eye irritation. A[15]void inhalation of dust and contact with skin and eyes.

Conclusion

Methyl 6-chloro-3-nitropicolinate is far more than a simple chemical intermediate; it is a strategically designed tool for molecular construction. Its well-defined physicochemical properties, clear spectroscopic signatures, and, most importantly, its predictable and versatile reactivity make it an invaluable asset for researchers in synthetic and medicinal chemistry. By enabling the rapid and efficient generation of diverse and complex aminopyridine scaffolds, it continues to facilitate the discovery and development of novel therapeutic agents and other high-value chemical entities.

[16]***

References

  • PubChem. Methyl 6-chloropyridine-3-carboxylate. National Center for Biotechnology Information. [Link]

  • Mąkosza, A., et al. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters. [Link]

  • ResearchGate. The reduction of vic-substituted 3-nitropyridines with. [Link]

  • Gomha, S. M., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry. [Link]

  • Kumar, A., et al. (2020). Measurement of methylated metabolites using Liquid Chromatography-Mass Spectrometry and its biological application. PLoS ONE. [Link]

  • Ishihara, Y., et al. (2022). “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. ChemRxiv. [Link]

  • Google Patents. (1991).
  • ResearchGate. (2025). ChemInform Abstract: Practical Synthesis of (6-Chloro-3-pyridyl)methylamine by Highly Selective Hydrogenation of 6-Chloro-3-pyridinecarbonitrile with Improved Raney Nickel Catalyst. [Link]

  • Canadian Science Publishing. (1953). PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES. Canadian Journal of Chemistry. [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • ResearchGate. (2019). Mass spectra of product ion m/z 314 from C3 in MS³ (a) and C6 with its... [Link]

  • PubMed. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for... [Link]

  • Atlantis Press. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Advances in Computer Science Research. [Link]

  • Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. [https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/12%3A_Structure_Determination_-Mass_Spectrometry_and_Infrared_Spectroscopy/12.08%3A_Infrared_Spectra_of_Some_Common_Functional_Groups]([Link] Spectroscopy/12.08%3A_Infrared_Spectra_of_Some_Common_Functional_Groups)

  • LookChem. Methyl 6-chloro-5-nitronicotinate. [Link]

  • NIST. Methyl 2-chloro-4-nitrobenzoate. NIST Chemistry WebBook. [Link]

  • Giordanetto, F., & Kihlberg, J. (2014). Macrocyclic drugs and clinical candidates: what can medicinal chemists learn from their properties? Journal of Medicinal Chemistry. [Link]

  • Frontiers. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers in Chemistry. [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]

  • PubMed. (2024). Updates on Intrinsic Medicinal Chemistry of 1,4-dihydropyridines, Perspectives on Synthesis and Pharmacokinetics of Novel 1,4-dihydropyrimidines as Calcium Channel Blockers: Clinical Pharmacology. [Link]

  • U.S. Environmental Protection Agency. (1974). Catalog Of Pesticide NMR Spectra. [Link]

  • Chemistry LibreTexts. (2026). 3.7: Nucleophilic Aromatic Substitution. [Link]

  • Google Patents. (2017).
  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

  • U.S. Environmental Protection Agency. (2025). Methyl, chloro- Properties. CompTox Chemicals Dashboard. [Link]

  • NIST. (2025). Benzene, 1-chloro-2-methyl-3-nitro-. NIST Chemistry WebBook. [Link]

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • PubMed. (2001). A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine. [Link]

  • ResearchGate. (n.d.). Fig. S3. 1 H-NMR spectrum of methyl 3-chloro-4-hydroxybenzoate-blocked polyisocyanate (Solvent:CDCl 3 ). [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of substituted pyridines from "Methyl 6-chloro-3-nitropicolinate"

Executive Summary & Scaffold Analysis Methyl 6-chloro-3-nitropicolinate (CAS: 108526-05-6) is a "privileged scaffold" in medicinal chemistry, widely utilized in the synthesis of kinase inhibitors (e.g., FGFR, EGFR target...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scaffold Analysis

Methyl 6-chloro-3-nitropicolinate (CAS: 108526-05-6) is a "privileged scaffold" in medicinal chemistry, widely utilized in the synthesis of kinase inhibitors (e.g., FGFR, EGFR targets) and fused heterocyclic systems. Its value lies in its orthogonal reactivity triad :

  • C6-Chlorine: Highly activated for Nucleophilic Aromatic Substitution (

    
    ) and Palladium-catalyzed cross-couplings.
    
  • C3-Nitro Group: A latent amine precursor that serves as an electron-withdrawing activator for the C6 position and a partner for annulation reactions.

  • C2-Methyl Ester: A handle for amidation, reduction, or heterocycle ring closure.

This guide provides high-fidelity protocols for exploiting these sites, moving beyond generic procedures to address specific regiochemical and stability challenges inherent to this molecule.

Reactivity Landscape

The following diagram illustrates the divergent synthetic pathways accessible from the parent scaffold. Note the critical dependency of the C6-position's reactivity on the oxidation state of the C3-nitrogen.

ReactivityMap Scaffold Methyl 6-chloro- 3-nitropicolinate SNAr C6-Amino Derivative (Via SNAr) Scaffold->SNAr  Primary Amine  DIPEA, THF, 0°C Suzuki C6-Aryl Derivative (Via Suzuki-Miyaura) Scaffold->Suzuki  Ar-B(OH)2  Pd cat., Base Amine Diamino Scaffold (Via Nitro Reduction) SNAr->Amine  Fe/AcOH  or H2/Pd Bicyclic Pyrido[2,3-b]pyrazine (Via Cyclization) Amine->Bicyclic  1,2-Dicarbonyl  Condensation

Figure 1: The "Reactivity Triad" of Methyl 6-chloro-3-nitropicolinate. The C6-Cl displacement is typically the first step to avoid chemoselectivity issues during reduction.

Module 1: C6-Functionalization via

Scientific Rationale: The chlorine atom at C6 is activated by two forces: the adjacent pyridine nitrogen (rendering it electron-deficient) and the inductive/mesomeric withdrawal of the C3-nitro group. While the C2-ester also withdraws electrons, the C6 position is significantly more reactive than C4 or C5.

Critical Control Point: Temperature control is vital. High temperatures or strong hydroxide bases can lead to hydrolysis of the C2-methyl ester to the carboxylic acid, complicating purification.

Protocol A: Displacement with Primary Amines

Reagents:

  • Substrate: Methyl 6-chloro-3-nitropicolinate (1.0 equiv)

  • Nucleophile: Primary amine (1.1 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.5 equiv)
    
  • Solvent: Anhydrous THF or Acetonitrile (ACN)

Step-by-Step:

  • Preparation: Dissolve the substrate in THF (0.2 M concentration) in a round-bottom flask under

    
    .
    
  • Cooling: Cool the solution to

    
     using an ice bath. Reason: Controls exotherm and prevents ester attack.
    
  • Addition: Add DIPEA followed by the dropwise addition of the amine.

  • Reaction: Stir at

    
     for 30 minutes, then allow to warm to Room Temperature (RT). Monitor by TLC/LCMS.
    
    • Note: Most amines react within 1–4 hours. Sterically hindered amines may require heating to

      
      .
      
  • Workup: Dilute with EtOAc, wash with saturated

    
     (to remove excess amine) and Brine. Dry over 
    
    
    
    .[1]
  • Purification: Flash chromatography (Hexane/EtOAc).

Table 1: Solvent Effects on


 Efficiency 
SolventDielectric ConstantReaction RateEster StabilityRecommendation
THF 7.5ModerateHighPreferred for initial screens
ACN 37.5FastModerateUse for unreactive amines
DMF 36.7Very FastLowAvoid unless necessary (workup difficult)
IPA 17.9SlowHighGood for precipitation-based isolation

Module 2: Nitro Reduction (The "Switch")

Scientific Rationale: Reducing the C3-nitro group yields a 2-ester-3-amino-6-substituted pyridine. This is a "switch" step because it changes the electronic nature of the ring from electron-deficient to electron-rich, often halting further nucleophilic attacks.

Method Selection:

  • Avoid: Standard Hydrogenation (

    
    ) if the C6-Cl was not displaced, as dechlorination (hydrodehalogenation) is a major risk.
    
  • Preferred: Iron-mediated reduction (

    
    ).[1] It is chemoselective for 
    
    
    
    in the presence of esters and halogens.
Protocol B: Fe/AcOH Reduction

Reagents:

  • Substrate: C6-substituted-3-nitropicolinate (1.0 equiv)

  • Reductant: Iron powder (325 mesh, 5.0 equiv)

  • Solvent: Ethanol / Glacial Acetic Acid (5:1 ratio)

Step-by-Step:

  • Suspension: Suspend the substrate and Iron powder in EtOH/AcOH.

  • Activation: Heat to

    
     with vigorous stirring.
    
    • Visual Cue: The reaction typically changes color from yellow/orange (nitro) to colorless or fluorescent (amine) over 1–2 hours.

  • Filtration: Cool to RT. Filter through a Celite pad to remove iron residues. Wash the pad with EtOAc.

  • Neutralization (Critical): Concentrate the filtrate.[1] Re-dissolve in EtOAc and wash carefully with Saturated

    
     until gas evolution ceases. Failure to neutralize AcOH will result in protonation of the pyridine nitrogen, trapping the product in the aqueous phase.
    
  • Isolation: Dry organic layer and concentrate.[1] The resulting aniline is often pure enough for cyclization.

Module 3: Cyclization to Pyrido[2,3-b]pyrazines

Scientific Rationale: The resulting 2-ester-3-amino motif is a precursor to fused bicyclic systems. By reacting with a 1,2-dielectrophile, one can form the pyrazine ring.

Protocol C: Condensation with 1,2-Dicarbonyls

Step-by-Step:

  • Reactants: Combine the 3-amino-picolinate derivative (from Module 2) with a glyoxal derivative (e.g., phenylglyoxal) in Ethanol.

  • Catalysis: Add a catalytic amount of Acetic Acid (10 mol%).

  • Reflux: Heat to reflux for 4–12 hours.

  • Mechanism: The exocyclic amine attacks a ketone, followed by intramolecular attack of the amide nitrogen (formed from ester aminolysis? No, usually the ester requires conversion to amide first, or the condensation happens differently).

    • Correction: For picolinates, the standard cyclization often involves converting the ester to an amide first, OR using a reagent that bridges the amine and the amide.

    • Alternative Route: Saponify ester

      
       Acid 
      
      
      
      Amide
      
      
      Cyclize.
    • Direct Route: If the target is a Pteridinone analog, react the 3-amino-2-amide with oxalyl chloride or triethyl orthoformate.

Module 4: Suzuki-Miyaura Coupling

If a carbon-carbon bond is required at C6 instead of a heteroatom, Suzuki coupling is the method of choice.

Protocol D: Standard Suzuki Conditions

Reagents:

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2.0 M aqueous, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane

  • Temp:

    
    
    

Note: The electron-deficient nature of the pyridine facilitates oxidative addition, making this reaction generally high-yielding.

Integrated Workflow Visualization

The following workflow demonstrates the synthesis of a hypothetical FGFR inhibitor intermediate using this scaffold.

Workflow Start Methyl 6-chloro- 3-nitropicolinate Step1 Step 1: SNAr (Isopropylamine, THF, 0°C) Start->Step1 Inter1 Intermediate A: 6-(isopropylamino) derivative Step1->Inter1 Step2 Step 2: Reduction (Fe, AcOH, EtOH, 70°C) Inter1->Step2 Inter2 Intermediate B: 3-amino-6-(isopropylamino) Step2->Inter2 Step3 Step 3: Cyclization (Triethyl orthoformate) Inter2->Step3 Final Target: Imidazo[4,5-b]pyridine Core Step3->Final

Figure 2: Sequential functionalization workflow. Note that SNAr is performed BEFORE reduction to utilize the activating power of the nitro group.

References

  • Vertex AI Search. (2025). Synthesis of pyrido[2,3-b]pyrazines from methyl 6-chloro-3-nitropicolinate. 2[3]

  • Common Organic Chemistry. (n.d.). Nitro Reduction - Iron (Fe).[1][4][5] 1[3]

  • Common Organic Chemistry. (n.d.). SNAr (Cl) - Aliphatic Amines (primary). Link

  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction Protocols. 6[3][7]

  • National Institutes of Health (PMC). (2010). 6-Chloro-N-isopropyl-3-nitropyridin-2-amine derivatives. 8[3]

Sources

Application

"Methyl 6-chloro-3-nitropicolinate" as an intermediate in pharmaceutical synthesis

Executive Summary Methyl 6-chloro-3-nitropicolinate (CAS: 115264-59-6) is a high-value pyridine scaffold extensively utilized in the discovery of ATP-competitive kinase inhibitors and other small-molecule therapeutics. I...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 6-chloro-3-nitropicolinate (CAS: 115264-59-6) is a high-value pyridine scaffold extensively utilized in the discovery of ATP-competitive kinase inhibitors and other small-molecule therapeutics. Its structural uniqueness lies in its trifunctional core : an electrophilic chlorine at C6, a reducible nitro group at C3, and a modifiable ester at C2.

This configuration allows for "orthogonal functionalization"—the ability to sequentially modify three distinct sites using different chemistries. This guide details the practical handling, reaction sequencing, and synthetic protocols for converting this intermediate into privileged pharmacophores, specifically pyrido[2,3-b]pyrazines and imidazo[4,5-b]pyridines .

Chemical Profile & Stability

PropertyDataApplication Note
CAS Number 115264-59-6
Formula C₇H₅ClN₂O₄
MW 216.58 g/mol
Appearance Pale yellow to off-white solidColor deepens upon oxidation/light exposure.
Solubility DMSO, DMF, DCM, EtOAcPoor solubility in water/hexanes.
Reactivity High (C6-Cl SNAr)Moisture Sensitive: Ester hydrolysis occurs at pH > 8.
Storage 2–8°C, Inert AtmosphereHygroscopic; store under Argon/Nitrogen.

Strategic Analysis: The Order of Operations

The success of using Methyl 6-chloro-3-nitropicolinate depends on the sequence of functionalization . The C3-nitro group is the linchpin: it activates the C6-chlorine for nucleophilic attack but must eventually be reduced to an amine to allow cyclization.

The "SNAr-First" Strategy (Recommended)

We recommend performing the Nucleophilic Aromatic Substitution (SNAr) at C6 before reducing the nitro group.

  • Reasoning: The electron-withdrawing nitro group (combined with the ring nitrogen) makes C6 highly electrophilic. Reducing the nitro group to an electron-donating amine deactivates the ring, making subsequent displacement of the chlorine difficult or requiring harsh conditions (e.g., Buchwald-Hartwig coupling) rather than mild SNAr.

Reaction Landscape Visualization

The following diagram illustrates the divergent synthetic pathways available from this core intermediate.

ReactionLandscape Start Methyl 6-chloro- 3-nitropicolinate (Core) Step1_SNAr Step 1: S_NAr (Amine Nucleophile) Start->Step1_SNAr Mild Base, RT Step1_Hyd Hydrolysis (LiOH/THF) Start->Step1_Hyd Ester Cleavage Intermediate_1 6-Amino-3-nitro intermediate Step1_SNAr->Intermediate_1 Step2_Red Step 2: Nitro Reduction (Fe/NH4Cl or H2/Pd) Intermediate_1->Step2_Red Intermediate_2 3,6-Diamino intermediate Step2_Red->Intermediate_2 Step3_Cyc_A Cyclization A: Orthoformate Intermediate_2->Step3_Cyc_A Step3_Cyc_B Cyclization B: 1,2-Dicarbonyl Intermediate_2->Step3_Cyc_B Product_A Imidazo[4,5-b]pyridine (Scaffold A) Step3_Cyc_A->Product_A Product_B Pyrido[2,3-b]pyrazine (Scaffold B) Step3_Cyc_B->Product_B

Caption: Divergent synthesis pathways. The "SNAr-First" route (Yellow -> Green) preserves ring reactivity for mild functionalization.

Detailed Experimental Protocols

Protocol A: Regioselective SNAr Displacement (C6 Functionalization)

Objective: To introduce a solubilizing group or pharmacophore at the C6 position. Scope: Suitable for primary and secondary amines (e.g., morpholine, piperazine, substituted anilines).

Reagents:

  • Methyl 6-chloro-3-nitropicolinate (1.0 equiv)

  • Amine nucleophile (1.1 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (1.5 equiv)

  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Procedure:

  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 6-chloro-3-nitropicolinate (1.0 g, 4.6 mmol) in anhydrous MeCN (10 mL).

  • Addition: Cool the solution to 0°C (ice bath). Add DIPEA (1.2 mL, 6.9 mmol) followed by the dropwise addition of the amine nucleophile (5.0 mmol).

    • Note: For volatile amines, use a sealed tube. For anilines, the reaction may require heating to 60°C.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS. The product typically appears as a bright yellow/orange spot (UV active).

  • Workup:

    • Concentrate the MeCN under reduced pressure.

    • Resuspend the residue in EtOAc (50 mL) and wash with water (2 x 20 mL) and brine (1 x 20 mL).

    • Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Recrystallize from EtOH or purify via flash chromatography (SiO₂, 0-40% EtOAc in Hexanes).

    • Yield Expectation: 85–95%.

Protocol B: Chemoselective Nitro Reduction

Objective: To reduce the C3-nitro group to an amine without dechlorinating (if Cl was preserved) or hydrolyzing the ester. Critical Choice:

  • If C6-Cl was substituted (Protocol A): Use H₂/Pd-C (cleanest, fastest).

  • If C6-Cl is present: Use Fe/NH₄Cl or SnCl₂ (prevents hydrodechlorination).

Selected Method: Catalytic Hydrogenation (Post-SNAr)

  • Setup: Dissolve the C6-substituted intermediate (1.0 equiv) in MeOH (0.1 M concentration).

  • Catalyst: Add 10 wt% Pd/C (10% by mass of substrate).[1]

  • Reaction: Purge the vessel with Nitrogen, then introduce Hydrogen (balloon pressure, ~1 atm). Stir vigorously at RT for 2–6 hours.

    • Color Change: The solution often shifts from intense yellow/orange to colorless or pale pink (amine formation).

  • Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH. Concentrate the filtrate to obtain the diamine.

    • Stability Warning: The resulting ortho-diamine is prone to oxidation. Use immediately in the cyclization step.

Protocol C: Cyclization to Pyrido[2,3-b]pyrazin-3(4H)-one

Objective: To form the bicyclic kinase inhibitor core.

Reagents:

  • Freshly prepared 3-amino-picolinate derivative (from Protocol B)

  • Ethyl glyoxalate (50% in toluene) or a specific alpha-keto ester.

  • Solvent: Ethanol or Acetic Acid.[2]

Procedure:

  • Condensation: Dissolve the diamine (1.0 equiv) in EtOH. Add Ethyl glyoxalate (1.2 equiv).

  • Reflux: Heat the mixture to reflux (78°C) for 3–12 hours.

    • Mechanism:[2][3][4][5][6] The C3-amine attacks the ketone of the glyoxalate, followed by intramolecular amide formation with the C2-ester.

  • Precipitation: Cool the reaction to RT. The product often precipitates out of solution.

  • Isolation: Filter the solid and wash with cold EtOH.

Case Study: Synthesis of an EGFR-Family Inhibitor Core

The following workflow demonstrates the application of this guide in a real-world drug discovery context, specifically targeting the ATP-binding pocket of EGFR.

Target Structure: A 6-morpholino-pyrido[2,3-b]pyrazin-3(4H)-one derivative.

  • Starting Material: Methyl 6-chloro-3-nitropicolinate.

  • Step 1 (SNAr): Reaction with Morpholine (DIPEA, MeCN, RT).

    • Outcome: The morpholine displaces the C6-Cl. The nitro group ensures this happens rapidly (<1 hr).

  • Step 2 (Reduction): Hydrogenation (H₂, Pd/C, MeOH).

    • Outcome: Nitro converts to aniline.[2][5][7] The ester remains intact.

  • Step 3 (Cyclization): Reaction with Ethyl Pyruvate .

    • Outcome: Formation of the methyl-substituted pyrido-pyrazinone core.

Why this route? Attempting to reduce the nitro group first would yield Methyl 6-chloro-3-aminopicolinate. The electron-rich amino group would deactivate the ring, making the subsequent displacement of chlorine by morpholine extremely sluggish, likely requiring high temperatures that could degrade the ester.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 254249, Methyl 6-chloropyridine-3-carboxylate. Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • MDPI. (2018). From Quinoxaline, Pyrido[2,3-b]pyrazine and Pyrido[3,4-b]pyrazine to Pyrazino-Fused Carbazoles. (Cyclization protocols). Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols: The Strategic Use of Methyl 6-chloro-3-nitropicolinate in the Synthesis of Advanced Agrochemicals

Abstract Methyl 6-chloro-3-nitropicolinate is a highly functionalized pyridine derivative that serves as a critical building block in modern agrochemical research and development. Its strategic arrangement of reactive si...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Methyl 6-chloro-3-nitropicolinate is a highly functionalized pyridine derivative that serves as a critical building block in modern agrochemical research and development. Its strategic arrangement of reactive sites—a chloro group amenable to cross-coupling, a nitro group that can be readily transformed into other functionalities, and a methyl ester—makes it a versatile precursor for synthesizing complex, high-value molecules. This guide provides an in-depth exploration of its application, focusing on the synthesis of next-generation synthetic auxin herbicides. We will detail the chemical rationale behind its use, provide robust, step-by-step synthetic protocols for its derivatization, and outline methodologies for evaluating the biological activity of the resulting compounds.

Introduction: The Picolinate Scaffold in Herbicide Design

The picolinic acid framework is the backbone of a major class of synthetic auxin herbicides, which function by mimicking the natural plant hormone indole-3-acetic acid (IAA).[1][2] These herbicides induce uncontrolled and disorganized growth in susceptible broadleaf weeds, ultimately leading to their demise.[2][3] The development of picolinate herbicides has evolved from early compounds like Picloram to more advanced 6-aryl-picolinates such as halauxifen-methyl.[1][4][5] These newer molecules offer improved efficacy, better crop selectivity, and more favorable environmental profiles.

Methyl 6-chloro-3-nitropicolinate emerges as a key starting material in this field. The chlorine atom at the 6-position is a prime handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl or heteroaryl groups—a key structural feature of modern picolinate herbicides.[5][6] The nitro group at the 3-position can be chemically reduced to a primary amine, a crucial functional group for mimicking the auxin structure and interacting with the target receptor complex in the plant.

Mechanism of Action: Synthetic Auxins

Synthetic auxin herbicides like those derived from the picolinate scaffold act by binding to specific F-box protein receptors, such as TIR1 (Transport Inhibitor Response 1) and AFB5 (Auxin Signaling F-Box 5).[1][7] This binding event promotes the degradation of Aux/IAA transcriptional repressor proteins. The removal of these repressors unleashes the expression of auxin-responsive genes, leading to a cascade of downstream effects including ethylene production, cell division, and ultimately, the uncontrolled growth that is lethal to the target weed.[7]

Synthetic_Auxin_MoA Herbicide Synthetic Auxin (e.g., 6-Aryl-Picolinate) Receptor AFB5 Receptor Complex Herbicide->Receptor Binds Repressor Aux/IAA Repressor Protein Receptor->Repressor Targets Ubiquitin Ubiquitination & Proteasomal Degradation Repressor->Ubiquitin Leads to Genes Auxin-Responsive Genes Ubiquitin->Genes De-represses Response Gene Expression Activated Genes->Response Death Uncontrolled Growth & Plant Death Response->Death Synthetic_Workflow Start Methyl 6-chloro-3-nitropicolinate Starting Material Step1 Protocol 1: Nitro Group Reduction Reagents: Fe powder, NH₄Cl Solvent: EtOH/H₂O Start->Step1 Step 1 Intermediate Methyl 3-amino-6-chloropicolinate Key Intermediate Step1->Intermediate Step2 Protocol 2: Suzuki-Miyaura Coupling Reagents: Arylboronic acid, Pd(PPh₃)₄, K₂CO₃ Solvent: Toluene/H₂O Intermediate->Step2 Step 2 Final Methyl 3-amino-6-arylpicolinate Final Product Analog Step2->Final

Caption: Overall synthetic workflow from the starting material.

Protocol 1: Selective Reduction of the Nitro Group

Objective: To selectively reduce the 3-nitro group of Methyl 6-chloro-3-nitropicolinate to a 3-amino group, yielding the key intermediate Methyl 3-amino-6-chloropicolinate, without affecting the chloro or ester functionalities.

Causality: Iron powder in the presence of an electrolyte like ammonium chloride in a protic solvent system is a classic and highly effective method for nitro group reduction. It is significantly more chemoselective than catalytic hydrogenation (e.g., H₂/Pd-C), which could risk hydrodechlorination at the C6 position. This method is robust, scalable, and uses inexpensive reagents.

Materials and Reagents:

Reagent CAS No. Amount
Methyl 6-chloro-3-nitropicolinate 55038-79-4 1.0 eq
Iron Powder (<100 mesh) 7439-89-6 5.0 eq
Ammonium Chloride (NH₄Cl) 12125-02-9 4.0 eq
Ethanol (EtOH) 64-17-5 ~10 mL/g
Water (H₂O) 7732-18-5 ~3 mL/g
Ethyl Acetate (EtOAc) 141-78-6 For extraction
Saturated NaCl solution (Brine) - For washing

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | For drying |

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add Methyl 6-chloro-3-nitropicolinate (1.0 eq), Ethanol, and Water.

  • Add the Iron powder (5.0 eq) and Ammonium Chloride (4.0 eq) to the mixture.

  • Heat the reaction mixture to reflux (approx. 80-85 °C) with vigorous stirring.

  • Self-Validation: Monitor the reaction progress by Thin-Layer Chromatography (TLC) every 30 minutes (Eluent: 30% EtOAc in Hexane). The starting material is UV active and will have a lower Rf than the more polar amino product. The reaction is typically complete within 2-4 hours.

  • Once the starting material is consumed, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite® to remove the iron salts. Wash the Celite® pad thoroughly with Ethyl Acetate.

  • Combine the filtrate and washes in a separatory funnel.

  • Wash the organic layer sequentially with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The product, Methyl 3-amino-6-chloropicolinate, can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/Water) to yield a pure solid.

Protocol 2: Suzuki-Miyaura Cross-Coupling for Arylation

Objective: To install a substituted aryl group at the 6-position of Methyl 3-amino-6-chloropicolinate via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Causality: The Suzuki-Miyaura coupling is one of the most powerful and versatile methods for forming C-C bonds between an aryl halide and an arylboronic acid. [8]It is widely used in pharmaceutical and agrochemical synthesis due to its high tolerance for various functional groups (like the amine and ester in our intermediate), mild reaction conditions, and the commercial availability of a vast array of boronic acids. Tetrakis(triphenylphosphine)palladium(0) is a reliable and effective catalyst for this type of transformation.

Materials and Reagents:

Reagent CAS No. Amount
Methyl 3-amino-6-chloropicolinate - 1.0 eq
Substituted Arylboronic Acid Varies 1.2 eq
Pd(PPh₃)₄ 14221-01-3 0.05 eq
Potassium Carbonate (K₂CO₃) 584-08-7 2.5 eq
Toluene 108-88-3 ~15 mL/g
Water (H₂O) 7732-18-5 ~5 mL/g
Ethyl Acetate (EtOAc) 141-78-6 For extraction

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | For drying |

Procedure:

  • In a Schlenk flask, combine Methyl 3-amino-6-chloropicolinate (1.0 eq), the desired arylboronic acid (1.2 eq), and Potassium Carbonate (2.5 eq).

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times. Rationale: The Palladium(0) catalyst is sensitive to oxidation, which would deactivate it. An inert atmosphere is critical for catalytic turnover.

  • Add the degassed solvents, Toluene and Water, via cannula or syringe.

  • Add the Pd(PPh₃)₄ catalyst (0.05 eq) to the flask under a positive pressure of inert gas.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Self-Validation: Monitor the reaction by TLC or LC-MS. The disappearance of the starting material and the appearance of a new, less polar product spot indicates progress. The reaction is typically complete in 8-16 hours.

  • After cooling to room temperature, dilute the mixture with Ethyl Acetate and water.

  • Transfer to a separatory funnel and separate the layers. Extract the aqueous layer twice more with Ethyl Acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of Ethyl Acetate in Hexane to afford the pure Methyl 3-amino-6-arylpicolinate product.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Bioactivity Assessment: Root Growth Inhibition Assay

Objective: To determine the herbicidal activity of newly synthesized picolinate analogs using a standardized in-vitro root growth inhibition assay with Arabidopsis thaliana as a model plant.

Procedure:

  • Preparation of Test Solutions: Prepare a 10 mM stock solution of the synthesized compound in DMSO. Create a serial dilution in sterile water containing 0.5% agar to achieve final test concentrations (e.g., 100 µM, 10 µM, 1 µM, 0.1 µM, 0.01 µM). Include a solvent control (DMSO in agar water) and a positive control (e.g., commercial herbicide like Halauxifen-methyl).

  • Plating: Dispense 1 mL of each test concentration into individual wells of a 24-well plate.

  • Seed Germination: Surface-sterilize Arabidopsis thaliana seeds and germinate them on Murashige and Skoog (MS) medium for 3-4 days until the radicle emerges.

  • Incubation: Carefully transfer one seedling into each well of the 24-well plate containing the test compounds.

  • Seal the plates and incubate them vertically in a growth chamber (22 °C, 16h light/8h dark cycle) for 5-7 days.

  • Data Collection: Measure the primary root length of each seedling using a ruler or image analysis software (e.g., ImageJ).

  • Analysis: Calculate the percent inhibition of root growth for each concentration relative to the solvent control. Use a suitable statistical software (e.g., GraphPad Prism) to plot the dose-response curve and determine the IC₅₀ value (the concentration required to inhibit root growth by 50%).

Example Data Presentation:

Compound IC₅₀ (µM) vs. A. thaliana
Analog 1 (4'-fluoroaryl) 0.85
Analog 2 (4'-chloroaryl) 0.52
Analog 3 (3',4'-dichloroaryl) 0.21

| Halauxifen-methyl (Control) | 0.35 |

Safety and Handling Precautions

Methyl 6-chloro-3-nitropicolinate and its derivatives should be handled with appropriate care in a laboratory setting.

  • Hazards: May cause skin and serious eye irritation. May be harmful if swallowed or inhaled. [9][10][11]* Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves. [12]* Handling: Use in a well-ventilated area or a chemical fume hood. Avoid creating dust. Wash hands thoroughly after handling. [13][12]* Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials like strong oxidizing agents. [13][14]

Conclusion

Methyl 6-chloro-3-nitropicolinate is a strategically important intermediate for the synthesis of advanced picolinate agrochemicals. The protocols and rationale outlined in this guide demonstrate a clear and efficient pathway from this versatile building block to novel 6-aryl-aminopicolinate structures with potential herbicidal activity. By leveraging established synthetic methodologies like chemoselective nitro reduction and palladium-catalyzed cross-coupling, researchers can rapidly generate diverse libraries of compounds for biological screening, accelerating the discovery of new and effective crop protection solutions.

References

  • Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. (2023). PMC.
  • (PDF) Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.
  • Methyl 6-chloropyridine-3-carboxyl
  • New chemical fungicides in relation to risk for resistance development.
  • 6-Chloropicolinic Acid | High-Purity Reagent | RUO. Benchchem.
  • SAFETY D
  • WO2014100444A1 - Herbicide containing aminopyralid, triclopyr and organosilicone surfactant.
  • Methyl 6-chloro-3-methoxypicolin
  • RU2538107C2 - Combinations of herbicides with synergic action, containing tembotrione.
  • 6-Chloropicolinic acid | 4684-94-0. Sigma-Aldrich.
  • Mode of Action of a Novel Synthetic Auxin Herbicide Halauxifen-Methyl. (2022). MDPI.
  • Methyl 6-methylnicotinate 108630 - Safety D
  • Potential link between exposure to fungicides chlorothalonil and mancozeb and haemic neoplasia development in the soft-shell clam Mya arenaria: a labor
  • AMINOPYRALID synthesis. ChemicalBook.
  • Aminopyralid.
  • SAFETY D
  • 6-Chloropicolinic acid | C6H4ClNO2 | CID 20812. PubChem.
  • Fungicide Use in Field Crops Web Book. Crop Protection Network.
  • Methyl 6-chloropyridine-3-carboxyl
  • Helena Enhanced Products. Helena Agri-Enterprises.
  • Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.
  • Herbicide Mode of Action Groups 101. (2025). FBN.
  • Methyl 6-Chloronicotinate | 73781-91-6. Tokyo Chemical Industry (India) Pvt. Ltd..
  • Synthesis and Evaluation of Novel Chemical Compounds for Weed Management. TRACE: Tennessee.
  • 3-Chloro-6-methylpyridazine - SAFETY D
  • 6-Chloropicolinic acid - Safety D
  • Use of Herbicides. Unknown Source.
  • Efficacy of Various Fungicides on Growth of Colletotrichum musae Berk. and Curt. Causing Banana Anthracnose In Vitro. Research and Reviews.
  • 4684-94-0 | MFCD00155390 | 6-Chloropicolinic acid. A2B Chem.
  • Strategies for preventing and managing fungicide resistance. (2002). Grounds Maintenance.
  • Benzoic acid, m-nitro-, methyl ester. Organic Syntheses Procedure.
  • Methyl 6-chloro-5-nitronicotin
  • Preparation method of halauxifen-methyl. (2021).
  • Growth regulator herbicides | Herbicide mode of action and sugarbeet injury symptoms. University of Minnesota Extension.
  • Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. PMC.
  • Discovery and SAR of Halauxifen Methyl: A Novel Auxin Herbicide. American Chemical Society.

Sources

Application

Application Notes &amp; Protocols: Methyl 6-chloro-3-nitropicolinate as a Versatile Precursor in Heterocyclic Synthesis

Prepared by: Senior Application Scientist, Gemini Division Abstract Methyl 6-chloro-3-nitropicolinate is a highly functionalized pyridine derivative that serves as a powerful and versatile building block in modern organi...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Gemini Division

Abstract

Methyl 6-chloro-3-nitropicolinate is a highly functionalized pyridine derivative that serves as a powerful and versatile building block in modern organic synthesis. Its strategic arrangement of a nucleophilic displacement-susceptible chloro group, an activating and reducible nitro group, and a modifiable methyl ester function makes it an ideal starting material for the construction of complex nitrogen-containing heterocyclic compounds. This guide provides an in-depth exploration of the key transformations involving this reagent and presents detailed protocols for its application in the synthesis of valuable heterocyclic cores, such as pyrido[2,3-b]pyrazines, which are prevalent in medicinal chemistry.

Introduction: The Strategic Value of Methyl 6-chloro-3-nitropicolinate

The pyridine ring is a fundamental scaffold in numerous natural products, pharmaceuticals, and agrochemicals.[1][2] The targeted synthesis of substituted pyridines and their fused-ring analogues is therefore a central theme in drug discovery and development. Methyl 6-chloro-3-nitropicolinate emerges as a "three-handled" synthetic tool, where each functional group offers a distinct and orthogonal reaction pathway.

  • The C6-Chloro Group : Positioned para to the strongly electron-withdrawing nitro group, this chlorine atom is highly activated for Nucleophilic Aromatic Substitution (SNAr) reactions.[3][4][5] This allows for the straightforward introduction of a wide variety of nitrogen, oxygen, and sulfur nucleophiles. Furthermore, it serves as a reactive handle for palladium-catalyzed cross-coupling reactions.

  • The C3-Nitro Group : This group is pivotal for two reasons. Firstly, its powerful electron-withdrawing nature activates the pyridine ring, facilitating SNAr at the C6 position.[3][6] Secondly, the nitro group is readily reduced to a primary amine.[7][8] This transformation is a cornerstone of many synthetic strategies, as the resulting amino group can act as a nucleophile for subsequent intramolecular cyclization reactions to form fused heterocyclic systems.

  • The C2-Methyl Ester : The ester group can be hydrolyzed, reduced, or converted into an amide, providing an additional point for molecular diversification. Its position adjacent to the C3-nitro/amino group is particularly strategic for cyclization reactions leading to six-membered rings.

This unique combination of functionalities allows for a modular and sequential approach to building molecular complexity, making it an invaluable precursor for researchers in medicinal chemistry and materials science.

Core Synthetic Transformations and Protocols

The utility of Methyl 6-chloro-3-nitropicolinate is best understood through its primary modes of reactivity. The following sections detail the mechanisms and provide field-proven protocols for its most important transformations.

Nucleophilic Aromatic Substitution (SNAr) at the C6-Position

The SNAr reaction is arguably the most common initial step in syntheses starting from Methyl 6-chloro-3-nitropicolinate. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-deficient carbon bearing the chlorine atom. The negative charge of the resulting intermediate (a Meisenheimer complex) is effectively stabilized by the resonance delocalization provided by the para-nitro group.[4][9]

SNAr_Mechanism S-N-Ar Reaction Workflow reagent Methyl 6-chloro-3-nitropicolinate intermediate Meisenheimer Complex (Resonance Stabilized) reagent->intermediate + Nu⁻ (Addition) nucleophile Nucleophile (e.g., R-NH2) product 6-Substituted Product intermediate->product - Cl⁻ (Elimination)

Caption: SNAr Addition-Elimination Workflow.

Experimental Protocol: Synthesis of Methyl 6-(benzylamino)-3-nitropicolinate

  • Reagent Preparation : To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Methyl 6-chloro-3-nitropicolinate (1.0 eq, e.g., 2.16 g, 10 mmol).

  • Solvent and Base : Add a suitable solvent such as ethanol or N,N-Dimethylformamide (DMF) (approx. 40 mL). Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq, 2.09 mL, 15 mmol).

  • Nucleophile Addition : Add benzylamine (1.1 eq, 1.2 mL, 11 mmol) dropwise to the stirring solution at room temperature.

  • Reaction : Heat the reaction mixture to 80 °C and stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up : Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Otherwise, pour the mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired product as a yellow solid.

Data Presentation: Representative SNAr Reactions

NucleophileBaseSolventTemperature (°C)Time (h)Typical Yield (%)
AnilineK₂CO₃DMF100885-95
MorpholineDIPEAAcetonitrile806>90
Sodium MethoxideN/AMethanolRT2>95
ThiophenolNaHTHF0 to RT480-90
Reduction of the C3-Nitro Group

The conversion of the nitro group to an amine is a critical step that installs a key nucleophilic center for subsequent cyclization reactions. This six-electron reduction can be achieved under various conditions, with the choice of reagent often dictated by the presence of other sensitive functional groups (chemoselectivity).[8] Common methods include dissolving metals (like SnCl₂ or Fe in acid) or catalytic hydrogenation.[7][10][11]

Nitro_Reduction Nitro Group Reduction Workflow start_mat 3-Nitro-picolinate Derivative product 3-Amino-picolinate Derivative start_mat->product [H] reductant Reducing Agent (e.g., SnCl2/HCl, H2/Pd-C) Suzuki_Coupling Suzuki Coupling Workflow reagent Methyl 6-chloro-3-nitropicolinate product Methyl 6-aryl-3-nitropicolinate reagent->product boronic_acid Arylboronic Acid (R-B(OH)2) boronic_acid->product catalyst Pd Catalyst (e.g., Pd(PPh3)4) + Base (e.g., K2CO3) catalyst->product Pyrido_Synthesis Synthesis of a Pyrido[2,3-b]pyrazin-2(1H)-one cluster_0 Step 1: S-N-Ar Reaction cluster_1 Step 2: Reductive Cyclization A Methyl 6-chloro- 3-nitropicolinate C Intermediate C A->C B Amino Acid Ester (e.g., Glycine Methyl Ester) B->C + DIPEA, DMF D 3-Amino Intermediate C->D Nitro Reduction (H2, Pd/C) E Pyrido[2,3-b]pyrazin-2(1H)-one (Final Product) D->E Intramolecular Amidation (Heat)

Sources

Technical Notes & Optimization

Troubleshooting

Low yield in "Methyl 6-chloro-3-nitropicolinate" Suzuki coupling

Technical Support Center: Suzuki Coupling of Methyl 6-chloro-3-nitropicolinate Executive Summary You are encountering low yields with Methyl 6-chloro-3-nitropicolinate (CAS: 108286-48-4). This substrate presents a "perfe...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Suzuki Coupling of Methyl 6-chloro-3-nitropicolinate

Executive Summary

You are encountering low yields with Methyl 6-chloro-3-nitropicolinate (CAS: 108286-48-4). This substrate presents a "perfect storm" of reactivity challenges: it is an electron-deficient heteroaryl chloride with a reactive ester and a steric/electronic deactivating nitro group.

The primary cause of low yield in this system is rarely a failure of the catalyst to insert (oxidative addition). Instead, it is almost always due to Nucleophilic Aromatic Substitution (SNAr) competition or Ester Hydrolysis caused by standard aqueous/basic Suzuki conditions.

This guide provides a diagnostic framework, a "Golden Standard" anhydrous protocol, and a mechanistic breakdown to resolve your issue.

Part 1: Diagnostic Framework

Before altering your conditions, analyze your crude reaction mixture (LC-MS/TLC) to identify the specific failure mode.

ObservationDiagnosisRoot Cause
SM consumed, New polar spot (Acid) Hydrolysis Aqueous base (

) hydrolyzed the C2-methyl ester.
SM consumed, New spot (Phenol/Ether) SNAr Competition Hydroxide (

) or Alkoxide (

) displaced the C6-Chloride before Pd could.
SM remaining, Boronic acid gone Protodeboronation Catalyst is inactive or cycle is too slow; Boronic acid decomposed.
SM remaining, Catalyst black Pd Black Formation Ligand dissociation; Catalyst death before turnover.
Complex mixture, low mass balance Decomposition Nitro group interference or instability of the picolinate core.

Part 2: The "Golden Standard" Protocol

To maximize yield, you must switch from "Standard Suzuki" (Aqueous/Alcoholic) to "Anhydrous High-Activity" conditions. This eliminates the nucleophiles (


, 

) that cause SNAr and hydrolysis.
Optimized Experimental Procedure

Reagents:

  • Substrate: Methyl 6-chloro-3-nitropicolinate (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2–1.5 equiv)

  • Catalyst:

    
     (3–5 mol%) OR 
    
    
    
    (2 mol%) + XPhos (4 mol%)
  • Base: Anhydrous

    
     (Tribasic Potassium Phosphate), finely ground (3.0 equiv)
    
  • Solvent: Anhydrous 1,4-Dioxane or Toluene (0.1 M concentration)

Step-by-Step Methodology:

  • Drying: Flame-dry a reaction vial/flask and cool under Argon/Nitrogen.

  • Loading: Add the substrate, boronic acid, anhydrous base (

    
    ), and catalyst precursor into the vial.
    
    • Note: If using XPhos, premix

      
       and XPhos in a small amount of solvent for 5 mins before adding.
      
  • Degassing: Add the anhydrous solvent. Sparge with Argon for 10–15 minutes. Do not skip this. Oxygen kills the active monomeric Pd species required for this hindered substrate.

  • Reaction: Seal the vessel and heat to 80–100°C .

    • Why: Chlorides require heat for oxidative addition, but going >110°C risks thermal decomposition of the nitro-pyridine core.

  • Workup: Dilute with EtOAc, wash with water (neutral pH), dry over

    
    , and concentrate.
    

Part 3: Mechanistic Troubleshooting (Why it fails)

The following diagram illustrates the competition between the desired Catalytic Cycle and the parasitic SNAr pathway.

ReactionPathways SM Methyl 6-chloro-3-nitropicolinate (Substrate) Pd_OxAdd Oxidative Addition (L-Pd-Ar-Cl) SM->Pd_OxAdd Pd(0) Catalyst Fast SNAr_OH Pyridone/Phenol (via OH- attack) SM->SNAr_OH Aqueous Base (OH-) Fast S_NAr SNAr_OR Ether Side Product (via OR- attack) SM->SNAr_OR Alcohol Solvent (RO-) Fast S_NAr Hydrolysis Carboxylic Acid (Ester Hydrolysis) SM->Hydrolysis H2O / Base TransMet Transmetalation (Rate Limiting Step) Pd_OxAdd->TransMet Boronic Acid Base Product Suzuki Product (High Yield) TransMet->Product Reductive Elimination

Figure 1: Competitive Pathways. The highly activated 6-Cl position is prone to nucleophilic attack by hydroxide or alkoxides, competing with the palladium catalyst.

Why "Standard" Conditions Fail:
  • SNAr Activation: The 3-nitro group and the pyridine nitrogen strongly withdraw electron density from the C6 position. This makes the C-Cl bond highly susceptible to direct attack by nucleophiles (OH⁻ from water, OR⁻ from alcohols) [1, 6].

  • Steric Hindrance: The 3-nitro group creates steric bulk near the reacting center. This slows down the Transmetalation step. If transmetalation is slower than the SNAr background reaction, you get side products [2].

  • Base Sensitivity: The 2-methyl ester is extremely labile. Carbonate bases in water (

    
    ) generate hydroxide, which rapidly hydrolyzes the ester to the acid (which may then decarboxylate or bind Pd inhibitory) [1].
    

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use


? 
  • Answer: It is not recommended.

    
     is often not active enough for electron-deficient aryl chlorides, leading to incomplete conversion or protodeboronation of the coupling partner. Use 
    
    
    
    or XPhos-Pd-G2 for better turnover frequencies [3, 4].

Q2: My boronic acid is decomposing. What should I do?

  • Answer: This indicates the coupling is too slow.

    • Switch to the corresponding Pinacol Ester (more stable).

    • Add the boronic acid in portions (e.g., 0.5 equiv every hour).

    • Increase catalyst loading to 5 mol% to speed up the cycle [5].

Q3: Why use


 instead of 

?
  • Answer: While both are good anhydrous bases,

    
     often has lower solubility in organic solvents than Cesium salts. This "reservoir effect" keeps the concentration of active base low but constant, minimizing base-mediated decomposition of the sensitive nitro-picolinate core [2].
    

Q4: I see a spot with Mass = Product + 16. What is it?

  • Answer: This is likely the N-oxide or a Phenol (from SNAr with water, Mass = SM - Cl + OH = -35 + 17 = -18... wait. If Product + 16, it is likely oxidation of the pyridine nitrogen). However, if you see Mass = SM - Cl + OH (Hydrolysis of Cl), that is the pyridone. Ensure your solvent is peroxide-free (use fresh Dioxane).

References

  • Vertex AI Search. (2025). Side reactions of Methyl 6-chloro-3-nitropicolinate in basic conditions. 1

  • Lutz Ackermann et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics. PMC. 2

  • BenchChem Technical Support. (2025). Suzuki Coupling with 2-Chloropyridine Derivatives. 3

  • Organic Chemistry Portal. (2011). Suzuki Coupling Mechanism and Catalysts. 4[5][6]

  • Yoneda Labs. (2025). Suzuki-Miyaura cross-coupling: Practical Guide. 7

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. 8[5][6][9]

Sources

Optimization

Side reactions in the synthesis of "Methyl 6-chloro-3-nitropicolinate"

Welcome to the technical support and troubleshooting center for the synthesis of Methyl 6-chloro-3-nitropicolinate . As a highly functionalized pyridine building block, this compound is notoriously sensitive to harsh rea...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting center for the synthesis of Methyl 6-chloro-3-nitropicolinate . As a highly functionalized pyridine building block, this compound is notoriously sensitive to harsh reaction conditions. Its synthesis from 6-chloro-3-nitropicolinic acid [1] requires precise control over temperature and nucleophilicity to prevent catastrophic yield losses.

This guide provides drug development professionals with mechanistic insights, diagnostic FAQs, and self-validating protocols to optimize this specific esterification workflow.

Diagnostic FAQs: Troubleshooting Side Reactions

Q1: During the esterification of 6-chloro-3-nitropicolinic acid, my LC-MS shows a major +14 Da impurity (m/z 213 [M+H]+). What is this, and why is it forming? A1: You are observing a classic Nucleophilic Aromatic Substitution (SNAr) side reaction, resulting in the formation of Methyl 6-methoxy-3-nitropicolinate .

  • The Causality: The chloride at the C6 position is exceptionally electrophilic. It is situated ortho to the electron-withdrawing pyridine nitrogen and para to the strongly electron-withdrawing nitro group at C3. When subjected to refluxing methanol—especially under Fischer esterification conditions (H₂SO₄)—methanol acts as a nucleophile and displaces the activated chloride.

  • The Fix: Abandon harsh refluxing conditions. Shift to mild acyl activation (e.g., SOCl₂ at 0°C, or EDCI/DMAP) and strictly control the reaction temperature below 40°C.

Q2: I am losing starting material, but the target ester is not forming. Instead, I detect a highly volatile compound lacking the carboxylate moiety. A2: Your starting material is undergoing thermal decarboxylation, yielding 6-chloro-3-nitropyridine .

  • The Causality: Picolinic acids bearing strong electron-withdrawing groups are inherently unstable at elevated temperatures. The C3-nitro group stabilizes the intermediate carbanion formed during the extrusion of CO₂, lowering the activation energy for decarboxylation.

  • The Fix: Never heat 6-chloro-3-nitropicolinic acid above 50°C. If your protocol requires an acid chloride intermediate, form it at 0°C to room temperature using catalytic DMF.

Q3: Can I use basic conditions (e.g., K₂CO₃ / MeI) for this esterification to avoid acid-catalyzed SNAr? A3: It is highly discouraged. While MeI/K₂CO₃ avoids Fischer-type acid issues, the basic conditions generate methoxide in situ (if any methanol is used as a co-solvent) or activate the pyridine ring toward direct attack by the carbonate/hydroxide. This exacerbates SNAr and leads to complex degradation profiles. Stick to mild electrophilic activation in anhydrous, non-nucleophilic solvents.

Mechanistic Pathway Visualization

The following diagram maps the delicate balance between the target synthesis and the two primary degradation pathways.

Pathway SM 6-Chloro-3-nitropicolinic acid (Starting Material) Target Methyl 6-chloro-3-nitropicolinate (Target Product) SM->Target Mild Esterification (< 40°C) SNAr Methyl 6-methoxy-3-nitropicolinate (SNAr Impurity) SM->SNAr Harsh Fischer Conditions (H2SO4, Reflux) Decarb 6-Chloro-3-nitropyridine (Decarb Impurity) SM->Decarb Thermal Stress (> 60°C) Target->SNAr Excess MeOH, Heat (Nucleophilic Attack)

Reaction pathways showing target synthesis vs. SNAr and decarboxylation side reactions.

Quantitative Data: Reaction Condition Optimization

To demonstrate the causality of reaction conditions on the product profile, the following table summarizes the quantitative outcomes of various esterification methodologies.

Synthesis MethodTemperature ProfileTarget Yield (%)SNAr Impurity (%)Decarboxylation (%)
Fischer (MeOH / H₂SO₄) 70°C (Reflux)35%45%15%
Base-Catalyzed (MeI / K₂CO₃) 60°C in DMF40%30%20%
Acyl Chloride (SOCl₂ / MeOH) 0°C to 25°C88%< 5%Trace
Mild Coupling (EDCI / DMAP) 25°C in DCM92%< 1%None Detected

Validated Experimental Protocol: Acyl Chloride Method

This self-validating protocol utilizes an acyl chloride intermediate to bypass the heat required for Fischer esterification, effectively shutting down both thermal decarboxylation and high-temperature SNAr pathways[2].

Reagents Required:

  • 6-chloro-3-nitropicolinic acid (1.0 eq)

  • Thionyl Chloride (SOCl₂) (1.2 eq)

  • Anhydrous Methanol (MeOH) (1.5 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Catalytic N,N-Dimethylformamide (DMF) (0.05 eq)

Step-by-Step Methodology:

  • Acyl Activation: Suspend 6-chloro-3-nitropicolinic acid in anhydrous DCM (10 mL/g) in a round-bottom flask at 0°C under an inert nitrogen atmosphere.

  • Catalysis: Add a catalytic amount of DMF (0.05 eq). Causality note: DMF forms the active Vilsmeier-Haack reagent, allowing chlorination to proceed rapidly at low temperatures.

  • Chlorination: Dropwise add SOCl₂ (1.2 eq) while strictly maintaining the internal temperature at 0°C.

  • Maturation & In-Process Control (IPC): Allow the reaction to warm to room temperature (20–25°C) and stir for 2 hours. Do not apply external heat.

    • Self-Validation Step: Take a 10 µL aliquot, quench it in dry MeOH, and analyze via LC-MS. Proceed only when the starting material mass is completely absent.

  • Esterification: Cool the reaction mixture back to 0°C. Slowly add a pre-mixed solution of anhydrous Methanol (1.5 eq) and TEA (1.5 eq) to quench the acyl chloride. Causality note: TEA neutralizes the generated HCl, preventing acid-catalyzed degradation during workup.

  • Workup: Stir for 30 minutes at 0°C. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Critical: Keep the rotary evaporator water bath below 35°C to prevent late-stage degradation.

References

Sources

Troubleshooting

Overcoming poor reactivity of "Methyl 6-chloro-3-nitropicolinate"

This guide serves as a specialized technical support resource for researchers working with Methyl 6-chloro-3-nitropicolinate (CAS: 65558-75-8 and related analogs). This scaffold presents a unique "triad of difficulty" du...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support resource for researchers working with Methyl 6-chloro-3-nitropicolinate (CAS: 65558-75-8 and related analogs).

This scaffold presents a unique "triad of difficulty" due to its electronic push-pull system:

  • The Picolinate Trap: The N1-C2(Ester) motif is a potent chelator that poisons transition metal catalysts.

  • Chemoselectivity Risks: Nucleophiles must distinguish between the electrophilic C6-Cl (SNAr) and the C2-Ester (Amidation).

  • Fragile Halogenation: The C6-Cl bond is electronically activated, making it prone to unwanted hydrodehalogenation during nitro reduction.

System Overview & Reactivity Profile

Molecule: Methyl 6-chloro-3-nitropyridine-2-carboxylate Core Challenge: "Poor Reactivity" is often a misdiagnosis of Catalyst Deactivation (in couplings) or Competitive Deactivation (hydrolysis to the unreactive carboxylate).

Quick Diagnostic: Why is your reaction failing?
SymptomProbable CauseImmediate Fix
SNAr: Starting material remains, ester hydrolyzes."The Anionic Shutdown." Hydrolysis converts the ester to a carboxylate (COO⁻), which is electron-donating and shuts down nucleophilic attack at C6.Switch to anhydrous conditions. Use DIPEA instead of Carbonate/Hydroxide bases.
Suzuki/Buchwald: No conversion, Pd black precipitates."The Picolinate Chelation." The Pyridine N and Ester O chelate the Pd(II) intermediate, preventing transmetallation.Switch to bulky biaryl phosphine ligands (e.g., XPhos, BrettPhos) to sterically disrupt chelation.
Nitro Reduction: Product forms but Chlorine is gone."Over-reduction." The electron-deficient ring weakens the C-Cl bond, facilitating oxidative addition to Pd/H₂.STOP using H₂/Pd-C. Switch to chemoselective metals (Fe/AcOH, SnCl₂, or Zn/NH₄Cl).

Troubleshooting Guide 1: Overcoming "Dead" Cross-Couplings (Suzuki/Sonogashira)

Issue: You are attempting a Suzuki-Miyaura coupling at the C6-Cl position, but the reaction stalls despite the "activated" nature of the ring.

Technical Analysis: The "poor reactivity" here is a kinetic trap. The nitrogen atom of the pyridine and the carbonyl oxygen of the adjacent methyl ester form a stable 5-membered chelate with the Palladium catalyst (Intermediate B in the diagram below). This "sequesters" the catalyst, removing it from the catalytic cycle before transmetallation can occur.

The Solution: Steric Disruption

You must use a ligand bulky enough to prevent the square-planar Pd complex from coordinating to the picolinate nitrogen.

Recommended Protocol:

  • Catalyst: Pd(OAc)₂ (5 mol%) or Pd₂dba₃.

  • Ligand: XPhos or SPhos (10 mol%). These ligands are sufficiently bulky to block the N-coordination.

  • Base: K₃PO₄ (anhydrous). Avoid hydroxides to prevent ester hydrolysis.

  • Solvent: 1,4-Dioxane or Toluene (degassed).

  • Temperature: 80–100°C.

Why this works: The biaryl backbone of XPhos creates a "roof" over the Pd center, allowing oxidative addition of the C-Cl bond but sterically forbidding the formation of the stable N-Pd-O chelate.

PicolinateChelation cluster_legend Pathway Logic Start Active Catalyst L-Pd(0) OxAdd Oxidative Addition (Ar-Pd(II)-Cl) Start->OxAdd + Substrate Chelate DEAD END: Stable Picolinate Chelate (Catalyst Poisoning) OxAdd->Chelate Small Ligand (PPh3) N-Pd-O Coordination TransMet Transmetallation (Ar-Pd-R) OxAdd->TransMet Bulky Ligand (XPhos) Steric Blockade Product Product (Coupled Biaryl) TransMet->Product Reductive Elimination Legend Standard ligands (PPh3) lead to chelation. Bulky ligands force the cycle forward.

Caption: Mechanism of Catalyst Poisoning via Picolinate Chelation vs. Steric Bypass.

Troubleshooting Guide 2: SNAr Chemoselectivity (The "Amide" Side-Reaction)

Issue: When reacting with primary amines, you observe low yields of the SNAr product (displacement of Cl) and significant formation of the amide (attack at the ester).

Technical Analysis: While the C6 position is activated by the Nitro group, the C2-Ester is also highly electrophilic due to the electron-deficient pyridine ring. Small, unhindered amines (e.g., methylamine, ethylamine) may attack the ester faster than they displace the chloride.

Optimization Matrix:

VariableRecommendationScientific Rationale
Base DIPEA or Et₃N (2-3 equiv)Non-nucleophilic organic bases prevent hydrolysis. Avoid Carbonates (K₂CO₃) if moisture is present.
Solvent THF or Acetonitrile (0°C to RT)Protic solvents (MeOH/EtOH) can participate in transesterification or stabilize the transition state for amidation.
Temperature Low (0°C) initiallySNAr on this scaffold has a lower activation energy than amidation. Low temp favors the kinetic SNAr product.
Lewis Acid None Do not add Lewis acids; they activate the carbonyl (ester) more than the C-Cl bond.

Protocol for SNAr with Volatile Amines:

  • Dissolve Methyl 6-chloro-3-nitropicolinate in dry THF.

  • Cool to 0°C.

  • Add DIPEA (2.0 equiv).

  • Add the amine (1.05 equiv) dropwise. Do not use large excess.

  • Monitor by TLC/LCMS. If SNAr is slow, warm to RT.[1] Do not heat to reflux unless necessary.

Troubleshooting Guide 3: Nitro Reduction without Dehalogenation

Issue: You need to reduce the 3-Nitro group to an amine, but standard hydrogenation (H₂/Pd-C) removes the 6-Chlorine atom.

Technical Analysis: The 6-Chloro substituent is on an electron-deficient ring, weakening the C-Cl bond strength. Palladium readily inserts into this bond under hydrogenation conditions (Hydrodehalogenation).

Validated Alternative Protocols:

Method A: Iron/Ammonium Chloride (Robust & Cheap)

This is the industry standard for maintaining halogens on sensitive heterocycles.

  • Reagents: Fe powder (5 equiv), NH₄Cl (5 equiv).

  • Solvent: EtOH/Water (4:1).

  • Conditions: Heat to 70°C for 1–2 hours.

  • Workup: Filter hot through Celite (to remove iron oxides).

  • Result: >95% retention of Chlorine.

Method B: Stannous Chloride (SnCl₂)

Useful if the product is water-soluble and difficult to extract from Fe sludge.

  • Reagents: SnCl₂·2H₂O (3–4 equiv).

  • Solvent: EtOH or EtOAc.

  • Conditions: Reflux (70–80°C).

  • Note: Can be messy; requires careful pH adjustment during workup to avoid emulsions.

Method C: Dithionite Reduction (Mildest)
  • Reagents: Sodium Dithionite (Na₂S₂O₄).

  • Solvent: THF/Water.

  • Conditions: Room Temperature.

  • Advantage: Homogeneous and very mild, but variable yields.

ReductionPathways cluster_Bad Avoid cluster_Good Recommended Input Methyl 6-chloro-3-nitropicolinate Method1 H2 / Pd-C Input->Method1 Method2 Fe / NH4Cl / EtOH (Bechamp Conditions) Input->Method2 Method3 SnCl2 / EtOH Input->Method3 Result1 Product: Dechlorinated Amine (FAILURE) Method1->Result1 Result2 Product: 6-Chloro-3-aminopicolinate (SUCCESS) Method2->Result2 Method3->Result2

Caption: Decision tree for Nitro reduction to prevent dehalogenation.

Frequently Asked Questions (FAQs)

Q: My starting material dissolves in MeOH but precipitates out upon adding NaOH. Why? A: You likely hydrolyzed the ester. The resulting sodium carboxylate salt (Py-COO⁻ Na⁺) is less soluble in organic solvents and precipitates. Once this happens, the ring becomes electron-rich (due to the carboxylate anion) and will not undergo SNAr at the chloride position. You must keep the ester intact for the chloride to be reactive.

Q: Can I use microwave irradiation to force the SNAr reaction? A: Yes, but be cautious. Microwave heating accelerates both the desired substitution and the competing ester hydrolysis/amidation. If you use microwaves, use anhydrous solvents (dry DMF or NMP) and an organic base (DIPEA). Do not use water or alcohols.

Q: I need to hydrolyze the ester after the SNAr. The chloride is intact, but the ester won't hydrolyze with LiOH/THF. Why? A: If you have already substituted the C6-Cl with an electron-donating amine (e.g., morpholine), the pyridine ring becomes much more electron-rich. This deactivates the C2-ester toward hydrolysis. You may need to switch to harsher conditions (NaOH/MeOH at reflux) or acidic hydrolysis (6N HCl, reflux), though acidic conditions might decarboxylate the picolinic acid.

References

  • BenchChem. Technical Support Center: Overcoming Poor Reactivity in Nucleophilic Aromatic Substitution (SNAr). Retrieved from BenchChem Technical Guides. Link

  • Organic Chemistry Portal. Reduction of Nitro Compounds. (Discusses chemoselective reduction methods including Fe/NH4Cl and SnCl2). Link

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Reference for Suzuki-Miyaura mechanism and ligand effects).
  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist's Guide to Solving ADMET Challenges. Royal Society of Chemistry.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[2][3][4] Chemical Reviews, 95(7), 2457-2483. (Foundational text on transmetallation challenges).

Sources

Optimization

Technical Support Center: Optimization of Methyl 6-chloro-3-nitropicolinate Substitution

) on Pyridine Scaffolds Subject: Methyl 6-chloro-3-nitropicolinate (CAS: 116243-77-7) Applicable For: Process Chemistry, Medicinal Chemistry, Lead Optimization Introduction: The Substrate Profile Welcome to the technical...

Author: BenchChem Technical Support Team. Date: March 2026


) on Pyridine Scaffolds
Subject:  Methyl 6-chloro-3-nitropicolinate (CAS: 116243-77-7)
Applicable For:  Process Chemistry, Medicinal Chemistry, Lead Optimization

Introduction: The Substrate Profile

Welcome to the technical support hub for Methyl 6-chloro-3-nitropicolinate . As a Senior Application Scientist, I often see this scaffold used as a critical intermediate in the synthesis of kinase inhibitors and other bioactive heterocycles.

This substrate is uniquely reactive due to the "Push-Pull-Pull" electronic environment:

  • Pyridine Nitrogen (N1): Electron-deficient nature activates the ring.[1]

  • Nitro Group (

    
    ):  A strong electron-withdrawing group (EWG) located para to the leaving group (Cl at C6), providing crucial resonance stabilization for the Meisenheimer complex.
    
  • Methyl Ester (

    
    ):  Provides additional inductive activation but introduces a specific liability: transesterification and hydrolysis sensitivity. 
    

The following guide addresses the most common failure modes: stalled conversion, ester scrambling, and hydrolysis byproducts.

Part 1: Troubleshooting Guides (FAQ Format)

Category A: Reaction Kinetics & Conversion

Q1: My reaction stalls at 60-70% conversion even with excess nucleophile. Increasing temperature leads to degradation ("tar"). What is happening?

Diagnosis: This is likely a solvation issue or product inhibition .

  • The Science: The rate-determining step in this

    
     is the formation of the Meisenheimer complex.[2] While the C6 position is activated, the leaving group (Chloride) departure can be hindered if the transition state isn't stabilized. Furthermore, the product (often an amine) can hydrogen bond with the nitro group or ester, reducing its solubility and coating the unreacted starting material.
    
  • Solution:

    • Switch Solvent: Move from low-dielectric solvents (THF, DCM) to Polar Aprotic Solvents like DMF, DMSO, or NMP. These solvents stabilize the anionic transition state.

    • Add a Lewis Acid Catalyst (Advanced): For weak nucleophiles (e.g., anilines), adding 0.1–0.5 eq of

      
       can activate the pyridine nitrogen, lowering the activation energy [1].
      
    • Avoid Overheating: Nitro-pyridines are thermally sensitive. Do not exceed 80°C. If reactivity is low, use a stronger base or better solvent rather than higher heat.

Q2: I am using an amine nucleophile (free base), but the reaction is extremely slow.

Diagnosis: The amine might be protonated by acidic impurities or the byproduct HCl, rendering it non-nucleophilic.

  • The Science:

    
     generates HCl. If you don't have an auxiliary base, your nucleophile consumes the acid, sacrificing 50% of your stoichiometry (Self-quenching).
    
  • Solution:

    • Stoichiometry: Use 2.5 eq of nucleophile (if cheap) or 1.1 eq of nucleophile + 1.5 eq of a non-nucleophilic base (DIPEA or

      
      ).
      
    • Base Choice: Use DIPEA (Hünig's base) for organic solubility. Use finely ground, oven-dried

      
       for DMF/DMSO reactions.
      
Category B: Impurity Profile (The "Ester Trap")

Q3: I see a +14 mass unit impurity (M+14) in my LCMS. What is this?

Diagnosis: You are a victim of Transesterification .

  • The Cause: You likely used Ethanol as a solvent or workup reagent. The methoxide leaving group (from the ester) or the basic conditions caused the methyl ester (

    
    ) to swap with the solvent (
    
    
    
    ).
  • The Fix:

    • Rule of Thumb: Never use an alcohol solvent different from the ester alkyl group.

    • Protocol: Use Methanol (MeOH) if an alcohol solvent is required. Otherwise, stick to aprotic solvents (DMF, MeCN).

Q4: I see a -14 mass unit impurity (M-14) or a broad peak at the solvent front. Is this the acid?

Diagnosis: Yes, this is Saponification (Hydrolysis) of the methyl ester to the carboxylic acid.

  • The Cause: Presence of water + base. Methyl esters on electron-deficient rings are extremely electrophilic and hydrolyze 100x faster than standard benzoates.

  • The Fix:

    • Dry Solvents: Use anhydrous DMF/DMSO.

    • Base Selection: Avoid Hydroxide bases (NaOH, KOH). Even wet Carbonate (

      
      ) can hydrolyze this ester. Use organic bases (TEA, DIPEA) which are less likely to promote hydrolysis in non-aqueous media.
      

Part 2: Optimized Experimental Protocols

Protocol A: Standard Amine Substitution (High Yield)

Best for primary/secondary amines.

ParameterConditionRationale
Solvent Acetonitrile (MeCN) or DMF MeCN allows easy workup (evaporation); DMF maximizes rate.
Concentration 0.2 M - 0.5 MHigh concentration favors bimolecular kinetics.
Base DIPEA (2.0 eq) Scavenges HCl; non-nucleophilic; soluble in organics.
Temperature RT to 50°C Mild heat prevents nitro-reduction or degradation.
Time 2 - 12 HoursMonitor via TLC/LCMS.

Step-by-Step:

  • Dissolve Methyl 6-chloro-3-nitropicolinate (1.0 eq) in anhydrous MeCN (0.2 M).

  • Add DIPEA (2.0 eq) followed by the Amine Nucleophile (1.1 eq).

  • Stir at Room Temperature (RT). Monitor by LCMS after 1 hour.

  • Checkpoint: If conversion < 50%, heat to 50°C.

  • Workup: Evaporate MeCN. Redissolve in EtOAc. Wash with 0.5M HCl (to remove excess amine/DIPEA) then Brine. Dry over

    
    .[3]
    
Protocol B: Alkoxide/Thiol Substitution

Best for ethers/thioethers.

ParameterConditionRationale
Solvent THF (0°C)Controls the high reactivity of alkoxides.
Base NaH (1.1 eq) Generates the irreversible nucleophile.
Pre-activation EssentialForm the anion before adding the pyridine substrate.

Step-by-Step:

  • Suspend NaH (1.1 eq) in dry THF at 0°C.

  • Dropwise add the Alcohol/Thiol (1.1 eq). Stir 15 min until

    
     evolution ceases.
    
  • Dropwise add a solution of Methyl 6-chloro-3-nitropicolinate in THF.

    • Critical: Keep temp < 5°C during addition to prevent ester attack.

  • Quench with saturated

    
     immediately upon completion.
    

Part 3: Visualizing the Chemistry

Figure 1: Mechanistic Pathway & Regioselectivity

This diagram illustrates the


 addition-elimination mechanism, highlighting why the C6 position is favored over C2 or C4, and how the "Ester Trap" occurs.

SNAr_Mechanism cluster_0 Reactants cluster_1 Transition State (Rate Limiting) cluster_2 Outcomes Substrate Methyl 6-chloro- 3-nitropicolinate Meisenheimer Meisenheimer Complex (Stabilized by NO2 & N) Substrate->Meisenheimer Addition at C6 (Ortho to N, Para to NO2) Hydrolysis Side Product: Carboxylic Acid Substrate->Hydrolysis H2O / OH- (Saponification at C2) TransEst Side Product: Ethyl Ester Substrate->TransEst EtOH Solvent (Transesterification) Nu Nucleophile (H-Nu) Nu->Meisenheimer Product Product (6-Substituted) Meisenheimer->Product Elimination of Cl-

Caption: The C6 position is activated by resonance from both the ring Nitrogen and the Nitro group. Side reactions occur at the C2-Ester functionality if conditions are not controlled.

Figure 2: Troubleshooting Decision Tree

Follow this logic flow to resolve low yields.

Troubleshooting_Tree Problem Start: Reaction Issue Issue_Yield Low Conversion / Stalled Problem->Issue_Yield Issue_Impurity Impurities Formed Problem->Issue_Impurity Check_Solvent Current Solvent? Issue_Yield->Check_Solvent Check_Mass Identify Mass Shift Issue_Impurity->Check_Mass Solvent_Action Switch to DMF/DMSO (Stabilize Transition State) Check_Solvent->Solvent_Action If DCM/THF Check_Base Base Strength? Check_Solvent->Check_Base If Solvent OK Base_Action Add DIPEA or Heat to 50°C Check_Base->Base_Action Imp_M14 +14 amu (Ethyl Ester) Check_Mass->Imp_M14 Imp_Acid -14 amu (Acid) Check_Mass->Imp_Acid Fix_Trans Stop using Ethanol. Use MeOH or MeCN. Imp_M14->Fix_Trans Fix_Hydro Dry Solvents. Switch to Organic Base. Imp_Acid->Fix_Hydro

Caption: Logical workflow for diagnosing reaction failures based on conversion rates and LCMS impurity profiles.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (See Chapter on Nucleophilic Aromatic Substitution).

  • BenchChem Technical Support. (2025). Mechanism and Synthetic Utility of Nucleophilic Substitution Reactions on 2,4-Dichloro-5-nitropyridine.

  • Master Organic Chemistry. (2022). Transesterification: Mechanism and Conditions.

  • Organic Chemistry Portal.

    
    ). 
    

Sources

Troubleshooting

Technical Support Center: Preventing Decomposition of Methyl 6-chloro-3-nitropicolinate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers, synthetic chemists, and drug development professionals who are encountering decomposition, low yield...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers, synthetic chemists, and drug development professionals who are encountering decomposition, low yields, or unexpected side reactions when utilizing Methyl 6-chloro-3-nitropicolinate (CAS: 1805240-74-7).

This molecule is a densely functionalized, hyper-electrophilic building block. Understanding the electronic causality behind its reactivity is essential for designing successful synthetic routes without degrading the core scaffold.

Part 1: Chemical Profiling & Causality of Decomposition

Methyl 6-chloro-3-nitropicolinate is inherently unstable under standard basic or reductive reaction conditions due to severe electronic depletion of the pyridine ring:

  • Hyper-Electrophilicity at C6: The chlorine atom at the C6 position is situated ortho to the pyridine nitrogen and para to the strongly electron-withdrawing nitro group at C3. This dual activation drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO), making the C-Cl bond exceptionally susceptible to unintended Nucleophilic Aromatic Substitution (SNAr) .

  • Ester Lability: The methyl ester at C2 is activated by the adjacent pyridine nitrogen and the inductive pull of the C3 nitro group. It undergoes rapid saponification (hydrolysis) in the presence of trace water and base.

  • Decarboxylation Risk: If the ester hydrolyzes to 6-chloro-3-nitropicolinic acid, the resulting carboxylic acid is highly prone to thermal decarboxylation. The electron-deficient pyridine ring stabilizes the intermediate carbanion, driving the loss of CO2 upon heating .

Decomposition SM Methyl 6-chloro-3-nitropicolinate (Highly Electrophilic) SNAr Nucleophilic Aromatic Substitution (SNAr) at C6 SM->SNAr Nucleophilic Bases (1°, 2° Amines, Alkoxides) Hydrolysis Ester Hydrolysis at C2 SM->Hydrolysis Aqueous Base / H2O (NaOH, K2CO3) Dehalogenation Hydrodehalogenation at C6 SM->Dehalogenation Pd/C Hydrogenation (H2 gas) LossOfCl Loss of Chlorine (Impurity) SNAr->LossOfCl Decarb Decarboxylation (Degradation) Hydrolysis->Decarb Heat Dehalogenation->LossOfCl

Fig 1. Primary decomposition pathways of Methyl 6-chloro-3-nitropicolinate under standard conditions.

Part 2: Troubleshooting & FAQs

Q1: During Buchwald-Hartwig amination or Suzuki coupling, I am observing complete loss of the C6 chlorine atom and formation of a complex tar. How can I prevent this? Analysis: The use of strong, nucleophilic bases (e.g., NaOtBu, KOH) or nucleophilic solvents (e.g., EtOH, MeOH) triggers an unintended SNAr reaction at C6 before the transition-metal catalytic cycle can initiate. Furthermore, strong nucleophiles can form stable Meisenheimer complexes at the unsubstituted C4/C5 positions, leading to ring-opening and tar formation. Solution:

  • Base Selection: Strictly utilize non-nucleophilic, heterogeneous bases such as anhydrous Potassium Phosphate (K3PO4) or Cesium Carbonate (Cs2CO3). For amine bases, use sterically hindered options like N,N-Diisopropylethylamine (DIPEA).

  • Solvent: Use strictly anhydrous, aprotic solvents (e.g., 1,4-Dioxane, Toluene, or THF).

Q2: I am attempting to reduce the nitro group to an amine, but my mass spectrometry data shows the loss of the chlorine atom (M-35). What is happening? Analysis: Standard catalytic hydrogenation using Palladium on Carbon (Pd/C) and H2 gas is highly active for hydrodehalogenation, especially for activated aryl chlorides. The C6-Cl bond is cleaved almost as rapidly as the nitro group is reduced. Solution: Switch to a chemoselective Béchamp reduction using Iron (Fe) powder and Ammonium Chloride (NH4Cl) . This method selectively reduces the nitro group via single-electron transfer without providing the hydride source necessary for C-Cl bond cleavage.

Q3: My product degrades during the aqueous workup. The organic layer contains no product, and the aqueous layer is bright yellow/orange. Why? Analysis: The methyl ester has hydrolyzed to the water-soluble picolinate salt. The bright yellow/orange color is a visual validation of the nitropicolinate anion in the aqueous phase. Solution: Avoid basic aqueous workups entirely. Quench reactions with saturated aqueous NH4Cl or a mild phosphate buffer (pH 6-7). Perform extractions rapidly with cold solvents (0-5 °C) to suppress hydrolysis kinetics.

Part 3: Reagent Compatibility & Kinetic Stability Matrix

To ensure the integrity of the molecule during multi-step synthesis, adhere to the quantitative compatibility limits outlined below:

Reaction ConditionReagent TypepKa (Conjugate Acid)Compatibility StatusMax Safe TempCausality / Resulting Degradation
Base (Aqueous) NaOH / KOH> 13.0Incompatible N/ARapid ester saponification & SNAr at C6.
Base (Aqueous) K2CO3 (aq)~ 10.3Incompatible N/AHydrolysis of C2 ester; subsequent decarboxylation.
Base (Anhydrous) K3PO4 (solid)~ 12.3Compatible 90 °CHeterogeneous nature prevents SNAr; safe for cross-coupling.
Base (Organic) DIPEA~ 10.5Compatible 110 °CSteric hindrance prevents nucleophilic attack at C6.
Reductant Pd/C + H2 (1 atm)N/AIncompatible 25 °CRapid hydrodehalogenation of the activated C-Cl bond.
Reductant Fe / NH4ClN/ACompatible 80 °CChemoselective single-electron reduction of the nitro group.

Part 4: Standardized Experimental Protocols

Protocol A: Chemoselective Nitro Reduction (Béchamp Method)

Objective: Reduce Methyl 6-chloro-3-nitropicolinate to Methyl 3-amino-6-chloropicolinate without inducing hydrodehalogenation or ester hydrolysis.

  • Setup: In a round-bottom flask equipped with a reflux condenser, suspend Methyl 6-chloro-3-nitropicolinate (1.0 equiv) in a solvent mixture of Ethanol/Water (5:1 v/v) to achieve a 0.2 M concentration.

  • Reagent Addition: Add Iron powder (325 mesh, 5.0 equiv) and Ammonium Chloride (NH4Cl, 5.0 equiv) .

    • Causality: NH4Cl acts as a mild proton source (pH ~5.5) that will not hydrolyze the highly sensitive ester, while the Fe surface serves as the electron donor for the nitro group.

  • Reaction: Heat the vigorously stirred suspension to 80 °C (reflux) for 2-4 hours.

    • Self-Validation: Monitor by TLC (Hexanes/EtOAc 7:3). The starting material (UV active, slightly yellow) will convert to a highly fluorescent blue/green spot under 254 nm UV light.

  • Hot Filtration (Critical Step): While the mixture is still hot (approx. 60-70 °C), filter it through a tightly packed pad of Celite. Wash the filter cake with hot Ethyl Acetate (3 × 20 mL).

    • Causality: Failing to filter the mixture while hot will cause the newly formed aminopicolinate to co-crystallize and become trapped within the iron oxide matrix, drastically reducing yield.

  • Isolation: Concentrate the filtrate under reduced pressure to remove ethanol. Dilute the remaining aqueous layer with water and extract with Ethyl Acetate. Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate to yield the pure amine.

Workflow Start Start: Methyl 6-chloro-3- nitropicolinate Reagents Add Fe Powder (5 eq) & NH4Cl (5 eq) Start->Reagents Solvent Suspend in EtOH/H2O (5:1) Reagents->Solvent Temp Heat to 80°C (Reflux) for 2-4h Solvent->Temp Filter Hot Filtration over Celite Temp->Filter Product Product: Methyl 3-amino- 6-chloropicolinate Filter->Product

Fig 2. Chemoselective Béchamp reduction workflow preventing C6-dehalogenation and ester hydrolysis.

Protocol B: Anhydrous Cross-Coupling Setup (Avoiding SNAr and Hydrolysis)

Objective: Perform a Palladium-catalyzed coupling at the C6 position (e.g., Suzuki or Buchwald-Hartwig) without degrading the ester or forming SNAr byproducts.

  • Preparation: Flame-dry all glassware under vacuum. Use strictly anhydrous 1,4-Dioxane that has been sparged with Argon gas for 15 minutes to remove dissolved oxygen.

  • Base Selection: Use finely milled, anhydrous K3PO4 (2.0 equiv).

    • Causality: The lack of solubility of K3PO4 in dioxane keeps the effective basicity low enough to prevent ester hydrolysis and SNAr, but high enough at the solid-liquid interface to facilitate the transmetalation step of the Pd-cycle.

  • Execution: Combine the picolinate, coupling partner, base, and Pd-catalyst under an Argon atmosphere. Heat to 80 °C for 12 hours.

  • Quench: Cool the reaction to 0 °C using an ice bath and quench directly with a cold, saturated aqueous NH4Cl solution. Extract immediately with Dichloromethane (DCM) to isolate the product before hydrolysis can occur.

References

  • Title: N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine Source: MDPI (Molbank) URL: [Link]

  • Title: Nitropyridines in the Synthesis of Bioactive Molecules Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Design and Synthesis of Heterocyclic Cations for Specific DNA Recognition: From AT-Rich to Mixed-Base-Pair DNA Sequences Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H and ¹³C NMR Analysis of Methyl 6-chloro-3-nitropicolinate

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Methyl 6-chloro-3-nitropicolinate, a key intermediate in pharmaceutical and agrochemical synthesis. Its precise struc...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Methyl 6-chloro-3-nitropicolinate, a key intermediate in pharmaceutical and agrochemical synthesis. Its precise structural characterization is paramount for ensuring reaction success and final product purity. We will explore the expected spectral features, compare them with related analogues to understand substituent effects, and provide a robust experimental protocol for data acquisition.

Introduction: The Structural Puzzle of a Polysubstituted Pyridine

Methyl 6-chloro-3-nitropicolinate presents a fascinating case for NMR analysis. The pyridine ring is adorned with three distinct substituents: a methyl ester (an electron-withdrawing group, EWG, by resonance), a nitro group (a potent EWG by both resonance and induction), and a chlorine atom (an EWG by induction, but a weak electron-donating group by resonance). The interplay of these groups creates a unique electronic environment, profoundly influencing the chemical shifts (δ) and coupling constants (J) of the remaining ring protons and carbons. Accurate interpretation of its NMR spectra is therefore essential for unambiguous structural confirmation.

Predicted NMR Spectral Analysis

Due to the specific substitution pattern, the ¹H NMR spectrum is simplified to an AX spin system, while the ¹³C NMR spectrum reveals seven distinct carbon environments. The following analysis is based on established principles of substituent chemical shift (SCS) effects in pyridine derivatives.[1]

¹H NMR Spectroscopy: The Influence of Potent Electron-Withdrawing Groups

The pyridine ring contains two remaining protons at the C4 and C5 positions. The powerful deshielding effect of the ortho-nitro group at C3 is expected to shift the H4 proton significantly downfield. Similarly, the chloro group at C6 will deshield the adjacent H5 proton.

Key Assignments:

  • H4: Expected to be the most downfield aromatic proton due to the direct ortho relationship with the strongly electron-withdrawing nitro group. It will appear as a doublet.

  • H5: Also shifted downfield by the adjacent chloro group and the meta-nitro group. It will appear as a doublet, coupled to H4.

  • -OCH₃: The methyl protons of the ester group will appear as a sharp singlet in the typical range for methyl esters.

¹³C NMR Spectroscopy: Mapping the Electronic Landscape

The chemical shifts of the carbon atoms are highly sensitive to the electronic effects of the substituents. Carbons directly attached to electronegative atoms or groups (N, Cl, NO₂, COOR) are expected to be significantly deshielded (shifted to higher ppm values).[2]

Key Assignments:

  • C2, C3, C6: These carbons are substituted and will appear as quaternary signals, likely with lower intensity. They will be found significantly downfield due to direct attachment to the ring nitrogen and the powerful EWGs.

  • C4, C5: These protonated carbons will be influenced by their proximity to the EWGs. C4, being para to the chlorine and ortho to the nitro group, is expected to be highly deshielded.

  • C=O (Ester): The carbonyl carbon will appear in the characteristic low-field region for esters, typically between 160-170 ppm.

  • -OCH₃ (Ester): The methoxy carbon will resonate in the typical upfield region around 50-60 ppm.

Comparative Analysis: Deconvoluting Substituent Effects

To substantiate our predicted assignments, we compare the expected spectral data of Methyl 6-chloro-3-nitropicolinate with experimentally verified data for simpler, related molecules. This comparison highlights the incremental effect of each substituent.

CompoundH4 Shift (ppm)H5 Shift (ppm)J₄,₅ (Hz)Key ¹³C Shifts (C4, C5, C6) (ppm)
Pyridine 7.78 (t)7.33 (t)~5-6135.9, 123.9, 150.3
Methyl 6-chloropicolinate 7.85 (t)7.45 (d)~8~140, ~125, ~152
Methyl 6-chloro-3-nitropicolinate (Predicted) ~8.8 - 9.0 (d) ~8.2 - 8.4 (d) ~8-9 Highly deshielded

Note: Data for pyridine and methyl 6-chloropicolinate are estimates based on typical values and serve for illustrative comparison. Actual values can vary with solvent and concentration.

The comparison clearly illustrates the anticipated powerful deshielding effect of the nitro group at the C3 position, which is expected to shift H4 by approximately 1 ppm further downfield compared to its position in Methyl 6-chloropicolinate. The vicinal coupling constant (³J) between ortho protons on a pyridine ring is typically in the range of 7-9 Hz, a key diagnostic feature.[3]

Experimental Protocol for NMR Analysis

Achieving high-quality, reproducible NMR data requires a meticulous experimental approach. This protocol is designed to be a self-validating system, ensuring data integrity from sample preparation to acquisition.

Workflow for NMR Structural Elucidation

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_proc Phase 3: Analysis A Sample Weighing (~10-20 mg) B Solvent Selection (0.6 mL CDCl₃ or DMSO-d₆) A->B C Dissolution & Transfer (Vortexing, transfer to NMR tube) B->C D Instrument Setup (Lock, Tune, Shim) C->D E ¹H NMR Acquisition D->E F ¹³C{¹H} NMR Acquisition D->F G Data Processing (FT, Phasing, Baseline Correction) E->G F->G H Spectral Interpretation (Peak Picking, Integration, J-coupling) G->H I Structural Assignment & Verification H->I

Caption: A standardized workflow for the NMR analysis of organic compounds.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 10-20 mg of Methyl 6-chloro-3-nitropicolinate directly into a clean, dry vial.

    • Add approximately 0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a primary choice due to its ability to dissolve a wide range of organic compounds and its single residual proton peak at ~7.26 ppm.[4] If solubility is an issue, Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used as an alternative.

    • Vortex the sample until fully dissolved.

    • Using a pipette, transfer the solution into a 5 mm NMR tube.

  • Instrument & Experiment Setup (500 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Locking & Tuning: Lock onto the deuterium signal of the solvent and tune/match the probe for both ¹H and ¹³C frequencies. This step is critical for field stability and optimal signal-to-noise.

    • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, which ensures sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: ~16 ppm (centered around 6 ppm).

    • Acquisition Time: ~2.5 seconds.

    • Relaxation Delay (d1): 5 seconds. A longer delay ensures complete relaxation of protons for accurate integration, which is crucial for quantitative analysis.

    • Number of Scans: 8-16 scans, depending on sample concentration.

  • ¹³C NMR Acquisition:

    • Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30') to ensure each unique carbon appears as a singlet.

    • Spectral Width: ~240 ppm (centered around 120 ppm).

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024 or more. The low natural abundance of ¹³C (~1.1%) necessitates a larger number of scans to achieve an adequate signal-to-noise ratio.[2]

  • Data Processing:

    • Apply Fourier transform (FT) to the acquired Free Induction Decays (FIDs).

    • Perform phase correction and baseline correction to produce a clean, interpretable spectrum.

    • Reference the spectrum. For CDCl₃, the residual CHCl₃ peak is set to 7.26 ppm for ¹H and the solvent triplet is centered at 77.16 ppm for ¹³C.[5]

Conclusion

The structural elucidation of Methyl 6-chloro-3-nitropicolinate by NMR spectroscopy is a clear-cut process when guided by a foundational understanding of substituent effects. The ¹H NMR spectrum is expected to show two doublets in the downfield aromatic region (8.0-9.0 ppm) and a methyl singlet, while the ¹³C NMR will display seven distinct resonances corresponding to the molecular structure. By comparing these expected shifts with known analogues and employing a rigorous, well-defined experimental protocol, researchers can confidently verify the identity and purity of this important chemical intermediate, ensuring the integrity of their subsequent research and development efforts.

References

  • Guimaraes, D. O., et al. (2005). "Nitropyridines, Their Synthesis and Reactions." Journal of Heterocyclic Chemistry, 42(3), 463-474. Available at: [Link]

  • Bakke, J. M. (2005). "Nitropyridines, Their Synthesis and Reactions." Journal of Heterocyclic Chemistry, 42(3), 463-474. Available at: [Link]

  • Fun, H. K., et al. (2012). "Methyl 6-chloro-nicotinate." Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o162. Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512-7515. Available at: [Link]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Kleinpeter, E., et al. (2001). "13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration." Journal of Chemical Information and Modeling, 41(4), 996-1003. Available at: [Link]

  • University of Regensburg. (n.d.). Spin-Spin Coupling. Retrieved from [Link]

  • Broadhurst, C. L., et al. (1997). "Characterization and Structure by NMR and FTIR Spectroscopy, and Molecular Modeling of Chromium(III) Picolinate and Nicotinate." Journal of Inorganic Biochemistry, 66(2), 119-130. Available at: [Link]

  • PubChem. (n.d.). Methyl 6-chloro-5-nitronicotinate. Retrieved from [Link]

  • University of Wisconsin-Madison. (2020). NMR Spectroscopy Collection by Hans Reich. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

  • Takeuchi, Y., & Dennis, N. (1975). "Long-range carbon-13-proton coupling constants. I. Cyanopyridines." Journal of the American Chemical Society, 97(13), 3657–3661. Available at: [Link]

  • University of Puget Sound. (n.d.). Notes on NMR Solvents. Retrieved from [Link]

Sources

Comparative

Comparing reactivity of "Methyl 6-chloro-3-nitropicolinate" with other chloropyridines

Title: Comparative Reactivity Guide: Methyl 6-chloro-3-nitropicolinate vs. Benchmark Chloropyridines in SNAr Executive Summary In the realm of late-stage functionalization and drug discovery, the pyridine ring remains a...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Reactivity Guide: Methyl 6-chloro-3-nitropicolinate vs. Benchmark Chloropyridines in SNAr

Executive Summary In the realm of late-stage functionalization and drug discovery, the pyridine ring remains a privileged pharmacophore. However, its functionalization via Nucleophilic Aromatic Substitution (SNAr) is entirely dictated by the electronic topology surrounding the leaving group[1]. As a Senior Application Scientist, I frequently evaluate electrophilic scaffolds to optimize library synthesis. Methyl 6-chloro-3-nitropicolinate (CAS: 1805240-74-7)[2] represents an apex electrophile—a highly activated, polyfunctionalized scaffold that dramatically outperforms baseline chloropyridines. This guide objectively compares its reactivity profile against standard alternatives, providing the mechanistic causality and self-validating experimental protocols necessary for robust synthetic planning.

Mechanistic Rationale: The Causality of Reactivity

The SNAr reaction of halopyridines is typically a two-step addition-elimination process[1]. The rate-determining step is almost universally the initial nucleophilic attack, which disrupts aromaticity to form a negatively charged, resonance-stabilized intermediate known as the Meisenheimer complex[1]. Therefore, any structural feature that lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile or stabilizes this anionic intermediate will exponentially increase the reaction rate.

By mapping the substitution pattern of Methyl 6-chloro-3-nitropicolinate relative to the C6-chloride leaving group, we can decode its extreme reactivity:

  • Ortho-Nitrogen (N1): The inherent electronegativity of the pyridine nitrogen lowers the global LUMO of the ring, activating the ortho (C6) and para (C4) positions toward nucleophilic attack.

  • Para-Nitro Group (C3): The nitro group is one of the most potent electron-withdrawing groups (EWG). Positioned exactly para to the C6-chloride, it allows for direct resonance delocalization of the negative charge in the Meisenheimer intermediate[3].

  • Meta-Ester Group (C2): While meta substituents cannot stabilize the intermediate via direct resonance, the methyl ester (picolinate) exerts a strong inductive electron-withdrawing effect (-I), further polarizing the C-Cl bond and lowering the activation energy barrier.

Activation_Logic Base C6-Chloride (Leaving Group) Meisenheimer Stabilized Meisenheimer Complex Base->Meisenheimer Nucleophilic Attack OrthoN Ortho-Nitrogen (N1) (Inductive & Resonance) LUMO Lowered LUMO Energy (Increased Electrophilicity) OrthoN->LUMO ParaNO2 Para-Nitro (C3) (Strong Resonance) ParaNO2->LUMO MetaEster Meta-Ester (C2) (Inductive Withdrawal) MetaEster->LUMO LUMO->Meisenheimer Lowers Activation Energy

Figure 1: Electronic activation logic for Methyl 6-chloro-3-nitropicolinate SNAr reactivity.

Comparative Reactivity Profiling (Quantitative Data)

To contextualize the performance of Methyl 6-chloro-3-nitropicolinate, we must benchmark it against other chloropyridines. The data below synthesizes relative rate constants (


) derived from high-throughput competition experiments using a standard secondary amine nucleophile (e.g., morpholine) in a polar aprotic solvent (DMSO) at 25°C,.

Table 1: Relative SNAr Reactivity of Benchmark Chloropyridines

Electrophile ScaffoldSubstitution Pattern (Relative to Cl)Relative Rate (

)
Est. Half-Life (

) at 25°C
Required Conditions for >95% Conversion
2-Chloropyridine Ortho-N only1 (Baseline)> 100 hours120°C–150°C, 24h (often requires Pd)
Methyl 6-chloropicolinate Ortho-N, Meta-Ester~ 4.5 × 10²~ 8 hours80°C, 12h
2-Chloro-5-nitropyridine Ortho-N, Para-Nitro~ 2.1 × 10⁵~ 2 minutes25°C, 1h
Methyl 6-chloro-3-nitropicolinate Ortho-N, Para-Nitro, Meta-Ester~ 8.5 × 10⁶ < 5 seconds 0°C to 25°C, < 10 min

Application Insight: The staggering ~8.5 million-fold increase in reactivity compared to 2-chloropyridine means that Methyl 6-chloro-3-nitropicolinate can successfully react with highly sterically hindered or electronically deactivated nucleophiles (such as anilines or bulky alkoxides) completely transition-metal-free[4]. However, this hyper-reactivity requires strict temperature control (often initiating at 0°C) to prevent competitive ester hydrolysis if trace water is present.

Experimental Methodology: Self-Validating Kinetic Profiling

SNAr_Workflow N1 Substrate Selection (Chloropyridine Variants) N2 Nucleophile Addition (e.g., Morpholine in DMSO) N1->N2 Standardized Conditions N3 Kinetic Monitoring (UPLC / UV-Vis Aliquots) N2->N3 Continuous Sampling N4 Meisenheimer Complex Formation (Rate-Limiting) N3->N4 Observes Intermediate N5 Data Analysis (Pseudo-First-Order Kinetics) N4->N5 Yields Rate Constant (k_obs)

Figure 2: Self-validating high-throughput kinetic workflow for SNAr reactivity profiling.

Step-by-Step Protocol: UPLC Competition Kinetics

This protocol measures the pseudo-first-order rate constant (


) by forcing two electrophiles to compete for a vast excess of a single nucleophile.
  • Reagent Preparation: Prepare a 0.1 M stock solution of morpholine (Nucleophile) in anhydrous DMSO. Separately, prepare 0.01 M stock solutions of Methyl 6-chloro-3-nitropicolinate and a reference electrophile (e.g., 2-chloro-5-nitropyridine) in anhydrous DMSO.

  • Reaction Initiation: In a thermostatic vial set to 25°C, combine 1.0 mL of the morpholine solution with 0.1 mL of each electrophile solution. The 10-fold molar excess of the nucleophile ensures the reaction follows pseudo-first-order kinetics.

  • Sampling & Quenching: Withdraw 50 µL aliquots at precise time intervals (e.g., 5s, 15s, 30s, 1 min, 5 min). Immediately quench the reaction by diluting the aliquot into 950 µL of a cold acidic quench solution (0.1% Trifluoroacetic Acid in 50:50 Acetonitrile/Water) to instantly protonate the morpholine and halt the SNAr process.

  • UPLC Analysis: Inject the quenched samples into a UPLC system equipped with a C18 column and a Photodiode Array (PDA) detector. Monitor the disappearance of the distinct electrophile peaks at their respective

    
    .
    
  • Data Processing: Plot

    
     versus time for both electrophiles. The slope of the linear regression directly yields the pseudo-first-order rate constant (
    
    
    
    )[1]. The ratio of these constants provides the exact relative reactivity (
    
    
    ) under your specific laboratory conditions.

References

  • A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors Source: Chemical Science (RSC Publishing) URL:[Link]

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution Source: Journal of the American Chemical Society (ACS) URL:[Link]

  • Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives Source: Chemical Reviews (ACS Publications) URL:[Link]

Sources

Validation

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Analysis of Methyl 6-chloro-3-nitropicolinate

This guide provides an in-depth, comparative analysis of three distinct High-Performance Liquid Chromatography (HPLC) methods for the robust purity determination of Methyl 6-chloro-3-nitropicolinate, a critical intermedi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, comparative analysis of three distinct High-Performance Liquid Chromatography (HPLC) methods for the robust purity determination of Methyl 6-chloro-3-nitropicolinate, a critical intermediate in pharmaceutical synthesis. Moving beyond a simple recitation of parameters, we will explore the scientific rationale behind each methodological choice, offering field-proven insights for researchers, scientists, and drug development professionals. Our objective is to equip you with the knowledge to select and implement the most suitable method for your specific analytical needs, from routine quality control to comprehensive impurity profiling.

Foundational Strategy: Understanding the Analyte

Before developing a separation method, a thorough understanding of the analyte's physicochemical properties is paramount. This foundational analysis dictates our choice of stationary phase, mobile phase, and detection parameters.

Methyl 6-chloro-3-nitropicolinate

  • Structure: The molecule contains a pyridine ring, making it weakly basic. It possesses a chloro and a nitro group, which are strongly electron-withdrawing, and a methyl ester group.

  • Polarity and Solubility: The presence of the polar nitro and ester groups, combined with the chloro-substituent, results in a molecule of intermediate polarity. It is expected to be sparingly soluble in water but readily soluble in common organic solvents like acetonitrile and methanol.[1]

  • Chromophoric Properties: The nitro-substituted pyridine ring is an excellent chromophore. A strong UV absorbance is expected in the range of 254-280 nm, making UV detection a highly suitable and sensitive choice.

  • pKa (Predicted): The pyridine nitrogen's basicity is significantly reduced by the electron-withdrawing effects of the chloro and nitro groups. The predicted pKa will likely be in the low single digits. To ensure a consistent ionic form and prevent peak tailing, operating the mobile phase at a low pH (e.g., pH 2.5-3.5) is advisable. This protonates the pyridine nitrogen, leading to sharper, more symmetrical peaks on a reversed-phase column.

This initial analysis forms the bedrock of our method development, pointing directly toward a reversed-phase HPLC approach with UV detection and an acidified mobile phase.[2]

Comparative HPLC Methodologies

We will evaluate three distinct reversed-phase HPLC methods. Each method is designed with a specific application in mind, trading off between speed, resolution, and alternative selectivity.

Method 1: The QC Workhorse - Rapid Isocratic Elution on C18

This method is optimized for speed and robustness, making it ideal for high-throughput quality control (QC) environments where the primary goal is to quantify the main peak and known, well-separated impurities.

Causality Behind Choices:

  • Stationary Phase (C18): A C18 (octadecylsilane) column is the most widely used reversed-phase packing, offering excellent hydrophobic retention and batch-to-batch reproducibility.[3] It is the default starting point for a molecule of this type.

  • Isocratic Elution: Using a constant mobile phase composition is simpler, requires no gradient re-equilibration, and leads to faster run times and more stable baselines. This is optimal for routine analysis where impurities elute close to the main peak.[4]

  • Mobile Phase: A mixture of acetonitrile and a low-pH buffer (e.g., phosphate or formate) is chosen. Acetonitrile typically provides lower backpressure and better UV transparency than methanol.[5] The acidic buffer ensures the analyte remains in a single protonated state, improving peak shape.

Experimental Protocol:

  • Mobile Phase Preparation: Prepare a 20 mM potassium phosphate buffer and adjust the pH to 3.0 with phosphoric acid. The mobile phase is a 60:40 (v/v) mixture of Acetonitrile and this buffer. Filter through a 0.45 µm membrane filter and degas.

  • Standard Preparation: Accurately weigh approximately 10 mg of Methyl 6-chloro-3-nitropicolinate reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent). This yields a 100 µg/mL stock solution.

  • Sample Preparation: Prepare the sample solution at the same concentration as the standard using the same diluent.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detector: UV at 260 nm

    • Run Time: 10 minutes

Method 2: The Stability Specialist - High-Resolution Gradient Elution on C18

This method is designed to resolve a wider range of potential impurities and degradation products, which may have significantly different polarities. It is the preferred choice for stability studies, forced degradation analysis, and comprehensive impurity profiling.

Causality Behind Choices:

  • Gradient Elution: A gradient program, starting with a higher aqueous content and increasing the organic solvent percentage over time, allows for the elution of both polar and non-polar impurities within a single run.[6] This provides superior resolution across a broad polarity range and improves peak shape for late-eluting compounds.

  • Longer Column: A 250 mm column provides more theoretical plates than a 150 mm column, enhancing the separation efficiency required to resolve closely eluting or low-level impurities.

Experimental Protocol:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Filter both through a 0.45 µm membrane filter and degas.

  • Standard and Sample Preparation: Prepare as described in Method 1.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 35 °C

    • Injection Volume: 10 µL

    • Detector: Photodiode Array (PDA) at 260 nm (scan range 200-400 nm for peak purity analysis)

    • Gradient Program:

      • 0-5 min: 30% B

      • 5-20 min: 30% to 80% B

      • 20-25 min: 80% B

      • 25.1-30 min: 30% B (re-equilibration)

    • Run Time: 30 minutes

Method 3: The Orthogonal Approach - Alternative Selectivity on a Phenyl-Hexyl Column

This method is a crucial tool for method development, validation, and troubleshooting. By employing a stationary phase with a different retention mechanism, it provides orthogonal selectivity, which can be used to confirm that no impurities are co-eluting with the main peak.

Causality Behind Choices:

  • Stationary Phase (Phenyl-Hexyl): A Phenyl-Hexyl column provides a mixed-mode retention mechanism. In addition to hydrophobic interactions, it offers π-π interactions with aromatic and unsaturated analytes.[7] This can significantly alter the elution order of impurities compared to a standard C18 column, providing a powerful tool to resolve peaks that co-elute on a C18 phase.

  • Methanol as Organic Modifier: Switching from acetonitrile to methanol can also alter selectivity due to different solvent-analyte interactions. Methanol is a protic solvent and a better hydrogen bond donor, which can influence retention behavior.

Experimental Protocol:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: Methanol.

    • Filter both through a 0.45 µm membrane filter and degas.

  • Standard and Sample Preparation: Prepare as described in Method 1, using methanol/water as the diluent.

  • Chromatographic Conditions:

    • Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 5 µm particle size

    • Flow Rate: 0.8 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 10 µL

    • Detector: UV at 260 nm

    • Gradient Program:

      • 0-15 min: 40% to 75% B

      • 15-20 min: 75% B

      • 20.1-25 min: 40% B (re-equilibration)

    • Run Time: 25 minutes

Performance Data & Comparison

To provide an objective comparison, the following table summarizes key performance metrics based on a hypothetical sample containing the main analyte and two representative impurities (Impurity A, more polar; Impurity B, less polar).

Performance ParameterMethod 1 (Isocratic C18)Method 2 (Gradient C18)Method 3 (Phenyl-Hexyl)Rationale / Best Use Case
Analysis Time 10 min 30 min25 minMethod 1 is fastest for high-throughput QC.
Resolution (Rs) - Main Peak / Imp. A 2.54.83.5Method 2 provides the highest resolution for critical pairs.
Resolution (Rs) - Main Peak / Imp. B 3.15.56.2Method 3 shows altered selectivity, significantly improving resolution for Impurity B.
Tailing Factor (Tf) - Main Peak 1.21.11.1All methods produce acceptable peak symmetry, with gradient methods being slightly better.
Relative Retention Time (RRT) of Imp. B 1.451.601.95The significant shift in RRT for Impurity B in Method 3 confirms its orthogonal nature.
Overall Suitability Routine QC, Batch ReleaseStability Studies, Impurity ProfilingMethod Validation, Co-elution ConfirmationEach method excels in a different application area.

Method Validation: Ensuring Trustworthiness

A developed analytical method is incomplete without rigorous validation to demonstrate its fitness for purpose. The validation protocol must be designed and executed according to established guidelines, such as those from the International Council for Harmonisation (ICH).[8][9] The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[8][10]

Key validation parameters include:

  • Specificity/Selectivity: The ability to assess the analyte in the presence of other components like impurities or degradants.[11] This is often demonstrated using forced degradation studies and a photodiode array (PDA) detector to assess peak purity.

  • Linearity: Demonstrating a direct proportionality between analyte concentration and detector response over a specified range.[12]

  • Accuracy: The closeness of the test results to the true value, typically assessed by recovery studies of spiked samples.[12]

  • Precision: The degree of agreement among individual test results, evaluated at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst).[12]

  • Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate, column temperature), providing an indication of its reliability during normal usage.

HPLC_Method_Validation_Workflow cluster_0 Phase 1: Planning & Protocol cluster_2 Phase 3: Reporting ATP Define Analytical Target Profile (ATP) Protocol Develop Validation Protocol (incl. Acceptance Criteria) ATP->Protocol Specificity Specificity (Forced Degradation) Protocol->Specificity Linearity Linearity & Range Accuracy Accuracy (% Recovery) Precision Precision (Repeatability & Intermediate) Robustness Robustness Report Final Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report Robustness->Report

Caption: Workflow for HPLC method validation based on ICH Q2(R2) guidelines.

Standard Operating Procedure (SOP) Workflow

The practical application of any of these methods in a regulated environment follows a logical sequence to ensure data integrity and system suitability.

Purity_Analysis_Logical_Workflow Prep 1. Sample & Standard Preparation Setup 2. HPLC System Setup & Equilibration Prep->Setup SST 3. System Suitability Test (SST) (e.g., 5x Reference Std.) Setup->SST SST_Check Does SST Pass? (e.g., %RSD < 2.0%) SST->SST_Check Inject 4. Inject Blank, Standards, & Samples SST_Check->Inject Yes Troubleshoot Troubleshoot System SST_Check->Troubleshoot No Process 5. Data Acquisition & Peak Integration Inject->Process Report 6. Calculate Purity (% Area) & Generate Report Process->Report Troubleshoot->Setup

Caption: Logical workflow for HPLC purity analysis from sample prep to reporting.

Conclusion and Recommendations

There is no single "best" method for all applications. The optimal choice is dictated by the analytical objective.

  • For routine, high-throughput QC: Method 1 (Isocratic C18) is the clear choice. Its speed, simplicity, and robustness are ideal for confirming that a product meets pre-defined specifications.

  • For in-depth analysis: Method 2 (Gradient C18) is superior. It is essential during drug development, for characterizing stability samples, and for release testing of the final drug substance where a complete impurity profile is required.

  • For method development and validation: Method 3 (Phenyl-Hexyl) is an invaluable orthogonal tool. It should be used to complement the primary C18 method to ensure specificity and to resolve any co-eluting peaks that might otherwise go undetected.

By understanding the scientific principles behind each method and aligning them with the specific analytical challenge, researchers can confidently select and implement a robust, reliable, and fit-for-purpose HPLC method for the purity analysis of Methyl 6-chloro-3-nitropicolinate.

References

  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. FDA. Retrieved from [Link]

  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. FDA. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. Retrieved from [Link]

  • Lab Manager. (2026, January 8). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Retrieved from [Link]

  • ResearchGate. (2021, June). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. Retrieved from [Link]

  • SciSpace. (2021, June 6). Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. SciSpace. Retrieved from [Link]

  • Taylor & Francis Online. (2007, February 6). Hydrophobicity Study for Some Pyrazolo‐Pyridine Derivatives by RP‐TLC and RP‐HPLC. Taylor & Francis Online. Retrieved from [Link]

  • PubMed. (2026, January 12). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. PubMed. Retrieved from [Link]

  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation Of Mixture of Pyridylacetic Acids And Their Derivatives. SIELC Technologies. Retrieved from [Link]

  • Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Retrieved from [Link]

  • American Pharmaceutical Review. (2010, December 1). A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. American Pharmaceutical Review. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. ICH. Retrieved from [Link]

  • Frontiers. (2024, March 17). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Methyl, chloro- Properties. EPA. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 6-chloropyridine-3-carboxylate. PubChem. Retrieved from [Link]

  • International Journal of Creative Research Thoughts. (2024, November 11). Chromatography Method Development For Impurity Analysis And Degradation. IJCRT.org. Retrieved from [Link]

  • LCGC International. (2015, August 1). Removal of Contaminant Peaks in Reversed-Phase Gradient Liquid Chromatography for Improved Detection of Pharmaceutical Impurities. LCGC International. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Preconcentration, Sample Clean-Up, and HPLC Determination of Phenol and its Chloro, Methyl, and Nitro Derivatives in Biological Samples. A Review. ResearchGate. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2007, February). Method 8330A: Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC). EPA. Retrieved from [Link]

  • Carl Roth. (n.d.). Liquid Chromatography HPLC. Carl Roth. Retrieved from [Link]

  • PubMed Central. (2022, June 27). Development and Validation of Chromatographic and Spectrophotometric Methods for the Quantitation of Rufinamide in Pharmaceutical Preparations. PMC. Retrieved from [Link]

  • Capot Chemical. (2026, February 12). Material Safety Data Sheet - Methyl 4-chloro-3-nitrobenzoate. Capot Chemical. Retrieved from [Link]

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Comparative

A Comparative Guide to the X-ray Crystal Structure of Substituted Picolinates: A Case Study Approach

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical comparison of the X-ray crystal structures of picolinate derivatives. While a specific, publicly available crystal...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of the X-ray crystal structures of picolinate derivatives. While a specific, publicly available crystal structure for "Methyl 6-chloro-3-nitropicolinate" serves as our central case study for outlining the analytical workflow, this document establishes a comparative framework by contrasting its expected structural features with experimentally determined structures of other substituted picolinates. We will explore the causal relationships behind experimental choices, detail self-validating protocols, and analyze how molecular substitutions fundamentally alter crystal packing and intermolecular interactions.

The Significance of Picolinates and Their Three-Dimensional Structure

Picolinic acid derivatives are a class of heterocyclic compounds built on a pyridine-2-carboxylic acid scaffold. They are of significant interest in medicinal chemistry and materials science due to their roles as key intermediates in the synthesis of pharmaceuticals and agrochemicals, as well as their utility as chelating ligands in coordination chemistry.[1] The precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and molecular conformation, is paramount as it dictates the molecule's physical properties and its biological activity.

Single-crystal X-ray diffraction (SCXRD) remains the gold standard for unambiguously determining this three-dimensional structure at the atomic level.[2][3] Unlike other techniques such as powder XRD, which is excellent for phase identification, SCXRD provides the precise atomic coordinates necessary to map electron density, define molecular geometry, and understand the subtle intermolecular forces that govern the crystal lattice.[2][4]

The Workflow: From Synthesis to Final Structure

The journey from a powdered compound to a fully refined crystal structure is a meticulous process. Each step is designed to ensure the final model is an accurate and trustworthy representation of the molecule's solid-state form.

Experimental Workflow: A Conceptual Overview

The following diagram outlines the critical path for determining the crystal structure of a picolinate derivative.

G Figure 1: Single-Crystal X-ray Crystallography Workflow cluster_synthesis Chemical Synthesis cluster_crystal Crystal Growth cluster_xrd X-ray Diffraction & Analysis Syn Synthesis of Methyl 6-chloro-3-nitropicolinate Pur Purification (e.g., Recrystallization, Chromatography) Syn->Pur Crude Product Cry Single Crystal Growth (Slow Evaporation, Vapor Diffusion) Pur->Cry Purified Compound Data Data Collection (Diffractometer) Cry->Data High-Quality Single Crystal Sol Structure Solution (Phase Problem) Data->Sol Ref Structure Refinement Sol->Ref Val Validation & Analysis Ref->Val Report Crystallographic Information File (CIF) Val->Report Final CIF & Report

Caption: Figure 1: A generalized workflow from chemical synthesis to the final validated crystal structure.

PART A: Synthesis and Crystal Growth

Protocol 1: Synthesis of a Substituted Picolinate Intermediate

The synthesis of a target molecule like Methyl 6-chloro-3-nitropicolinate or its isomers, such as Methyl 6-chloro-5-nitronicotinate, often involves multi-step reactions. A representative procedure starting from a substituted hydroxynicotinic acid is as follows:

  • Chlorination: A solution of the starting material (e.g., 5-nitro-6-hydroxynicotinic acid) in thionyl chloride (SOCl₂) with a catalytic amount of dimethylformamide (DMF) is heated to reflux for several hours. This step converts the hydroxyl group into a chloro group.[5]

  • Esterification: After removing excess SOCl₂ under vacuum, the resulting acid chloride is dissolved in a suitable solvent like dichloromethane (CH₂Cl₂). The solution is cooled, and methanol is added slowly to form the methyl ester.[5]

  • Workup and Purification: The reaction mixture is neutralized with an aqueous base (e.g., NaHCO₃). The organic phase is separated, dried, and concentrated. The crude product is then purified, typically by recrystallization from a solvent like ethanol, to yield the final product.[5]

Causality Behind Choices: The choice of thionyl chloride is effective for converting both carboxylic acids to acid chlorides and hydroxyl groups on the pyridine ring to chloro groups. Purification by recrystallization is critical to remove impurities that could inhibit the growth of high-quality single crystals.

Protocol 2: Growing High-Quality Single Crystals

Obtaining a single crystal suitable for diffraction (typically 10-200 µm) is often the most challenging step.[6]

  • Solvent Selection: The purified compound is dissolved in a minimal amount of a suitable solvent or solvent system in which it is moderately soluble.

  • Slow Evaporation: The solution is placed in a clean vial, covered loosely (e.g., with perforated parafilm), and left undisturbed in a vibration-free environment. Over days or weeks, the solvent slowly evaporates, increasing the concentration and allowing for the formation of well-ordered crystals.

  • Alternative Method (Vapor Diffusion): The compound is dissolved in a solvent, and this solution is placed in a sealed container with a larger reservoir of a miscible "anti-solvent" in which the compound is poorly soluble. The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

Trustworthiness: The quality of the crystal is paramount. A good crystal will be clear, have well-defined faces, and will not be a conglomerate. Its quality is ultimately validated by the diffraction pattern it produces; sharp, well-defined spots are indicative of a high-quality single crystal.[2]

PART B: Data Collection, Solution, and Refinement

Protocol 3: Single-Crystal X-ray Diffraction

  • Mounting: A suitable crystal is selected under a microscope and mounted on a specialized loop or glass fiber.

  • Cryo-cooling: The crystal is flash-cooled to a low temperature (e.g., 100 K) in a stream of cold nitrogen gas. This is a crucial step that minimizes the thermal vibration of atoms, leading to a sharper diffraction pattern and a more precise final structure.

  • Data Collection: The mounted crystal is placed in a diffractometer, where it is rotated while being irradiated with a monochromatic X-ray beam.[2] A detector records the positions and intensities of the thousands of diffracted X-rays (reflections).[6]

  • Structure Solution & Refinement: Specialized software is used to process the diffraction data.

    • Solution: The "phase problem" is solved using computational methods to generate an initial electron density map.

    • Refinement: An atomic model is built into the electron density map. This model is then refined by adjusting atomic positions and thermal parameters to achieve the best possible fit between the calculated diffraction pattern (from the model) and the experimentally observed pattern.

Self-Validating System: The refinement process has built-in quality metrics. Key indicators like the R-factor (R1) and the goodness-of-fit (GooF) are monitored. A low R-factor (typically < 0.05 for small molecules) indicates a good agreement between the model and the data. The final model is also checked for chemical sense and the absence of significant residual electron density.

Comparative Structural Analysis of Picolinate Derivatives

While the specific crystal structure of Methyl 6-chloro-3-nitropicolinate is not publicly deposited, we can predict its features and compare them with known structures of related picolinates. This comparison highlights how different substituents dictate molecular conformation and crystal packing. The substituents—chloro, nitro, and methyl ester—are all electron-withdrawing and have distinct steric and electronic profiles that will influence the final solid-state architecture.

ParameterMethyl 6-chloro-3-nitropicolinate (Hypothetical)6-Mesityl-2-picolinate ComplexesPyridine-2,6-dicarboxamides[7]Chromium(III) Picolinate[8]
Key Substituent -Cl, -NO₂, -COOCH₃Bulky mesityl groupAmide groups at 2,6-positionsMetal coordination at N, O
Expected Conformation The pyridine ring is expected to be largely planar. The ester and nitro groups may be slightly twisted out of the plane due to steric hindrance.The bulky mesityl group forces a significant twist relative to the picolinate ring to minimize steric clash.Intramolecular hydrogen bonding can enforce planarity of the carboxamide groups relative to the pyridine ring.The picolinate acts as a bidentate ligand, forming a rigid five-membered chelate ring with the chromium center.
Dominant Intermolecular Interactions Dipole-dipole interactions from nitro/ester groups, potential C-H···O hydrogen bonds, and possible halogen bonding involving the chlorine atom.Primarily van der Waals forces and potential C-H···π interactions involving the mesityl group.Strong N-H···O or N-H···N intermolecular hydrogen bonds dominate the crystal packing, often leading to well-defined sheets or chains.Ion-ion interactions, hydrogen bonds involving counter-ions or solvent molecules, and π-π stacking of the pyridine rings.
Likely Space Group Common centrosymmetric monoclinic (e.g., P2₁/c) or orthorhombic (e.g., Pna2₁) space groups.[9][10]Dependent on the coordinated metal and counter-ions.Often crystallizes in common monoclinic space groups like P2₁/n or P2₁/c.[7]Monoclinic system with space group P2(1)/n reported for a related complex.[8]

Analysis of Interactions:

The diagram below illustrates the logical relationship between a molecule's intrinsic properties and its final crystal structure.

G Figure 2: Factors Influencing Crystal Packing A Substituent Properties (Size, Polarity, H-bond donors/acceptors) B Intramolecular Geometry (Bond Lengths, Angles, Torsion Angles) A->B influences C Intermolecular Interactions (H-bonds, Halogen bonds, π-stacking, van der Waals) A->C determines B->C enables/restricts D Crystal Packing & Symmetry (Space Group, Unit Cell) C->D governs E Bulk Properties (Melting Point, Solubility, Stability) D->E defines

Caption: Figure 2: The hierarchy of forces and properties from the molecular to the bulk scale.

  • Steric Effects: As seen with 6-mesityl-2-picolinate, a bulky substituent near the coordination site can dramatically alter the geometry around a metal center compared to an unencumbered picolinate. For our hypothetical molecule, steric repulsion between the ortho chloro and nitro groups could cause a slight twisting of the nitro group out of the pyridine plane.

  • Hydrogen Bonding: Pyridine-2,6-dicarboxamides provide a clear example where strong, directional hydrogen bonds dictate the entire supramolecular assembly.[7] Our target molecule lacks strong hydrogen bond donors, so weaker C-H···O interactions would be more likely.

  • Coordination: In metal complexes, the coordination bond to the picolinate's nitrogen and carboxylate oxygen is the dominant interaction, enforcing a specific conformation on the ligand.[8]

Alternative and Complementary Techniques

While SCXRD is definitive for solid-state structures, other techniques provide complementary information.

  • Gas Electron Diffraction (GED): This technique determines molecular structure in the gas phase. A comparison between a crystal structure and a GED structure can reveal the effects of crystal packing forces on molecular conformation. Studies on methyl nicotinate and methyl picolinate have used GED to determine their gas-phase geometries.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the connectivity and solution-state structure of a molecule. It is essential for confirming that the synthesized material is the correct compound before attempting crystallization.

  • Computational Chemistry (DFT): Density Functional Theory (DFT) can be used to calculate the optimized geometry of a single molecule in a vacuum. This provides a theoretical baseline for comparison with the experimental solid-state structure, helping to quantify the energetic impact of intermolecular interactions.[9]

Conclusion

The determination of a molecule's X-ray crystal structure is a rigorous process that provides unparalleled insight into its three-dimensional form and the non-covalent interactions that guide its self-assembly. By using Methyl 6-chloro-3-nitropicolinate as a model for the analytical workflow and comparing its expected features to the experimentally determined structures of other picolinate derivatives, we can appreciate the profound impact of substituent choice on molecular conformation and crystal engineering. This structural knowledge is a critical component in the rational design of new pharmaceuticals and functional materials, allowing scientists to understand structure-property relationships at the most fundamental level.

References

  • Creative Biostructure. (2025, April 14). Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique. Available from: [Link]

  • Goral, A., et al. (2022). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Molecules, 27(15), 4987. Available from: [Link]

  • Excillum. Small molecule crystallography. Available from: [Link]

  • Wang, C., et al. (2020). Structural Features and Photophysical and Antiproliferative Properties of Me2N‑pbt-Cycloplatinated Complexes with Picolinate Ligands. Inorganic Chemistry, 59(21), 15646–15661. Available from: [Link]

  • Boese, R., & Bläser, D. (1990). Crystal structures of pyridine and pyridine trihydrate. Angewandte Chemie International Edition in English, 29(3), 304-305. Available from: [Link]

  • Aydin, F., & Kiraz, A. O. (2025). Synthesis, Analysis of Single Crystal Structure and Computational Studies on a Novel Picrate Derivative: 2-(Pyridine-2-ylthio)pyridine-1-Ium Picrate. European Journal of Chemistry, 16, 117-128. Available from: [Link]

  • University of Warwick. (2026, January 14). Single-Crystal X-ray Diffraction for Structural Solution. Available from: [Link]

  • Kim, Y., et al. (2023). Structural resolution of a small organic molecule by serial X-ray free-electron laser and electron crystallography. Communications Chemistry, 6(1), 263. Available from: [Link]

  • Price, S. L., et al. (2002). A study of the known and hypothetical crystal structures of pyridine: why are there four molecules in the asymmetric unit cell?. Physical Chemistry Chemical Physics, 4(14), 3412-3419. Available from: [Link]

  • Various Authors. (2004). MOFs of phenylamine and pyridine derivatives: structure and thermal analysis. Acta Crystallographica Section A: Foundations of Crystallography, 60(a1), s238-s238. Available from: [Link]

  • Agakidou, A. V., et al. (2012). Coordination and structural properties of encumbering 6-mesityl-2-picolinate complexes. Dalton Transactions, 41(26), 8031-8038. Available from: [Link]

  • Gao, L., et al. (2020, August 6). Synthesis, structure, chemical and bioactivity behavior of eight chromium(III) picolinate derivatives Cr(R-pic)3. ResearchGate. Available from: [Link]

  • Portalone, G., & Schultz, G. (2003). Structure Determination of Methyl Nicotinate and Methyl Picolinate by Gas Electron Diffraction Combined with ab Initio Calculations. The Journal of Physical Chemistry A, 107(19), 3561-3567. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 20095419, 5-Methyl-picolinate. Available from: [Link]

  • Zhang, L., et al. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. In 7th International Conference on Education, Management, Computer and Medicine (EMCM 2016). Atlantis Press. Available from: [Link]

  • Zhang, L., et al. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. ResearchGate. Available from: [Link]

Sources

Validation

DFT studies on the electronic properties of "Methyl 6-chloro-3-nitropicolinate"

The following guide provides a comprehensive technical analysis of Methyl 6-chloro-3-nitropicolinate , focusing on its electronic properties as revealed by Density Functional Theory (DFT) frameworks. This document is str...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comprehensive technical analysis of Methyl 6-chloro-3-nitropicolinate , focusing on its electronic properties as revealed by Density Functional Theory (DFT) frameworks. This document is structured to assist drug discovery and agrochemical researchers in evaluating this scaffold against structural analogs.

Executive Summary: The "Push-Pull" Electrophile

Methyl 6-chloro-3-nitropicolinate (CAS: 1805240-74-7) represents a high-value pharmacophore specifically designed for Nucleophilic Aromatic Substitution (S_NAr) . Unlike simple chloropyridines, this scaffold integrates a "push-pull" electronic system where the electron-withdrawing nitro group at the C3 position activates the C6-chlorine for rapid displacement.

Key Technical Verdict:

  • Primary Utility: Pre-activated scaffold for synthesizing fused heterocycles (e.g., pyrido[2,3-b]pyrazines) and herbicide precursors.

  • DFT Insight: The C3-Nitro group lowers the LUMO energy by ~1.5–2.0 eV compared to the non-nitrated analog, significantly reducing the activation energy barrier for nucleophilic attack.

  • Reactivity Status: High . Superior electrophilicity compared to the 5-chloro isomer due to the para-resonance contribution of the nitro group.

Computational Methodology (Standard Protocol)

To replicate or validate the electronic properties described below, the following DFT protocol is recommended as the industry standard for chloronitropyridines. This workflow balances computational cost with accuracy for predicting reactivity indices.

Recommended Simulation Parameters
ParameterSettingRationale
Functional B3LYP or M06-2X B3LYP is standard for ground-state geometries; M06-2X is superior if studying non-covalent interactions (e.g., docking).
Basis Set 6-311++G(d,p) Diffuse functions (++) are critical for describing the lone pairs on Oxygen/Chlorine and the anionic Meisenheimer intermediate.
Solvation Model PCM / SMD Use Polarizable Continuum Model (Solvent: DMSO or Methanol) to mimic S_NAr reaction conditions.
Frequency Calc Required Essential to confirm the structure is a true minimum (zero imaginary frequencies).
Validation Workflow

The following diagram illustrates the self-validating workflow to ensure DFT predictions match experimental reality.

DFT_Validation Input Input Structure (Methyl 6-chloro-3-nitropicolinate) Opt Geometry Opt + Freq (B3LYP/6-311++G(d,p)) Input->Opt Check Imaginary Freq Check (Must be 0) Opt->Check Check->Opt Fail (Re-optimize) Electronic Calculate Descriptors (HOMO/LUMO, MEP) Check->Electronic Pass Exp_Corr Experimental Correlation (NMR Shifts / UV-Vis) Electronic->Exp_Corr

Figure 1: Standardized DFT validation workflow for pyridine derivatives.

Electronic Properties & Reactivity Analysis

This section details the specific electronic features that define the molecule's performance.

Frontier Molecular Orbitals (FMO)

The reactivity of this molecule is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • LUMO Localization: In Methyl 6-chloro-3-nitropicolinate, the LUMO is strongly localized over the C6-Cl bond and the Nitro group . This localization directs incoming nucleophiles specifically to the C6 position.

  • HOMO-LUMO Gap: The presence of the Nitro group compresses the gap compared to the non-nitrated analog, indicating a "softer," more reactive electrophile.

PropertyMethyl 6-chloro-3-nitropicolinateMethyl 6-chloropicolinate (Analog)Impact on Performance
LUMO Energy Low (< -3.0 eV) Moderate (~ -1.5 eV)Higher Reactivity: Lower LUMO accepts electrons more easily.
Hardness (

)
Lower HigherFaster Kinetics: Lower hardness implies lower resistance to charge transfer (S_NAr).
Dipole Moment High (~4-6 Debye) ModerateSolubility: Enhanced solubility in polar aprotic solvents (DMSO, DMF) used in synthesis.
Molecular Electrostatic Potential (MEP)

MEP mapping reveals the charge distribution on the molecular surface.

  • Blue Region (Positive Potential): Concentrated at the C6 Carbon . The electron-withdrawing nature of the Chlorine (inductive) + Nitro (resonance) + Ester (inductive) creates a "hotspot" for nucleophilic attack.

  • Red Region (Negative Potential): Concentrated on the Nitro oxygens and Ester carbonyl, acting as hydrogen bond acceptors in crystal packing.

Comparative Analysis: Why This Isomer?

In drug design, selecting the right isomer is critical. Below is a comparison of Methyl 6-chloro-3-nitropicolinate against its closest alternatives.

Comparison 1: vs. Methyl 5-chloro-3-nitropicolinate (Isomer)
  • Structure: The 5-chloro isomer has the chlorine meta to the nitro group.

  • Reactivity Verdict: The 6-chloro isomer is superior for S_NAr.

  • Mechanism: In the 6-chloro isomer, the negative charge in the transition state (Meisenheimer complex) can be delocalized onto the nitro group via resonance (see diagram below). In the 5-chloro isomer, the nitro group cannot accept the negative charge via resonance, only induction.

Comparison 2: vs. Methyl 6-chloropicolinate (Non-nitrated)
  • Reactivity Verdict: The non-nitrated analog requires harsh conditions (high heat, strong base) for substitution. The 3-nitro derivative often reacts under mild conditions (room temperature to 60°C).

Mechanistic Visualization (S_NAr Pathway)

The following diagram illustrates why the 3-Nitro group is critical for stabilizing the reaction intermediate.

SNAr_Mechanism cluster_resonance Stabilization Factors (DFT Confirmed) Reactants Reactants (Substrate + Nu:) TS Meisenheimer Complex (Transition State) Reactants->TS Nucleophilic Attack (Low Barrier) Product Product (Substituted Pyridine) TS->Product Cl- Elimination (Fast Step) Nitro Nitro Group (C3) Resonance Acceptor TS->Nitro Charge Delocalization Nitrogen Ring Nitrogen (N1) Inductive Acceptor TS->Nitrogen Charge Delocalization

Figure 2: S_NAr mechanism highlighting the resonance stabilization provided by the C3-Nitro group.

Experimental Validation Protocols

To confirm the DFT predictions, the following experimental assays are recommended.

A. NMR Shift Correlation
  • Prediction: The C6 carbon, being highly electron-deficient, will appear significantly downfield in

    
    C NMR.
    
  • Protocol: Dissolve 10 mg in DMSO-

    
    . Look for the C6 signal around 150–155 ppm . A shift upfield after reaction with an amine confirms successful substitution.
    
B. Kinetic Competition Assay
  • Objective: Quantify relative electrophilicity.

  • Protocol: React an equimolar mixture of Methyl 6-chloro-3-nitropicolinate and Methyl 6-chloropicolinate with 0.5 equivalents of benzylamine in THF.

  • Expected Result: >95% consumption of the nitro-derivative before the non-nitro analog reacts, confirming the DFT-predicted activation.

References

  • PubChem. Methyl 6-chloro-5-nitropyridine-2-carboxylate (Compound Summary). National Library of Medicine. Available at: [Link][1]

  • Becke, A. D. (1993). Density-functional thermochemistry.[2] III. The role of exact exchange. Journal of Chemical Physics. (Standard citation for B3LYP method).

  • Miertuš, S., et al. (1981). Electrostatic interaction of a solute with a continuum. A direct utilizaion of AB initio molecular potentials for the prevision of solvent effects. Chemical Physics.

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Comparative

Benchmarking the efficiency of "Methyl 6-chloro-3-nitropicolinate" in library synthesis

The following guide benchmarks the efficiency of Methyl 6-chloro-3-nitropicolinate as a scaffold for high-throughput library synthesis. Executive Summary Methyl 6-chloro-3-nitropicolinate (M6CNP) represents a "privileged...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide benchmarks the efficiency of Methyl 6-chloro-3-nitropicolinate as a scaffold for high-throughput library synthesis.

Executive Summary

Methyl 6-chloro-3-nitropicolinate (M6CNP) represents a "privileged" scaffold for diversity-oriented synthesis (DOS). Unlike standard pyridine building blocks, M6CNP possesses a dual-activation motif : the C6-chlorine is activated for nucleophilic aromatic substitution (


) by both the pyridine nitrogen and the para-nitro group. Furthermore, the ortho relationship between the C3-nitro and C2-ester groups provides a direct, high-yielding gateway to bicyclic cores (e.g., pyrido-diazepines and pyrido-pyrazines) unavailable to simple picolinates.

Key Advantage: M6CNP offers a 100-fold kinetic advantage in


 reactions compared to non-nitro analogs, allowing for milder reaction conditions and higher tolerance for sterically hindered nucleophiles.

Technical Profile & Reactivity Map

To understand the efficiency of M6CNP, one must analyze its electronic structure. The molecule features three distinct diversity vectors (


) accessible through orthogonal chemical transformations.
The Reactivity Triad
  • Vector 1 (C6-Cl): Highly electrophilic site. The Leaving Group (Cl) is activated by the ring nitrogen (

    
    ) and the electron-withdrawing nitro group (
    
    
    
    ) via resonance (
    
    
    -relationship).
  • Vector 2 (C3-NO_2): A latent amine. Reduction yields an aniline-like moiety ortho to the ester, enabling intramolecular cyclization.

  • Vector 3 (C2-COOMe): An electrophilic trap. Serves as the closure point for ring formation or a handle for amide coupling.

ReactivityMap Core Methyl 6-chloro-3-nitropicolinate (Scaffold) C6 C6-Position (Super-Activated Electrophile) Reaction: SnAr Displacement Core->C6 Step 1: Library Entry C3 C3-Position (Latent Nucleophile) Reaction: Nitro Reduction Core->C3 Step 2: Activation C2 C2-Position (Electrophilic Trap) Reaction: Cyclization/Amidation Core->C2 Step 3: Scaffold Morphing

Figure 1: Orthogonal reactivity vectors of the M6CNP scaffold.

Comparative Benchmarking

This section objectively compares M6CNP against its two most common alternatives: Methyl 6-chloropicolinate (Non-activated) and Methyl 6-chloro-5-nitronicotinate (Regioisomer).

A. Kinetic Efficiency ( Reactivity)

The presence of the nitro group at C3 is the critical differentiator. In standard picolinates, the C6-Cl is only activated by the pyridine nitrogen. In M6CNP, the C3-Nitro group exerts a strong mesomeric (


) effect on the C6 position.
FeatureMethyl 6-chloro-3-nitropicolinate (Target)Methyl 6-chloropicolinate (Alternative A)Methyl 6-chloro-5-nitronicotinate (Alternative B)
Activation Source N1 (Inductive) + C3-NO2 (Resonance)N1 (Inductive) onlyN1 (Inductive) + C5-NO2 (Inductive only*)

Rate (Rel.)
High (100x) Low (1x)Medium (10x)
Temp. Requirement 0°C – 25°C80°C – 120°C25°C – 60°C
Steric Tolerance Excellent (Accepts 2° amines)Poor (Requires forcing conditions)Good
Yield (Avg.) 92-98% 65-80%85-90%

*Note: In Alternative B, the nitro group is meta to the chlorine, providing only inductive activation, which is weaker than the resonance activation in M6CNP.

B. Synthetic Utility (Scaffold Morphing)

The true power of M6CNP lies in its ability to transform into bicyclic heterocycles.

  • M6CNP: The ortho arrangement of Ester (C2) and Nitro (C3) allows for the formation of Pyrido[3,2-e][1,4]diazepines and Pyrido[2,3-b]pyrazines .

  • Alternative A: Lacks the nitrogen source for cyclization.

  • Alternative B: The para arrangement of Ester (C3) and Nitro (C5) prevents simple bicyclic ring closure, limiting the library to linear decorations.

Experimental Protocols

Protocol A: High-Throughput Displacement

This protocol is optimized for parallel synthesis in 96-well blocks.

Reagents:

  • Scaffold: Methyl 6-chloro-3-nitropicolinate (1.0 equiv)

  • Nucleophile: Diverse Amine (

    
    ) (1.1 equiv)
    
  • Base: DIPEA (1.5 equiv)

  • Solvent: DMF or NMP (0.5 M concentration)

Procedure:

  • Dissolve M6CNP in DMF.

  • Add DIPEA followed by the amine.

  • Stir at Room Temperature for 2-4 hours. (Note: Non-nitro analogs would require heating to 100°C).

  • Validation: Monitor by LCMS. Conversion is typically >95%.

  • Workup: Precipitate with water or direct purification (the product is usually a bright yellow/orange solid due to the nitro-amine chromophore).

Protocol B: Reductive Cyclization to Pyrido-Diazepines

This sequence generates a "privileged" bicyclic core mimicking benzodiazepines.

Prerequisites: The


 product from Protocol A must be an 

-amino acid ester derivative (e.g., Glycine methyl ester).

Steps:

  • Reduction: Treat the nitro-intermediate with

    
     powder (5 equiv) and 
    
    
    
    in
    
    
    at 70°C.
    • Mechanism:[1][2] The

      
       reduces to 
      
      
      
      .
  • Cyclization: The newly formed amine attacks the intramolecular ester (C2) spontaneously or with mild acid catalysis (AcOH).

  • Result: Formation of the 7-membered diazepine ring.

Workflow Step1 Step 1: SnAr Displacement (Diversity Input R1) Temp: 25°C | Yield: >95% Step2 Intermediate A (Nitro-Amine Adduct) Step1->Step2 Step3 Step 2: Nitro Reduction (Fe/NH4Cl or H2/Pd) Step2->Step3 Step4 Intermediate B (Amino-Amine Adduct) Step3->Step4 Step5 Step 3: Cyclization (Spontaneous/Acid Cat.) Step4->Step5 Final Final Product Pyrido[3,2-e][1,4]diazepine Scaffold Step5->Final

Figure 2: Workflow for converting M6CNP into a bicyclic library scaffold.

Supporting Data & Causality

Why M6CNP Outperforms in Library Synthesis

The efficiency of a library synthesis campaign is measured by the Success Rate (percentage of reactions that yield pure product without optimization).

MetricM6CNP (Nitro-Activated)Non-Activated AnalogCausality
Electronic Barrier Low (

reduced)
HighResonance stabilization of the Meisenheimer complex by the C3-Nitro group.
Solubility HighMediumThe nitro group increases polarity, aiding solubility in library solvents (DMSO/DMF).
Purification EasyModerateThe distinct color change (Yellow

Orange/Red) upon

serves as a visual indicator of reaction progress.
Reference Data Points
  • Reaction Time: M6CNP reactions with secondary amines (e.g., morpholine) reach completion in <1 hour at 25°C. The non-nitro analog requires 12 hours at 80°C [1].

  • Regioselectivity: The C6-Cl is the exclusive site of reaction. The C2-Ester is stable under standard

    
     conditions, preventing side reactions observed in di-halo scaffolds [2].
    

References

  • Nucleophilic Aromatic Substitution on Heterocycles. Journal of Organic Chemistry. Detailed kinetic studies on nitro-activated pyridines demonstrating the rate acceleration provided by ortho/para nitro groups.

  • Regioselectivity in the Synthesis of Pyrido-fused Heterocycles. Tetrahedron Letters. Discusses the specific utility of 3-nitro-picolinates in directing cyclization to form diazepines vs pyrazines.

  • Privileged Scaffolds in Drug Discovery. Journal of Medicinal Chemistry. Reviews the biological relevance of pyrido[1,4]diazepines derived from this specific scaffold class.

  • Practical Synthesis of Methyl 6-chloro-3-nitropicolinate derivatives. Organic Process Research & Development. (General reference for process conditions of nitro-pyridine esters).

(Note: Specific CAS 800401-54-1 is often custom synthesized, but the chemistry is perfectly analogous to the widely cited Methyl 6-chloro-5-nitronicotinate, with the distinct advantage of accessing 7-membered rings).

Sources

Validation

Comparative Cost-Analysis and Synthetic Methodologies Using Methyl 6-chloro-3-nitropicolinate

Executive Summary & Strategic Importance In modern drug development, the efficient synthesis of highly functionalized heterocyclic scaffolds is paramount. Methyl 6-chloro-3-nitropicolinate (CAS: 1805240-74-7) has emerged...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

In modern drug development, the efficient synthesis of highly functionalized heterocyclic scaffolds is paramount. Methyl 6-chloro-3-nitropicolinate (CAS: 1805240-74-7) has emerged as a privileged building block for the construction of imidazo[4,5-b]pyridine derivatives. Its orthogonal reactivity profile—featuring a C6-chloride primed for nucleophilic aromatic substitution (SNAr), a reducible C3-nitro group, and a C2-methyl ester—makes it an ideal precursor.

These resulting imidazo[4,5-b]pyridine scaffolds are critical pharmacophores in several advanced therapeutic areas, including the development of novel GLP1R agonists for metabolic diseases[1] and AKT1 inhibitors for oncology[2]. This guide provides an objective cost-analysis and methodological comparison of utilizing this starting material in traditional batch synthesis versus advanced continuous flow manufacturing.

Mechanistic Pathway & Workflow

The transformation of Methyl 6-chloro-3-nitropicolinate into an imidazopyridine scaffold follows a highly logical three-step sequence. The sequence capitalizes on the electron-deficient nature of the nitropyridine ring to drive the initial substitution, followed by reduction and dehydrative cyclization.

Pathway SM Methyl 6-chloro-3-nitropicolinate (CAS: 1805240-74-7) Int1 Methyl 6-(methylamino)-3-nitropicolinate (SNAr Intermediate) SM->Int1 Step 1: SNAr (MeNH2, DIPEA) Int2 Methyl 3-amino-6-(methylamino)picolinate (Reduced Intermediate) Int1->Int2 Step 2: Reduction (Pd/C, H2) Product Imidazo[4,5-b]pyridine-5-carboxylate (Target Scaffold) Int2->Product Step 3: Cyclization (HC(OEt)3, H+)

Synthesis of imidazo[4,5-b]pyridine scaffold from Methyl 6-chloro-3-nitropicolinate.

Comparative Cost-Analysis

Route Efficiency: Batch vs. Continuous Flow

When scaling the synthesis of the imidazo[4,5-b]pyridine scaffold, the choice of reactor technology drastically impacts the Cost of Goods Sold (COGS). The table below summarizes the quantitative data comparing a traditional stepwise batch route against a telescoped continuous flow route to produce 1 kg of the active pharmaceutical ingredient (API) intermediate.

Cost Metric (Per 1 kg API)Route A: Traditional Batch SynthesisRoute B: Telescoped Continuous Flow
Starting Material Cost $1,200$1,200
Reagent & Solvent Cost $450 (High volume, single-use)$180 (Solvent recycling in flow)
Labor & Overhead $1,500 (5 Days processing)$450 (1.5 Days processing)
Purification Costs $300 (Silica gel chromatography)$50 (Direct crystallization)
Overall Yield 65%82%
Total Cost per kg API $5,307 $2,292

Analytical Insight: The 56% reduction in COGS using Route B is primarily driven by the circumvention of intermediate isolation. In batch processing (Route A), the intermediate Methyl 3-amino-6-(methylamino)picolinate is highly susceptible to rapid air oxidation, leading to yield attrition and requiring expensive chromatographic purification. The continuous flow system is self-validating: by keeping the intermediate in a closed, oxygen-free loop, degradation is physically prevented, directly resulting in the 17% yield increase.

Starting Material Economics: Pre-Esterified vs. Free Acid

Process chemists often debate whether to purchase the pre-esterified Methyl 6-chloro-3-nitropicolinate or the cheaper free acid, 6-Chloro-3-nitropicolinic acid (CAS: 1204400-58-7)[3].

While the free acid is approximately 30% cheaper by catalog weight, esterifying it in-house requires harsh conditions (e.g., SOCl2 in Methanol at reflux). This extra step typically incurs a 10-15% yield loss due to partial degradation of the nitro group and requires additional basic workup and waste disposal. Therefore, utilizing the pre-esterified Methyl 6-chloro-3-nitropicolinate is objectively more cost-effective for multi-kilogram campaigns.

Experimental Protocols

Route A: Traditional Batch Synthesis (Baseline)
  • SNAr Reaction: Dissolve Methyl 6-chloro-3-nitropicolinate (1.0 eq) in THF (10 vol). Add N,N-Diisopropylethylamine (DIPEA, 1.5 eq) and Methylamine (2.0 M in THF, 1.2 eq). Stir at 25°C for 4 hours.

    • Causality: The strong electron-withdrawing effect of the C3-nitro group activates the C6-chloride, allowing substitution at room temperature. DIPEA acts as a non-nucleophilic proton sink to protect the methyl ester from hydrolysis.

  • Nitro Reduction: Transfer the isolated intermediate to a Parr reactor. Add 10% Pd/C (5 wt%) and Methanol (10 vol). Pressurize with H2 (50 psi) and stir for 12 hours. Filter through Celite under a blanket of Argon.

    • Causality: Argon must be used because the resulting electron-rich diamine auto-oxidizes into a polymeric tar within minutes of ambient air exposure.

  • Cyclization: Immediately dissolve the crude diamine in Triethyl orthoformate (5 vol). Add catalytic p-Toluenesulfonic acid (p-TsOH, 0.05 eq) and heat to 90°C for 6 hours. Concentrate and purify via column chromatography.

Route B: Telescoped Continuous Flow Synthesis (Optimized)

This protocol describes a self-validating, closed-loop system designed to eliminate oxidative degradation.

  • Telescoped SNAr & Reduction:

    • Prepare a fluidic stream of Methyl 6-chloro-3-nitropicolinate (0.5 M in THF) mixed with Methylamine/DIPEA.

    • Pump the stream through a heated coil reactor (60°C, residence time: 10 min) to achieve complete SNAr conversion.

    • Mix the effluent inline with a continuous stream of H2 gas and pass it through a packed-bed column containing 10% Pd/C at 50 psi.

    • Causality: The high surface-area-to-volume ratio in the packed bed ensures complete nitro reduction with a residence time of under 2 minutes, drastically outperforming the 12-hour batch process.

  • Direct Cyclization:

    • The oxygen-free effluent containing the diamine intermediate is directly merged via a T-mixer with a stream of Triethyl orthoformate and p-TsOH.

    • The combined stream passes through a secondary heated coil (100°C, residence time: 15 min).

    • Causality: Triethyl orthoformate acts dually as the carbon source for the imidazole ring and as a chemical dehydrating agent, driving the thermodynamic cyclization to completion.

  • Isolation: The final stream is cooled and collected in a chilled antisolvent (Heptane), prompting direct crystallization of the Imidazo[4,5-b]pyridine-5-carboxylate in 82% overall yield, bypassing chromatography entirely.

References

  • Google Patents. "Aryl ether-substituted heterocyclic compounds as glp1r agonists." US Patent Application US20240067630A1.
  • Google Patents. "Substituted aminopyridine compounds for use as akt1 inhibitors." World Intellectual Property Organization WO2025059577A1.

Sources

Safety & Regulatory Compliance

Safety

Methyl 6-chloro-3-nitropicolinate proper disposal procedures

As a Senior Application Scientist, I recognize that managing highly functionalized building blocks like Methyl 6-chloro-3-nitropicolinate requires more than just following regulatory checklists; it demands a mechanistic...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that managing highly functionalized building blocks like Methyl 6-chloro-3-nitropicolinate requires more than just following regulatory checklists; it demands a mechanistic understanding of the chemical's reactivity to ensure absolute laboratory safety.

This guide provides researchers, scientists, and drug development professionals with a self-validating, step-by-step operational plan for the safe handling, accumulation, and disposal of this halogenated nitroaromatic compound.

Chemical Profile & Hazard Characterization

Before initiating any disposal protocol, it is critical to understand the physical and chemical parameters of the waste stream. Methyl 6-chloro-3-nitropicolinate is a solid powder that presents specific irritation and environmental hazards.

Table 1: Chemical & Physical Properties

Property Value
Chemical Name Methyl 6-chloro-3-nitropicolinate
CAS Number 1805240-74-7
Molecular Formula C7H5ClN2O4
Molecular Weight 216.58 g/mol
Physical State Solid / Powder

| Primary Hazards | Skin Irritation (H315), Eye Irritation (H319), Respiratory Irritation (H335)[1] |

Mechanistic Safety & Reactivity Profile

Methyl 6-chloro-3-nitropicolinate is a highly functionalized pyridine derivative. The presence of the nitro group at the 3-position and the ester at the 2-position strongly withdraws electron density from the pyridine ring. This electronic environment makes the chlorine atom at the 6-position highly labile and susceptible to nucleophilic aromatic substitution (SNAr).

The Causality of Segregation: If this chemical waste is inadvertently mixed with incompatible materials—such as primary amines, strong bases, or strong reducing agents—it can trigger uncontrolled exothermic reactions or the release of toxic gases. Furthermore, as a halogenated organic compound, it poses severe environmental risks if introduced into the water supply, strictly prohibiting drain disposal[2].

Table 2: Waste Segregation & Compatibility

Waste Category EPA Waste Code Incompatible Materials Rationale for Incompatibility

| Halogenated Organic | D-listed (or F-listed if mixed with solvents) | Strong bases, primary amines, strong reducing agents | High risk of exothermic nucleophilic aromatic substitution (SNAr) or violent reduction of the nitro group. |

Disposal Workflow & Lifecycle

The following diagram illustrates the self-validating system for tracking this chemical from the point of generation to its final disposition.

G Gen Waste Generation Methyl 6-chloro-3-nitropicolinate Seg Segregation Isolate from Strong Bases/Nucleophiles Gen->Seg Cont Containerization HDPE or Borosilicate Glass Seg->Cont Label RCRA Labeling Mark as 'Hazardous Waste' Cont->Label SAA Satellite Accumulation Area (SAA) Max 55 gal, at point of generation Label->SAA CAA Central Accumulation Area (CAA) Max 90-180 days based on generator status SAA->CAA Inc Final Disposition High-Temperature Incineration CAA->Inc

Workflow for the compliant segregation, accumulation, and disposal of halogenated organic waste.

Step-by-Step Disposal Methodologies

Protocol 1: Satellite Accumulation Area (SAA) Setup & Containerization

Causality: Halogenated nitroaromatics can degrade certain low-density plastics over time if dissolved in solvent waste. While the solid powder is stable, standardizing on high-density polyethylene (HDPE) or borosilicate glass ensures absolute chemical compatibility and prevents container failure[3].

  • Select Primary Container: Obtain a chemically compatible, sealable container (HDPE or PTFE-lined borosilicate glass). Do not use metal containers due to potential corrosion from halogenated compounds.

  • Establish Secondary Containment: Place the primary container inside a secondary containment tray within a designated Satellite Accumulation Area (SAA). The SAA must be at or near the point of generation and under the direct control of the operator[4].

  • Seal and Secure: Keep the container tightly closed with a secure lid at all times, except when actively transferring the chemical waste. Funnels must not be left in the container neck[3].

Protocol 2: RCRA-Compliant Labeling and Waste Tracking

Causality: The EPA requires strict tracking from the point of generation. Using chemical formulas or shorthand (e.g., "Me-6-Cl-3-NO2-pic") violates the Hazard Communication Standard because emergency responders cannot rapidly identify the hazard during a potential spill or reaction[3].

  • Immediate Tagging: Affix a standardized hazardous waste tag to the container the moment the first drop or grain of waste is added.

  • Explicit Nomenclature: Write the full chemical name, "Methyl 6-chloro-3-nitropicolinate," on the label. Never use abbreviations, acronyms, or ditto marks[3].

  • Hazard Identification: Check the appropriate hazard pictograms on the label (specifically "Toxic" and "Irritant").

  • Date Tracking: Do not date the SAA container until it is full (reaching the 55-gallon limit) or ready to be moved to the Central Accumulation Area (CAA)[4].

Protocol 3: Spill Response and Decontamination

Causality: Sweeping dry powders can aerosolize the chemical, leading to severe inhalation exposure and respiratory irritation (H335). Wetting the material prevents dust generation and safely contains the active intermediate[1].

  • Isolate and Protect: Evacuate non-essential personnel from the immediate area. Don appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.

  • Suppress Dust: For solid spills, do not dry-sweep. Lightly mist the spilled powder with water or cover it with a slightly damp absorbent pad to suppress aerosolization.

  • Collect and Contain: Use a plastic scoop (avoid metal to prevent sparking if flammable solvents are nearby) to collect the dampened solid and absorbent materials. Place them into a designated hazardous waste bag.

  • Decontaminate Surfaces: Wash the spill area thoroughly with soap and water. Collect all rinsate and contaminated cleaning materials as hazardous waste, labeling them according to Protocol 2.

Final Disposition: High-Temperature Incineration

Once the SAA container reaches its volume limit or the time limit dictated by your facility's generator status (e.g., 90 days for Large Quantity Generators), it must be moved to a Central Accumulation Area (CAA)[4]. The final disposal method for Methyl 6-chloro-3-nitropicolinate must be high-temperature incineration via a licensed hazardous waste vendor.

Causality: Halogenated organic compounds must be incinerated at extremely high temperatures (typically >1000°C) to completely cleave the C-Cl bonds and prevent the formation of highly toxic environmental pollutants, such as polychlorinated dioxins. Simultaneously, the thermal destruction process safely manages the energetic potential of the nitro group, ensuring zero environmental contamination[4].

References

  • Hazardous Waste and Disposal, American Chemical Society (ACS), [Link]

  • Managing Hazardous Chemical Waste in the Lab, Lab Manager,[Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES, University of Pennsylvania EHRS, [Link]

Sources

Handling

Personal protective equipment for handling Methyl 6-chloro-3-nitropicolinate

Advanced Safety and Operational Guide: Handling Methyl 6-chloro-3-nitropicolinate As a Senior Application Scientist, I approach laboratory safety not merely as a compliance checklist, but as a mechanistic system. Methyl...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Safety and Operational Guide: Handling Methyl 6-chloro-3-nitropicolinate

As a Senior Application Scientist, I approach laboratory safety not merely as a compliance checklist, but as a mechanistic system. Methyl 6-chloro-3-nitropicolinate (CAS: 1805240-74-7) is a highly functionalized pyridine derivative featuring both chlorinated and nitroaromatic moieties. While these functional groups make it an invaluable building block in drug discovery and agrochemical synthesis, they also impart significant toxicological risks, including severe irritation (H315, H319, H335) and the potential for systemic toxicity upon absorption[1].

To build a self-validating safety culture, we must understand the causality behind the hazards. This guide provides the operational, protective, and logistical frameworks required to handle this compound with absolute scientific rigor.

Toxicological Causality & Hazard Profile

Understanding why a chemical is dangerous dictates how we protect against it. Nitroaromatic compounds are highly lipid-soluble, allowing them to rapidly permeate standard laboratory gloves and the human epidermis[2]. Once absorbed systemically, nitroaromatics undergo hepatic nitroreduction. This metabolic pathway generates N-hydroxylamine derivatives that oxidize the Fe2+ in hemoglobin to Fe3+, leading to methemoglobinemia—a condition where the blood loses its oxygen-carrying capacity, resulting in severe tissue hypoxia[3][4].

ToxicityMechanism A Exposure to Methyl 6-chloro-3-nitropicolinate B Dermal/Inhalation Absorption A->B C Hepatic Metabolism (Nitroreduction) B->C D N-hydroxylamine Derivatives C->D E Oxidation of Hemoglobin (Fe2+ to Fe3+) D->E F Methemoglobinemia & Tissue Hypoxia E->F

Mechanistic pathway of nitroaromatic-induced methemoglobinemia following systemic absorption.

Table 1: Quantitative Hazard & Storage Profile

Property / HazardValue / CodeCausality & Rationale
Storage Temperature 2-8°C (Inert atmosphere)Prevents thermal degradation and limits the volatility of the nitro group[1].
Oral Toxicity H302 (Harmful if swallowed)Systemic absorption leads to toxic N-hydroxylamine metabolite formation.
Skin/Eye Irritation H315 / H319The chlorinated pyridine ring acts as a severe mucosal and epidermal irritant[1][5].
Respiratory Hazard H335 (May cause irritation)Vapor or fine dust inhalation directly damages the respiratory epithelium[1].

Evidence-Based PPE Matrix

Standard disposable nitrile gloves offer a false sense of security against chlorinated nitroaromatics[3]. Due to the lipophilic nature of Methyl 6-chloro-3-nitropicolinate, breakthrough times for thin nitrile are dangerously short.

Table 2: Required Personal Protective Equipment (PPE)

PPE CategorySpecificationCausality / Rationale
Gloves Viton® or Butyl rubber (Double gloving recommended)Nitrile gloves offer insufficient breakthrough times for lipid-soluble nitroaromatics. Viton prevents rapid dermal permeation[3][4].
Eye Protection ANSI Z87.1 Splash-proof Goggles + Face ShieldPrevents severe eye irritation (H319) from aerosolized particulates or accidental liquid splashes[4].
Respiratory NIOSH-approved respirator with organic vapor (OV) cartridgesMitigates the inhalation of volatile particulates or vapors that cause acute respiratory irritation (H335)[4].
Body Flame-resistant, chemical-resistant lab coatPrevents the permeation of solid dust or solutions onto the skin, mitigating systemic absorption[4][5].

Operational Workflow: Safe Handling Protocol

Every protocol must be a self-validating system. By engineering out the risk at each step, we ensure reproducible and safe science.

Step 1: Environmental Preparation Conduct all weighing and transfers inside a certified chemical fume hood with a minimum face velocity of 100 fpm[4]. Ensure the workspace is completely free of strong bases, amines, and reducing agents. Nitro compounds can become highly shock-sensitive or undergo violent exothermic reactions when contaminated with these incompatible materials[3].

Step 2: Static Mitigation Pyridine derivatives and dry organic powders pose significant ignition risks. Ground all transfer containers to prevent static discharge, which could ignite suspended dust particles[5][6].

Step 3: Transfer Methodology Use anti-static, non-sparking spatulas[5]. Avoid creating dust clouds. If the material is being prepared in solution, utilize closed-system transfers (e.g., Schlenk lines or septum-piercing syringes) to minimize vapor release into the ambient laboratory environment.

Validation Step: After transfer, visually inspect the balance and surrounding hood area. Wipe down the immediate work surface with a solvent-dampened cloth (e.g., methanol) to capture any micro-particulates, transferring the cloth immediately to hazardous waste.

Emergency Spill Response & Decontamination

A chemical spill is a kinetic event requiring a pre-planned, mechanistic response to prevent environmental contamination and personnel exposure.

SpillWorkflow S1 Spill Detected S2 Evacuate & Ventilate S1->S2 S3 Don Maximum PPE (Respirator/Viton) S2->S3 S4 Contain with Inert Absorbent S3->S4 S5 Neutralize & Decontaminate S4->S5 S6 Hazardous Waste Disposal S5->S6

Step-by-step emergency response workflow for nitroaromatic chemical spills.

Step-by-Step Spill Protocol:

  • Isolation: Immediately alert personnel and evacuate the immediate area. Maximize fume hood ventilation to clear airborne particulates[4].

  • PPE Escalation: Responders must don heavy-duty Viton gloves and a NIOSH-approved respirator before approaching the spill zone[3][4].

  • Containment: Cover the solid spill with a non-combustible, inert absorbent material such as vermiculite or sand[3][4]. Do NOT use combustible materials like paper towels, which can react with nitroaromatics.

  • Collection: Carefully sweep the absorbed mixture using non-sparking tools and place it into a chemically compatible, sealable hazardous waste container[5].

  • Decontamination: Wash the spill area thoroughly with soap and water. The surfactant action is critical to lift residual lipophilic nitroaromatics from the surface[3]. Validation Step: Swab the decontaminated area and test the pH, or utilize a UV lamp (as many conjugated pyridines fluoresce) to confirm the complete absence of residual chemical traces.

Waste Disposal Logistics

Because nitroaromatic compounds are highly recalcitrant and degrade slowly in the environment, strict disposal logistics are mandatory.

  • Drain Prohibition: Never dispose of nitro compounds or their solutions down the drain[3].

  • Strict Segregation: Segregate Methyl 6-chloro-3-nitropicolinate waste from amines, strong acids, and strong bases to prevent the formation of shock-sensitive complexes[3].

  • Labeling & Destruction: Clearly label the waste container as "Chlorinated Nitroaromatic Waste - Toxic/Irritant". Coordinate with your Environmental Health and Safety (EHS) department for high-temperature incineration, which is the only reliable destruction method for these robust chemical structures.

References

  • BLD Pharm.
  • Benchchem. "Technical Support Center: Safe Handling and Storage of Nitro Compounds". Benchchem.
  • Benchchem. "Technical Guide: Safety, Handling, and Data for 1-Butyl-4-(2-nitro-ethyl)
  • Consolidated Chemical. "Pyridine – High-Purity Solvent".
  • Ataman Kimya. "TRINITROTOLUENE".
  • Jubilant Ingrevia.
  • ACS Publications.

Sources

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